2-(1H-Imidazol-2-YL)ethanamine dihydrochloride
Description
The exact mass of the compound 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c6-2-1-5-7-3-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIQGKPICKGYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17286-47-4 | |
| Record name | 2-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(1H-Imidazol-2-YL)ethanamine Dihydrochloride
Abstract
This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride. This compound is a structural isomer of the biogenic amine histamine, and its synthesis requires a distinct strategic approach, differing significantly from the common decarboxylation of histidine used to produce histamine. This document details a robust, multi-step synthesis starting from the readily accessible precursor, imidazole-2-carboxaldehyde. Each step is rationalized, drawing upon established, high-yield organic transformations. The guide includes detailed experimental protocols, mechanistic considerations, and visual diagrams to provide a self-validating framework for researchers, chemists, and professionals in drug development.
Introduction and Strategic Overview
2-(1H-Imidazol-2-YL)ethanamine is a structural isomer of the well-known neurotransmitter and inflammatory mediator, histamine [2-(1H-imidazol-4-yl)ethanamine]. While histamine is readily synthesized via the enzymatic or chemical decarboxylation of L-histidine, the synthesis of the 2-substituted isomer necessitates a de novo construction of the side chain at the C2 position of the imidazole ring.[1] This position is less nucleophilic than the C4/C5 positions and is not amenable to the same biosynthetic pathways.
The synthetic strategy outlined in this guide is predicated on a logical, step-wise elaboration of a two-carbon aminoethyl side chain onto a pre-formed imidazole core. The chosen starting material, imidazole-2-carboxaldehyde, is an ideal precursor due to its commercial availability and the versatile reactivity of the aldehyde functional group.[2][3]
The proposed pathway involves a four-step sequence:
-
Reduction of the aldehyde to a primary alcohol.
-
Halogenation of the alcohol to create a reactive electrophile.
-
Cyanation via nucleophilic substitution to extend the carbon chain.
-
Reduction of the resulting nitrile to the target primary amine.
-
Salification to produce the stable dihydrochloride salt.
This approach ensures regiochemical control and relies on high-yielding, well-documented reactions, providing a reliable blueprint for laboratory-scale synthesis.
Proposed Synthetic Pathway
The overall transformation from imidazole-2-carboxaldehyde to the target compound is depicted below. Each key step is elaborated upon in the subsequent sections.
Caption: Proposed five-step synthesis of the target compound.
Detailed Methodologies and Experimental Protocols
Step 1: Synthesis of (1H-Imidazol-2-yl)methanol (II)
Causality: The initial step involves the reduction of the aldehyde group to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature, high selectivity for aldehydes over other potential functional groups, and operational simplicity. The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.
Experimental Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add imidazole-2-carboxaldehyde (I) (9.6 g, 0.1 mol).
-
Dissolve the aldehyde in methanol (100 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (4.2 g, 0.11 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water (20 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield (1H-imidazol-2-yl)methanol (II) as a white solid.
Step 2: Synthesis of 2-(Chloromethyl)-1H-imidazole Hydrochloride (III)
Causality: Conversion of the primary alcohol to a more reactive leaving group is essential for the subsequent carbon-carbon bond formation. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation, converting the alcohol into a chloromethyl group. The reaction proceeds via a chlorosulfite intermediate, and the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion. The product is isolated as its hydrochloride salt, enhancing its stability.[]
Experimental Protocol:
-
In a 250 mL round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend (1H-imidazol-2-yl)methanol (II) (9.8 g, 0.1 mol) in chloroform (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (11 mL, 0.15 mol) dropwise via an addition funnel.
-
After addition, remove the ice bath and heat the mixture to reflux for 3 hours.
-
Allow the reaction to cool to room temperature. The product should precipitate from the solution.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether (2 x 30 mL), and dry under vacuum to afford 2-(chloromethyl)-1H-imidazole hydrochloride (III).
Step 3: Synthesis of 2-(1H-Imidazol-2-yl)acetonitrile (IV)
Causality: This step constitutes the key carbon-chain extension. A nucleophilic substitution reaction (Sₙ2) is employed, where the cyanide ion (from NaCN or KCN) displaces the chloride from the chloromethyl group. This reaction, often referred to as the Kolbe nitrile synthesis, is an effective method for preparing nitriles. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this reaction, solvating the cation and leaving a highly reactive "naked" cyanide anion. This methodology is supported by analogous syntheses of related imidazole acetonitriles.[5]
Experimental Protocol:
-
To a solution of sodium cyanide (5.4 g, 0.11 mol) in DMSO (100 mL) in a 250 mL round-bottom flask, add 2-(chloromethyl)-1H-imidazole hydrochloride (III) (15.3 g, 0.1 mol).
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice water (300 mL).
-
Extract the aqueous solution with ethyl acetate (4 x 75 mL).
-
Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(1H-imidazol-2-yl)acetonitrile (IV).
Step 4: Synthesis of 2-(1H-Imidazol-2-yl)ethanamine (V)
Causality: The final step in forming the target molecule's backbone is the reduction of the nitrile functional group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. It delivers hydride ions to the nitrile carbon, and upon aqueous workup, the resulting imine intermediate is hydrolyzed and further reduced to the amine. Anhydrous conditions are critical due to the high reactivity of LiAlH₄ with water.
Experimental Protocol:
-
In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (4.2 g, 0.11 mol) in anhydrous tetrahydrofuran (THF) (150 mL).
-
Cool the suspension to 0 °C.
-
Dissolve 2-(1H-imidazol-2-yl)acetonitrile (IV) (10.7 g, 0.1 mol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water (4.2 mL), 15% aqueous NaOH (4.2 mL), and then water again (12.6 mL).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter off the aluminum salts and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude free base, 2-(1H-imidazol-2-yl)ethanamine (V).
Step 5: Preparation of 2-(1H-Imidazol-2-YL)ethanamine Dihydrochloride (VI)
Causality: The free amine is often isolated as a salt to improve stability, crystallinity, and handling properties. As the product contains two basic nitrogen atoms (the ethylamine and one of the imidazole nitrogens), it is converted to the dihydrochloride salt by treatment with two equivalents of hydrochloric acid.
Experimental Protocol:
-
Dissolve the crude 2-(1H-imidazol-2-yl)ethanamine (V) in absolute ethanol (100 mL).
-
Cool the solution in an ice bath.
-
Slowly add a solution of concentrated HCl (17.5 mL, ~0.21 mol) dropwise with stirring.
-
Stir the mixture at 0 °C for 1 hour. The dihydrochloride salt should precipitate.
-
Collect the white precipitate by vacuum filtration, wash with cold ethanol and then diethyl ether.
-
Dry the product in a vacuum oven to obtain the final product, 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride (VI).
Quantitative Data and Summary
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) | Key Considerations |
| 1 | Aldehyde Reduction | NaBH₄ | Methanol | 90-95% | Maintain low temperature during addition. |
| 2 | Alcohol Halogenation | SOCl₂ | Chloroform | 85-90% | Perform in a fume hood with a gas trap. Anhydrous conditions. |
| 3 | Cyanation (Sₙ2) | NaCN | DMSO | 70-80% | Use of toxic cyanide requires strict safety protocols. |
| 4 | Nitrile Reduction | LiAlH₄ | THF | 75-85% | Strict anhydrous conditions are essential. Careful quenching. |
| 5 | Dihydrochloride Formation | HCl | Ethanol | >95% | Use of at least two equivalents of acid is critical. |
Conclusion
This guide presents a logical and robust synthetic pathway to 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride, a compound not accessible through the common routes used for its histamine isomer. By leveraging a sequence of well-established and high-yield chemical transformations starting from imidazole-2-carboxaldehyde, this protocol provides a reliable framework for its synthesis. The detailed, step-by-step methodologies and mechanistic rationales are intended to empower researchers in the fields of medicinal chemistry and drug development to access this and related molecules for further investigation.
References
-
Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]
-
PubMed. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Available from: [Link]
-
Wikipedia. Debus–Radziszewski imidazole synthesis. Available from: [Link]
-
ResearchGate. The Debus–Radziszewski imidazole synthesis. Available from: [Link]
-
ResearchGate. Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Available from: [Link]
-
ACS Publications. Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. Available from: [Link]
- Google Patents. Method for synthesizing 2-aminoethyl(ethyl)amine.
- Google Patents. Imidazole acetonitrile derivative acid salt as well as preparation method and application thereof.
-
MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available from: [Link]
Sources
An In-depth Technical Guide to the Synthesis of 2-(1H-Imidazol-2-yl)ethanamine Derivatives
Abstract
The 2-(1H-imidazol-2-yl)ethanamine scaffold, an isomer of the ubiquitous biogenic amine histamine, represents a privileged structure in medicinal chemistry. Its unique physicochemical properties and ability to engage with a variety of biological targets have established it as a critical building block in the development of novel therapeutics, most notably as antagonists for the histamine H₃ receptor. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of this core scaffold and its subsequent derivatization. We will explore the strategic considerations behind synthetic route selection, provide detailed, field-proven experimental protocols, and present quantitative data to support the described methodologies. The causality behind experimental choices, from precursor synthesis to final product purification, is elucidated to ensure both scientific integrity and practical applicability.
Introduction: The Strategic Importance of the 2-(1H-Imidazol-2-yl)ethanamine Core
The imidazole ring is a cornerstone of heterocyclic chemistry, famously present in essential biomolecules like the amino acid histidine and its decarboxylated product, histamine. While histamine (4-(2-aminoethyl)-1H-imidazole) is a primary mediator of allergic and inflammatory responses, its structural isomer, 2-(1H-imidazol-2-yl)ethanamine (also known as 2-isohistamine), provides a distinct and synthetically valuable platform.
The strategic placement of the ethylamine side chain at the C-2 position of the imidazole ring fundamentally alters its electronic and steric profile. This modification has proven highly effective in the design of ligands for the histamine H₃ receptor, a presynaptic autoreceptor that modulates neurotransmitter release in the central nervous system. Antagonism of the H₃ receptor is a promising therapeutic strategy for a range of neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. The 2-(1H-imidazol-2-yl)ethanamine core serves as a foundational element in numerous potent H₃ antagonists.
This guide will focus on the most robust and versatile synthetic strategies for constructing this core and elaborating it into a diverse library of derivatives.
Synthesis of the Core Scaffold: 2-(1H-Imidazol-2-yl)ethanamine
The primary challenge in synthesizing the target scaffold lies in the selective introduction of a two-carbon aminoethyl chain at the C-2 position of the imidazole ring. Direct, one-pot constructions are often low-yielding and lack generality. Therefore, a multi-step approach commencing with a stable imidazole precursor is the most reliable and widely adopted strategy. The most effective pathway proceeds through a nitrile intermediate, (1H-imidazol-2-yl)acetonitrile, which is subsequently reduced to the desired primary amine.
This strategy offers two key advantages:
-
Robustness: The cyano group is stable under various reaction conditions, allowing for its introduction and any necessary manipulations of the imidazole ring (such as N-protection) before the final reduction.
-
Versatility: The synthesis of the 2-(chloromethyl)-1H-imidazole precursor is a well-established starting point, allowing for a convergent synthesis.
The overall synthetic workflow is depicted below.
Caption: General workflow for the synthesis of the core scaffold.
Step 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole
The synthesis begins with the construction of a benzannulated analogue, 2-(chloromethyl)-1H-benzimidazole, which serves as a stable and reactive precursor. This is reliably achieved through the Phillips condensation reaction.
Causality: The reaction of o-phenylenediamine with chloroacetic acid under reflux conditions results in a cyclocondensation. The carboxylic acid first forms an amide with one of the aniline amines, followed by an intramolecular nucleophilic attack of the second amine onto the carbonyl carbon and subsequent dehydration to form the imidazole ring. This method is highly efficient for generating the 2-substituted benzimidazole core.[1]
Step 2: Synthesis of (1H-Benzimidazol-2-yl)acetonitrile
The key C-C bond formation is accomplished via a nucleophilic substitution reaction. The chloromethyl group is displaced by a cyanide anion.
Causality: Sodium cyanide is used as the cyanide source in a polar aprotic solvent like DMF to ensure solubility of the reagents and to facilitate the Sₙ2 reaction. The resulting nitrile is a versatile intermediate, stable enough for purification and storage before the final reduction step. This transformation from a chloromethyl to a cyanomethyl group is a classic and efficient one-carbon homologation.[2]
Step 3: Reduction of (1H-Benzimidazol-2-yl)acetonitrile to the Core Amine
The final step is the reduction of the nitrile functional group to a primary amine.
Causality: Powerful hydride reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like THF is the reagent of choice. LiAlH₄ delivers hydride ions to the electrophilic carbon of the nitrile, and upon aqueous workup, the intermediate imine is hydrolyzed and further reduced to the saturated amine. It is critical to use anhydrous conditions as LiAlH₄ reacts violently with water.
While the above steps describe the synthesis of the benzimidazole analogue, the fundamental chemistry is directly applicable to the non-annulated imidazole system, often requiring N-protection (e.g., with a benzyl or trityl group) prior to C-2 functionalization to prevent side reactions. The seminal work by Kornfeld et al. established a viable route to the non-annulated core scaffold.[3]
Derivatization of the 2-(1H-Imidazol-2-yl)ethanamine Core
With the core scaffold in hand, the primary amine serves as a versatile handle for a wide array of derivatization reactions, enabling the exploration of structure-activity relationships (SAR). The most common and synthetically useful transformations are acylation, sulfonylation, and reductive amination.
Caption: Key derivatization pathways from the core scaffold.
Acylation to Form Amide Derivatives
The reaction of the primary amine with acylating agents such as acyl chlorides or carboxylic acids (activated with coupling agents) is a straightforward and high-yielding method to produce amide derivatives.
Causality: In the case of acyl chlorides, the reaction is a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine (TEA), is required to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4]
Reductive Amination to Form Substituted Amine Derivatives
Reductive amination provides access to secondary and tertiary amine derivatives. This two-step, one-pot process involves the initial formation of an imine (or enamine) by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction.
Causality: The reaction is typically performed under mildly acidic conditions to catalyze imine formation. A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is chosen because it is selective for the imine and will not reduce the starting aldehyde or ketone.[5][6] This method is exceptionally versatile, allowing for the introduction of a vast array of alkyl and aryl substituents.
Experimental Protocols
The following protocols are provided as self-validating systems. Adherence to the specified conditions, particularly regarding stoichiometry and anhydrous techniques, is critical for success.
Protocol 1: Synthesis of the Core Scaffold via Nitrile Reduction
(This protocol is adapted from established principles of nitrile reduction and is representative of the final step in the synthesis of the core scaffold).
Materials:
-
(1H-Imidazol-2-yl)acetonitrile (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0 - 3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
Deionized Water
-
15% Aqueous Sodium Hydroxide (NaOH)
Procedure:
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with LiAlH₄ (2.0 eq) and anhydrous THF under a nitrogen atmosphere.
-
Addition: A solution of (1H-Imidazol-2-yl)acetonitrile (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. Progress is monitored by TLC.
-
Work-up (Fieser method): The reaction is cooled to 0 °C. Cautiously and sequentially, add deionized water (X mL), followed by 15% aqueous NaOH (X mL), and finally deionized water (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Filtration & Extraction: The resulting granular precipitate is filtered off and washed thoroughly with THF or ethyl acetate. The combined filtrates are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of Dichloromethane/Methanol containing 1% ammonium hydroxide) to yield 2-(1H-Imidazol-2-yl)ethanamine.
Protocol 2: Synthesis of an N-Acyl Derivative
(This protocol is adapted from the acylation of a similar primary amine and is broadly applicable).[4]
Materials:
-
2-(1H-Imidazol-2-yl)ethanamine (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Setup: To a solution of 2-(1H-Imidazol-2-yl)ethanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the N-acetyl derivative.
Protocol 3: Synthesis of a Secondary Amine via Reductive Amination
(This protocol is a general procedure based on established methods).[6]
Materials:
-
2-(1H-Imidazol-2-yl)ethanamine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (catalytic amount)
Procedure:
-
Setup: In a round-bottom flask, dissolve 2-(1H-Imidazol-2-yl)ethanamine (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous DCE. Add a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with DCM.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield the N-benzyl derivative.
Quantitative Data Summary
The following table summarizes representative yields for the described transformations. Actual yields may vary based on substrate, scale, and purification efficiency.
| Compound Name | Starting Materials | Key Reagents / Conditions | Yield (%) | Purity (%) | Analytical Method | Reference |
| (1H-Benzimidazol-2-yl)acetonitrile | 2-(Chloromethyl)-1H-benzimidazole, NaCN | DMF, room temperature | 85-95% | >95% | NMR, LC-MS | [2] |
| 2-(1H-Imidazol-2-yl)ethanamine | (1H-Imidazol-2-yl)acetonitrile | LiAlH₄, THF, reflux | 60-75% | >98% | NMR, GC-MS | [3] |
| N-(2-(1H-Imidazol-2-yl)ethyl)acetamide | 2-(1H-Imidazol-2-yl)ethanamine, Acetyl Chloride | TEA, DCM, 0 °C to RT | >90% | >98% | NMR, HPLC | [4] |
| N-Benzyl-2-(1H-imidazol-2-yl)ethanamine | 2-(1H-Imidazol-2-yl)ethanamine, Benzaldehyde | STAB, Acetic Acid, DCE | 70-85% | >98% | NMR, HPLC | [6] |
Conclusion
The 2-(1H-imidazol-2-yl)ethanamine scaffold is a synthetically accessible and highly valuable core for the development of pharmacologically active compounds. The presented synthetic strategy, proceeding through a stable nitrile intermediate, offers a reliable and scalable route to the core amine. Subsequent derivatization via standard transformations like acylation and reductive amination provides a robust platform for generating diverse chemical libraries for drug discovery programs. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently explore the rich chemical space surrounding this important heterocyclic motif.
References
- Abdel-rahman, H. M., et al. "Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections." Journal of Medicinal Chemistry.
- Google Patents.
-
ResearchGate. 1H-Benzimidazole-2-acetonitriles as Synthon in Fused Benzimidazole Synthesis. [Link]
-
Kornfeld, E. C., et al. "The synthesis and pharmacology of 2-(2-aminoethyl) imidazole (2-isohistamine)." Journal of Medicinal Chemistry, 1968, 11(5), 1028-31. [Link]
-
ResearchGate. Synthesis of 2‐chloro‐1‐AUX/PG‐1H‐imidazole that is the imidazole.... [Link]
- Sawa, N., et al. "SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF." Heterocycles.
-
Madkour, H. M. F., et al. "Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole." Phosphorus, Sulfur, and Silicon and the Related Elements, 2006. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
- El-Sayed, N. N. E., et al. "Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents." Journal of Chemical and Pharmaceutical Research, 2016.
-
Abdel-monem, A. M., et al. "An efficient green synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][7][8][9]triazole-5-amine derivatives via Strecker reaction under controlled microwave heating." Monatshefte für Chemie - Chemical Monthly, 2018. [Link]
-
Wang, Y., et al. "Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches." Molecules, 2023. [Link]
-
Patil, V. R., et al. "One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition." Synthetic Communications, 2023. [Link]
-
ResearchGate. Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). [Link]
-
ResearchGate. Investigation of Imidazole-Based Lithium Conducting Materials. [Link]
-
Fahrenbach, A. C., et al. "Synthesis of imidazole-activated ribonucleotides using cyanogen chloride." Chemical Communications, 2017. [Link]
-
Reddy, T. R., et al. "Synthesis of 2-Aminoimidazolones and Imidazolones by (3+2) Annulation of Azaoxyallyl Cations." Organic Letters, 2018. [Link]
-
Selishcheva, E., et al. "Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor." Molecules, 2020. [Link]
-
Bakher, S. A., et al. "Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles." Molecules, 2022. [Link]
-
ResearchGate. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]
-
Järvinen, P., et al. "Effect of the acyl group in the reaction of imidazole with acyl-substituted 4-nitrophenyl acetates in acetonitrile and in aqueous acetonitrile with a low water content." Journal of the Chemical Society, Perkin Transactions 2, 1993. [Link]
- Turner, R. A., et al. "Studies on Imidazole Compounds. I. A Synthesis of Imidazoles with Functional Groups in the 2-Position." Journal of the American Chemical Society, 1949.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis and pharmacology of 2-(2-aminoethyl) imidazole (2-isohistamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Imidazole-2-acetonitrile,1-methyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. CN105541813A - Imidazole acetonitrile derivative acid salt as well as preparation method and application thereof - Google Patents [patents.google.com]
Unraveling the Putative Mechanism of Action: A Technical Guide to 2-(1H-Imidazol-2-YL)ethanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the putative mechanism of action of 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride. Due to a notable absence of direct experimental data for this specific molecule in publicly available literature, this document synthesizes information from structurally analogous compounds, primarily histamine and its derivatives, to construct a scientifically grounded hypothesis of its biological activity.[1] The central hypothesis is that 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride acts as a ligand for histamine receptors, a family of G-protein coupled receptors (GPCRs) integral to a myriad of physiological and pathophysiological processes.[2][3] This guide will dissect the potential interactions with histamine receptor subtypes, delineate the downstream signaling cascades, and propose a comprehensive experimental framework for the definitive characterization of its mechanism of action.
Introduction: The Histamine Receptor Family as a Primary Target
2-(1H-Imidazol-2-YL)ethanamine dihydrochloride shares a core structural feature with histamine, an endogenous biogenic amine: the imidazole ring coupled to an ethylamine side chain.[1] This structural homology strongly suggests that the compound is likely to interact with one or more of the four known histamine receptor subtypes (H1, H2, H3, and H4).[2][3] These receptors are pivotal in mediating diverse biological responses, including allergic inflammation, gastric acid secretion, and neurotransmission.[3][4] Therefore, understanding the pharmacology of these receptors provides a foundational framework for predicting the mechanism of action of 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride.
Table 1: Overview of Histamine Receptor Subtypes and Their Primary Functions
| Receptor Subtype | G-Protein Coupling | Primary Signaling Pathway | Key Physiological Roles |
| H1 Receptor | Gq/11 | Phospholipase C activation, leading to IP3 and DAG production and intracellular Ca2+ release.[2] | Allergic responses, smooth muscle contraction, increased vascular permeability, neurotransmission.[3][5] |
| H2 Receptor | Gs | Adenylyl cyclase activation, leading to increased intracellular cAMP. | Gastric acid secretion, smooth muscle relaxation, inhibition of antibody and cytokine production.[3][6] |
| H3 Receptor | Gi/o | Inhibition of adenylyl cyclase, leading to decreased intracellular cAMP. | Presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters.[3][7] |
| H4 Receptor | Gi/o | Inhibition of adenylyl cyclase, leading to decreased intracellular cAMP; Ca2+ mobilization. | Immune cell chemotaxis and activation, inflammatory responses.[3] |
Postulated Mechanism of Action: A Focus on H1 and H2 Receptor Signaling
Based on the pharmacology of numerous histamine analogs, the most probable targets for 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride are the H1 and H2 receptors. The specific nature of the interaction—agonist, antagonist, or inverse agonist—would dictate its ultimate physiological effect.
Potential Interaction with the Histamine H1 Receptor (Gq/11-Coupled Pathway)
Should 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride act as an agonist at the H1 receptor, it would initiate a well-characterized signaling cascade.[2] Upon binding, the receptor would undergo a conformational change, activating the Gq/11 family of G-proteins. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which in turn phosphorylates a host of downstream effector proteins, leading to cellular responses such as smooth muscle contraction and pro-inflammatory gene expression.[2]
Caption: Putative H1 Receptor-Mediated Signaling Cascade.
Potential Interaction with the Histamine H2 Receptor (Gs-Coupled Pathway)
Alternatively, or concurrently, 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride could function as an agonist at the H2 receptor. This interaction would activate the Gs family of G-proteins. Activated Gs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, culminating in cellular responses such as the stimulation of gastric acid secretion in parietal cells.[2][6]
Caption: Putative H2 Receptor-Mediated Signaling Cascade.
A Proposed Experimental Workflow for Mechanism of Action Elucidation
Given the absence of direct evidence, a systematic experimental approach is necessary to definitively characterize the mechanism of action of 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride. The following workflow outlines a logical progression from initial screening to detailed signaling analysis.
Caption: Proposed Workflow for MoA Characterization.
Step 1: Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride for each of the four human histamine receptors.
Methodology: Radioligand Displacement Assay
-
Preparation of Membranes: Utilize cell lines stably overexpressing a single subtype of human histamine receptor (e.g., HEK293 or CHO cells).[2] Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a specific high-affinity radioligand for the target receptor (e.g., [³H]-pyrilamine for H1, [³H]-tiotidine for H2).
-
Competitive Binding: Add increasing concentrations of 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride to displace the radioligand.
-
Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 (the concentration of the compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.
Step 2: Functional Assays
Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptors and to quantify its potency (EC50 or IC50) and efficacy.
Methodology: Cell-Based Functional Assays
-
For Gq-coupled receptors (H1):
-
Cell Culture: Use a cell line expressing the H1 receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).
-
Compound Addition: Add varying concentrations of 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride.
-
Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Analysis: Plot the fluorescence intensity against the compound concentration to determine the EC50 for agonism. To test for antagonism, pre-incubate the cells with the compound before adding a known H1 agonist (e.g., histamine) and measure the inhibition of the agonist's response.
-
-
For Gs/Gi-coupled receptors (H2, H3, H4):
-
Cell Culture: Use a cell line expressing the target receptor.
-
Compound Treatment: Treat the cells with varying concentrations of the compound. For Gi-coupled receptors, co-stimulate with an adenylyl cyclase activator like forskolin.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Analysis: Plot the cAMP concentration against the compound concentration to determine the EC50 (for Gs) or IC50 (for Gi) values.
-
Conclusion
While direct experimental evidence for the mechanism of action of 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride is currently lacking, its structural similarity to histamine provides a strong basis for hypothesizing its interaction with histamine receptors. The most probable targets are the H1 and H2 receptors, with the potential to modulate Gq/11- and Gs-mediated signaling pathways, respectively. The proposed experimental workflow offers a robust and systematic approach to definitively characterize its binding profile, functional activity, and downstream cellular effects. Such studies are imperative to unlock the potential therapeutic applications of this compound and to provide a solid foundation for further drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Histamine receptor - Wikipedia [en.wikipedia.org]
- 4. Crystal structure of 2-(1H-imidazol-4-yl)ethanaminium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H1 Receptors | Histamine Receptors | Tocris Bioscience [tocris.com]
- 6. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An Investigational Framework for the Biological Activity of 2-(1H-Imidazol-2-YL)ethanamine (Isohistamine)
A Technical Guide for Drug Discovery Professionals
Preamble: Charting Unexplored Pharmacological Territory
The imidazole core is a privileged scaffold in medicinal chemistry, forming the heart of numerous endogenous signaling molecules and therapeutic agents. Histamine, chemically known as 2-(1H-imidazol-4-yl)ethanamine, is the archetypal example, exerting profound control over physiological processes through its interaction with a family of four G-protein coupled receptors (GPCRs). While the pharmacology of histamine and its 4-substituted isomers is well-documented, the biological activities of its positional isomers remain largely uncharacterized in the public domain.
This technical guide addresses one such isomer: 2-(1H-Imidazol-2-YL)ethanamine , also known as isohistamine. Given the absence of extensive published data, this document deviates from a retrospective summary. Instead, it serves as a prospective, in-depth framework for the systematic in vitro and in vivo characterization of this molecule. By leveraging its structural analogy to histamine, we will outline a robust, hypothesis-driven workflow designed to elucidate its pharmacological profile, from receptor binding to functional activity and potential physiological impact. This guide is intended for researchers, scientists, and drug development professionals poised to investigate novel chemical entities targeting histaminergic or related pathways.
Structural Analysis and Primary Hypothesis
The foundational premise of this investigational framework is rooted in a direct structural comparison to histamine. Both molecules share an identical ethylamine side chain and an imidazole ring. The sole distinction is the point of attachment: position 2 for isohistamine versus position 4 for histamine.
| Compound | Structure | IUPAC Name | Key Distinction |
| 2-(1H-Imidazol-2-YL)ethanamine | 2-(1H-imidazol-2-yl)ethanamine[1] | Ethylamine at C2 | |
| Histamine | 2-(1H-imidazol-4-yl)ethanamine | Ethylamine at C4 |
This subtle shift in regiochemistry is anticipated to have profound implications for receptor interaction. The specific arrangement of nitrogen atoms and the protonation state (tautomerism) of the imidazole ring are critical for the hydrogen bonding and electrostatic interactions that govern ligand binding and receptor activation. Therefore, our primary hypothesis is:
2-(1H-Imidazol-2-YL)ethanamine will exhibit affinity for one or more of the four histamine receptor subtypes (H1R, H2R, H3R, H4R), acting as a potential agonist, antagonist, or allosteric modulator.
Proposed Investigational Workflow
To systematically test our hypothesis and fully characterize the compound, we propose a multi-tiered experimental workflow. This process is designed to move from broad, initial screening to detailed mechanistic studies, ensuring a comprehensive understanding of the molecule's biological activity.
Protocol: H1R Calcium Mobilization Assay [3][4]
-
Materials:
-
Stable cell line overexpressing human H1R (e.g., CHO-K1 or HEK293). [4] * Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES. [3] * Test Compound, a known H1R agonist (e.g., histamine), and an antagonist (e.g., mepyramine).
-
Fluorescence plate reader with kinetic read capability.
-
-
Procedure:
-
Seed cells in 384-well black, clear-bottom microplates and incubate overnight.
-
Load cells with the fluorescent dye according to the manufacturer's protocol.
-
Agonist Mode: Add serial dilutions of 2-(1H-Imidazol-2-YL)ethanamine to the wells and immediately measure fluorescence intensity over time. An increase in fluorescence indicates Ca²+ release.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound. Then, add a fixed concentration of histamine (typically EC80) and measure the fluorescence response. A decrease in the histamine-induced signal indicates antagonism.
-
Data Analysis: Plot the change in fluorescence against the log concentration of the compound. For agonist activity, determine the EC50 (potency) and the maximum response relative to a full agonist (efficacy). For antagonist activity, determine the IC50.
-
Protocol: H2/H3/H4R cAMP Assays [5][2]
-
Materials:
-
Stable cell lines overexpressing human H2R, H3R, or H4R.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
Forskolin (an adenylyl cyclase activator, used for H3/H4 assays).
-
Test Compound, a known agonist, and an antagonist for each receptor.
-
-
Procedure:
-
H2R (Agonist Mode): Incubate H2R-expressing cells with serial dilutions of the test compound. Lyse the cells and quantify cAMP levels using the detection kit. An increase in cAMP indicates agonist activity.
-
H3R/H4R (Agonist Mode): Incubate H3R/H4R-expressing cells with serial dilutions of the test compound in the presence of forskolin. Lyse the cells and quantify cAMP. A decrease in the forskolin-stimulated cAMP level indicates agonist activity.
-
Antagonist Mode (All Receptors): Pre-incubate cells with the test compound, then stimulate with a known agonist (for H2R) or agonist + forskolin (for H3/H4R) and measure the cAMP response.
-
Data Analysis: Calculate EC50/IC50 values and efficacy as described for the calcium assay.
-
Table 1: Representative Data for Known Histamine Receptor Ligands
This table provides context for interpreting potential experimental results for 2-(1H-Imidazol-2-YL)ethanamine.
| Compound | Receptor | Assay Type | Potency (pEC50/pKi) | Efficacy | Reference |
| Histamine | H1R | Guinea Pig Ileum | ~6.8 | Full Agonist | [6] |
| Histamine | H2R | Guinea Pig Atrium | ~6.5 | Full Agonist | [7] |
| 2-Phenylhistamine | H1R | Guinea Pig Ileum | ~6.0 - 6.8 | Partial/Full Agonist | [6] |
| Amthamine | H2R | Rabbit Model | - | Agonist | [8] |
| (R)-α-methylhistamine | H3R | Rabbit Model | - | Agonist | [8] |
| Mepyramine | H1R | Radioligand Binding | ~8.5 - 9.0 | Antagonist | [6] |
Phase 4: In Vivo Characterization
Should in vitro studies reveal potent and selective activity, the subsequent logical step is to assess the compound's effects in a living system. The choice of animal model is dictated entirely by the in vitro profile. For instance, if 2-(1H-Imidazol-2-YL)ethanamine is identified as a potent H1R agonist, an in vivo model measuring changes in vascular permeability or smooth muscle contraction would be appropriate. [9][10]Conversely, activity at H3R might warrant investigation in models of cognitive function or sleep-wake cycles. [11] Example Protocol: H1R-Mediated Vasodilation in Rat Gastric Microcirculation [10]
-
Model: Anesthetized rat stomach microcirculation preparation.
-
Procedure:
-
Surgically expose the submucosal arterioles of the rat stomach.
-
Using a video microscope system, measure the baseline diameter of the arterioles.
-
Topically apply multiple concentrations of 2-(1H-Imidazol-2-YL)ethanamine to the preparation.
-
Record the concentration-dependent changes in arteriolar diameter. Vasodilation would be indicative of H1R agonist activity.
-
To confirm specificity, pre-treat the tissue with a selective H1R antagonist (e.g., mepyramine) and re-challenge with the test compound. A competitive blockade of the vasodilator response would confirm an H1R-mediated mechanism.
-
Conclusion and Future Directions
The biological activity of 2-(1H-Imidazol-2-YL)ethanamine represents a significant knowledge gap in the field of histamine pharmacology. Its structural similarity to histamine provides a compelling rationale for a thorough investigation into its effects on histamine receptors. The multi-phased experimental framework detailed in this guide—from initial binding assays to functional characterization and in vivo validation—offers a comprehensive and scientifically rigorous path to elucidating its pharmacological profile.
The discovery of a novel, selective ligand for any of the histamine receptors could provide an invaluable research tool for dissecting complex physiological processes. Furthermore, depending on its unique profile of potency, selectivity, and efficacy, 2-(1H-Imidazol-2-YL)ethanamine could represent a novel starting point for therapeutic drug development campaigns targeting allergies, gastric disorders, or neurological conditions. The diligent application of the methodologies described herein will pave the way for a definitive understanding of this unexplored chemical entity.
References
-
Histamine receptor assays. (2001). Current Protocols in Pharmacology. Available at: [Link]
-
Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]
-
Leurs, R., et al. (1995). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of Medicinal Chemistry. Available at: [Link]
-
Histamine H1 Receptor Assay. Innoprot. Available at: [Link]
-
Brubaker, K., et al. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science. Available at: [Link]
-
Khan, M. A., et al. (2016). In vivo comparative immunotoxic study of histamine receptors (H1R, H2R, H3R and H4R)-agonist. Journal of the Hellenic Veterinary Medical Society. Available at: [Link]
-
Cho, C. H., & Ogle, C. W. (1983). In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation. British Journal of Pharmacology. Available at: [Link]
-
Sadek, B., et al. (2021). Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]
-
Schayer, R. W., & Reilly, M. A. (1974). In vivo studies on histamine catabolism and its inhibition. British Journal of Pharmacology. Available at: [Link]
-
Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Novel histamine H3 receptor antagonist improves cognition in vivo. (2007). BioWorld Science. Available at: [Link]
-
1H-Imidazole-2-ethanamine. PubChem. Available at: [Link]ncbi.nlm.nih.gov/compound/3082145)
Sources
- 1. 1H-Imidazole-2-ethanamine | C5H9N3 | CID 3082145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. innoprot.com [innoprot.com]
- 10. In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-Imidazol-2-YL)ethanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and pharmacological research. As a structural isomer of the biogenic amine histamine, this compound presents a unique profile for investigation, particularly in the context of histamine receptor modulation. This document synthesizes available data on its chemical structure, molecular properties, and stability, while also outlining detailed experimental protocols for its characterization. This guide is intended to be a critical resource for researchers engaged in the development of novel therapeutics, offering foundational knowledge for formulation, analytical method development, and interpretation of biological activity.
Introduction: The Significance of Imidazole Scaffolds in Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, present in a multitude of biologically active compounds. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability contribute to its versatility as a pharmacophore. 2-(1H-Imidazol-2-YL)ethanamine, as an isomer of histamine, offers a distinct spatial arrangement of the ethylamine side chain relative to the imidazole nitrogen atoms. This structural nuance can profoundly influence its interaction with biological targets, potentially leading to novel pharmacological activities. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to pharmaceutical development.
Molecular Structure and Identification
A precise understanding of the molecular structure is fundamental to elucidating the physicochemical and biological properties of a compound.
Chemical Structure:
Figure 1: Chemical structure of 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride.
Key Identifiers:
| Property | Value | Source |
| IUPAC Name | 2-(1H-imidazol-2-yl)ethanamine;dihydrochloride | [1] |
| CAS Number | 17286-47-4 | [2][3][4][5] |
| Molecular Formula | C5H11Cl2N3 | [1][4] |
| Molecular Weight | 184.07 g/mol | [1] |
| InChI Key | YBIQGKPICKGYRI-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Experimental Protocol |
| Melting Point | Data not available | Protocol: Determination via capillary melting point apparatus. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to complete liquefaction is recorded. A sharp melting range is indicative of high purity. |
| Boiling Point | Data not available | Protocol: Not applicable for a salt, which will likely decompose at high temperatures. |
| Solubility | Soluble in water.[6] | Protocol (Shake-Flask Method): An excess of the compound is added to a known volume of solvent (e.g., water, ethanol, DMSO) in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The supernatant is then filtered and the concentration of the dissolved compound is determined by a suitable analytical method such as HPLC-UV or LC-MS. |
| pKa | Data not available | Protocol (Potentiometric Titration): A solution of the compound of known concentration is titrated with a standardized solution of a strong acid or base. The pH is monitored throughout the titration. The pKa values can be determined from the inflection points of the resulting titration curve. For 2-(1H-Imidazol-2-YL)ethanamine, two pKa values corresponding to the ethylamine and the imidazole ring are expected. |
| Appearance | White to light yellow crystalline solid.[6] | Protocol: Visual inspection of the solid material under ambient light. |
| Hygroscopicity | Likely hygroscopic.[6] | Protocol (Dynamic Vapor Sorption): A sample of the compound is placed in a controlled humidity and temperature chamber. The change in mass of the sample is monitored as the relative humidity is varied. |
Spectroscopic and Crystallographic Data
Spectroscopic and crystallographic analyses provide definitive structural confirmation and insights into the compound's conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (in D₂O):
-
Imidazole CH protons: Two singlets in the aromatic region (δ 7.0-8.0 ppm).
-
Ethylamine CH₂ protons: Two triplets, one deshielded due to proximity to the imidazole ring (δ 3.0-3.5 ppm) and one slightly more shielded (δ 2.8-3.2 ppm).
Predicted ¹³C NMR (in D₂O):
-
Imidazole C2: Deshielded quaternary carbon (δ ~145 ppm).
-
Imidazole C4/C5: Aromatic carbons (δ 115-125 ppm).
-
Ethylamine CH₂ carbons: Aliphatic carbons (δ 30-45 ppm).
Experimental Protocol for NMR Spectroscopy:
Figure 2: Workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected IR Absorptions (KBr pellet):
-
N-H stretch (amine and imidazole): Broad absorption in the range of 3200-3400 cm⁻¹.
-
C-H stretch (aliphatic and aromatic): Absorptions around 2800-3100 cm⁻¹.
-
C=N and C=C stretch (imidazole ring): Absorptions in the range of 1500-1650 cm⁻¹.
-
N-H bend (amine): Absorption around 1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Expected Mass Spectrum (ESI+):
-
[M+H]⁺: The molecular ion of the free base at m/z 112.09.
-
Fragmentation: Loss of ammonia (NH₃) from the ethylamine side chain.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. While crystal structure data for the 4-isomer (histamine dihydrochloride) is available, specific data for the 2-isomer has not been reported in the searched literature.[7]
Stability and Storage
Proper storage and handling are crucial to maintain the integrity of the compound.
-
Stability: 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride is expected to be a stable crystalline solid under standard laboratory conditions.
-
Storage: It should be stored in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and light.[6]
Conclusion
This technical guide has synthesized the available physicochemical information for 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride. While key identifiers and some properties are established, a significant portion of the experimental data, particularly spectroscopic and crystallographic details, remains to be fully characterized in the public domain. The provided experimental protocols offer a framework for researchers to generate this critical data, which will be invaluable for advancing the study of this and related imidazole compounds in drug discovery and development. The unique structural arrangement of this histamine isomer warrants further investigation to unlock its full therapeutic potential.
References
-
ChemWhat. 2-(1H-Imidazol-2-yl)ethylamine dihydrochloride. [Link]
-
ChemBK. 2-(2-Imidazolyl)ethanamine Dihydrochloride. [Link]
-
ChemBK. 2-(1H-imidazol-5-yl)ethanamine dihydrochloride. [Link]
-
Louhibi, S., Belfilali, I., Boukli-Hacene, L., & Roisnel, T. (2014). Crystal structure of 2-(1H-imidazol-3-ium-4-yl)ethanaminium dichloride, a re-determination. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189–o1190. [Link]
-
ChemSrc. 2-(1H-Imidazol-2-yl)ethanamine dihydrochloride. [Link]
-
JETIR. SYNTHESIS, BIOLOGICAL ACTIVITIES AND CHARACTERIZATION OF SOME SUBSTITUTED OXIME IMIDAZOLES. [Link]
-
NCBI. Crystal structure of 2-(1H-imidazol-4-yl)ethanaminium chloride. [Link]
-
Asian Journal of Chemistry. Synthesis and Characterization of Some New Aminoimidazoles. [Link]
-
HMDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). [Link]
-
PubChem. 2-(1H-imidazol-1-yl)ethanamine. [Link]
-
PubChem. 1H-Imidazole-2-ethanamine, dihydrochloride. [Link]
-
MDPI. 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. [Link]
-
ResearchGate. ¹H NMR spectra of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine (down)... [Link]
-
ResearchGate. Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values. [Link]
-
NIST. 1H-Imidazole. [Link]8324&Type=IR-SPEC&Index=1)
Sources
- 1. 1H-Imidazole-2-ethanamine, dihydrochloride | C5H11Cl2N3 | CID 13170812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 17286-47-4|2-(1H-Imidazol-2-yl)ethanamine dihydrochloride|BLD Pharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. chembk.com [chembk.com]
- 5. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 6. chembk.com [chembk.com]
- 7. Crystal structure of 2-(1H-imidazol-3-ium-4-yl)ethanaminium dichloride, a re-determination - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazole-Ethanamine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The imidazole-ethanamine core, a deceptively simple arrangement of a five-membered aromatic heterocycle and a flexible ethylamine side chain, represents a cornerstone in modern medicinal chemistry. Its inherent physicochemical properties, including its ability to participate in hydrogen bonding and its ionizable nature, make it a "privileged scaffold" – a molecular framework that can interact with a wide array of biological targets with high affinity and specificity.[1][2] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of imidazole-ethanamine compounds, with a particular focus on their well-established role as histamine H1 receptor antagonists. We will delve into the nuanced interplay between chemical structure and biological function, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the design and optimization of novel therapeutics based on this versatile core.
I. The Imidazole-Ethanamine Core: Foundational Principles
The imidazole ring, an aromatic heterocycle containing two nitrogen atoms, is a key player in the biological activity of these compounds.[3][4] Its electron-rich nature and the presence of both a pyrrole-type and a pyridine-type nitrogen atom allow it to act as a hydrogen bond donor and acceptor, facilitating crucial interactions with receptor binding pockets.[1] The ethanamine side chain provides conformational flexibility and a basic nitrogen atom that is typically protonated at physiological pH, enabling ionic interactions with acidic residues in the target protein.[1]
The prototypical imidazole-ethanamine is histamine, a key mediator of allergic and inflammatory responses. Understanding how modifications to this basic structure alter its interaction with the histamine H1 receptor is fundamental to the design of antihistamines.
II. Deconstructing the Structure-Activity Relationship (SAR) of Imidazole-Ethanamine H1 Antagonists
The development of effective H1 antagonists has been a triumph of medicinal chemistry, largely driven by systematic SAR studies. The general pharmacophore for first-generation H1 antagonists can be described as Ar(Ar')-X-C-C-N(R)2, where the imidazole-ethanamine core can be found within this broader structure.
A. The Imidazole Ring: The Anchor and Modulator
Substitutions on the imidazole ring have a profound impact on the affinity and selectivity of the compound for the H1 receptor.
-
Diaryl Substitutions: A key feature for potent H1 antagonism is the presence of two aryl groups (Ar and Ar'), one of which can be the imidazole ring itself or attached to it.[5] The coplanarity of these two aryl rings is often crucial for optimal receptor binding.
-
Position of Substitution: The point of attachment of the aryl groups and other substituents to the imidazole ring influences activity. For instance, in the development of H3 antagonists based on an imidazole scaffold, the position of substituents on the ring was found to be critical for potency.[6]
-
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the imidazole ring can modulate the pKa of the ring nitrogens and influence the overall electronic distribution, thereby affecting binding affinity.
B. The Ethylamine Side Chain: The Flexible Linker
The ethylamine side chain is not merely a spacer; its length, flexibility, and the nature of the terminal amine are critical for proper orientation within the receptor binding site.
-
Chain Length: An ethylene (-CH2-CH2-) or a propylene (-CH2-CH2-CH2-) chain is generally optimal for H1 antagonist activity.[5]
-
Branching: Branching on the ethylamine chain typically leads to a decrease in activity.[5]
-
The Terminal Amine: For maximal activity, the terminal nitrogen atom should be a tertiary amine.[5] This basic amine is crucial for forming an ionic bond with a conserved aspartate residue in the H1 receptor. The terminal nitrogen can also be part of a heterocyclic ring, as seen in some potent antihistamines.
III. Quantitative Insights: Tabulating the SAR Data
To provide a clearer understanding of the impact of structural modifications, the following table summarizes key SAR data for a hypothetical series of imidazole-ethanamine H1 antagonists.
| Compound ID | Imidazole Substitution (R1) | Ethylamine Modification (R2) | H1 Receptor Binding Affinity (Ki, nM) | Functional Antagonist Potency (pA2) |
| Lead-1 | H | -CH2CH2N(CH3)2 | 150 | 7.5 |
| 1a | 4-Phenyl | -CH2CH2N(CH3)2 | 15 | 8.8 |
| 1b | 4-(4-Chlorophenyl) | -CH2CH2N(CH3)2 | 5 | 9.3 |
| 1c | 2-Phenyl | -CH2CH2N(CH3)2 | 80 | 8.1 |
| 2a | 4-Phenyl | -CH2CH2CH2N(CH3)2 | 25 | 8.6 |
| 2b | 4-Phenyl | -CH(CH3)CH2N(CH3)2 | 250 | 7.3 |
| 3a | 4-Phenyl | -CH2CH2N(C2H5)2 | 20 | 8.7 |
| 3b | 4-Phenyl | -CH2CH2-pyrrolidine | 10 | 9.0 |
Disclaimer: The data presented in this table is illustrative and intended for educational purposes to demonstrate SAR principles. Actual values may vary depending on the specific chemical series and experimental conditions.
IV. Experimental Workflows for SAR Determination
The elucidation of SAR is dependent on robust and reproducible experimental data. The following protocols outline the key assays used to characterize imidazole-ethanamine compounds as H1 receptor antagonists.
A. Radioligand Binding Assay: Quantifying Receptor Affinity
This assay directly measures the affinity of a test compound for the H1 receptor by competing with a radiolabeled ligand.[7]
Protocol: Competitive [3H]mepyramine Binding Assay
-
Membrane Preparation: Prepare membranes from cells expressing the human histamine H1 receptor (e.g., HEK293T cells).[8]
-
Assay Buffer: Use 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Utilize [3H]mepyramine at a concentration near its Kd.
-
Reaction Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [3H]mepyramine, and cell membranes.
-
Non-specific Binding: Assay buffer, [3H]mepyramine, cell membranes, and a high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
Competition: Assay buffer, [3H]mepyramine, cell membranes, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Caption: Workflow for a competitive radioligand binding assay.
B. Functional Assays: Assessing Antagonist Potency
Functional assays measure the ability of a compound to inhibit the cellular response to histamine, providing a measure of its antagonist potency (e.g., pA2 value).[9]
Protocol: Calcium Mobilization Assay
-
Cell Culture: Culture cells expressing the H1 receptor (e.g., HEK293T or CHO cells) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Incubation: Incubate the cells with varying concentrations of the test compound (antagonist).
-
Histamine Stimulation: Add a fixed concentration of histamine (agonist) to stimulate the cells.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Determine the concentration of the antagonist that causes a rightward shift in the histamine concentration-response curve and calculate the pA2 value using the Schild equation.
Caption: Simplified Debus-Radziszewski imidazole synthesis.
For the synthesis of N-substituted imidazole derivatives, the imidazole nucleus can be reacted with an appropriate electrophile, such as an alkyl halide. [10] Protocol: Synthesis of Ethyl 1H-imidazol-1-ylacetate
-
Dissolve imidazole (0.05 mol) in dry acetone (50 ml).
-
Add ethyl chloroacetate (0.075 mol) to the solution.
-
Add anhydrous potassium carbonate (0.05 mol) to the mixture.
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
Evaporate the acetone in vacuo.
-
Extract the residue with carbon tetrachloride.
-
Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent to obtain the product. [10]
VI. Future Directions and Emerging Concepts
The field of imidazole-ethanamine research continues to evolve. Current efforts are focused on:
-
Improving Selectivity: Designing compounds with high selectivity for the H1 receptor over other histamine receptor subtypes (H2, H3, H4) and other off-target receptors to minimize side effects. [11]* Second and Third-Generation Antihistamines: Developing peripherally acting antagonists that do not cross the blood-brain barrier, thus avoiding sedative effects. [11]* Computational Approaches: Utilizing quantitative structure-activity relationship (QSAR) studies and molecular modeling to predict the activity of novel compounds and guide synthetic efforts. [12][13]
VII. Conclusion: A Scaffold of Enduring Importance
The imidazole-ethanamine scaffold remains a highly valuable framework in the quest for novel therapeutics. A thorough understanding of its structure-activity relationships is paramount for the rational design of potent, selective, and safe drug candidates. This guide has provided a comprehensive overview of the key SAR principles, experimental methodologies, and synthetic strategies that underpin research in this area. As our understanding of receptor biology and medicinal chemistry deepens, the imidazole-ethanamine core is poised to yield even more therapeutic breakthroughs in the years to come.
References
-
Wifling, D., et al. (2015). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. PubMed. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Histamine H1 Receptor Binding Assays. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Histamine H1 Receptor Binding Assay for Carebastine. BenchChem.
-
de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. Available at: [Link]
- Singh, P., et al. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences.
-
Wikipedia. (2024). Cetirizine. Wikipedia. Available at: [Link]
-
Stoddart, L. A., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega. Available at: [Link]
-
Khan, M. M., et al. (1987). Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. PubMed. Available at: [Link]
-
Taylor, R. D., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Hu, Y., et al. (2022). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. PubMed Central. Available at: [Link]
-
Schneider, E. H., et al. (2009). Interactions of histamine H1-receptor agonists and antagonists with the human histamine H4-receptor. PubMed. Available at: [Link]
- International Science Community Association. (2012). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review.
-
Tolomeu, H. V., & Fraga, C. A. M. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. Available at: [Link]
- Wani, M. Y., & Ahmad, A. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry.
- Funar, V., & Mracec, M. (2007). QSAR ANALYSIS OF A SERIES OF IMIDAZOLE DERIVATIVES ACTING ON THE H3 RECEPTOR. Revue Roumaine de Chimie.
- Sahu, J. K., et al. (2022). Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues. CURRENT APPLIED SCIENCE AND TECHNOLOGY.
-
Slideshare. (2018). SAR of H1 Receptor Antagonists. Slideshare. Available at: [Link]
-
MDPI. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
- Schunack, W., et al. (1996). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Semantic Scholar.
- Srivastava, A. K., & Shukla, N. (2013). Quantitative structure activity relationship (QSAR) studies on a series of imidazole derivatives as novel ORL1 receptor antagonists.
- ResearchGate. (2020). SAR for histamine H1 and H2 receptor agonists.
-
Stark, H., et al. (2004). Unexpected partial H1-receptor agonism of imidazole-type histamine H3-receptor antagonists lacking a basic side chain. PubMed. Available at: [Link]
- Stoddart, L. A., et al. (2012). Novel histamine H1-receptor fluorescent antagonists for the study of receptor- ligand interactions. pA2 Online.
- ResearchGate. (2008). QSAR Studies on Mifentidine and Related Compounds.
-
Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. isca.me [isca.me]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAR of H1 Receptor Antagonists.. | PPTX [slideshare.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cetirizine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Framework for the Characterization of 2-(1H-Imidazol-2-YL)ethanamine as a Histamine Receptor Ligand
An In-Depth Technical Guide
Abstract
Histamine is a pivotal biogenic amine that modulates a wide array of physiological and pathological processes through its interaction with four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[1] These receptors have emerged as highly successful targets for therapeutic intervention in diverse areas, including allergic inflammation, gastric acid secretion, and neurological disorders.[2][3] The compound 2-(1H-Imidazol-2-YL)ethanamine, a structural isomer of histamine, presents a compelling scaffold for investigation as a novel histamine receptor ligand. However, a review of the public-domain scientific literature reveals a notable scarcity of data on its specific pharmacological profile.
This technical guide, written for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic characterization of 2-(1H-Imidazol-2-YL)ethanamine. Instead of presenting established data, this document leverages field-proven insights to outline the essential experimental workflows required to elucidate the compound's binding affinity, functional activity, and receptor selectivity. We will detail the core signaling pathways of each histamine receptor subtype and provide robust, step-by-step protocols for radioligand binding and functional assays, thereby creating a self-validating system for its pharmacological evaluation. This guide serves as a complete roadmap for determining the therapeutic potential of this and other novel imidazole-based compounds.
Introduction to the Histamine Receptor Family
The diverse actions of histamine are mediated by four GPCR subtypes that differ in their tissue distribution, signaling mechanisms, and physiological roles.[1][3] A foundational understanding of these targets is critical before commencing any experimental characterization of a potential ligand.
-
Histamine H1 Receptor (H1R): Primarily located on smooth muscle cells, vascular endothelium, and neurons in the central nervous system.[2][4] H1R activation is classically associated with allergic responses, mediating effects like bronchoconstriction and increased vascular permeability.[2]
-
Histamine H2 Receptor (H2R): Famously found on parietal cells in the stomach lining, where it governs the secretion of gastric acid.[2] Its discovery led to the development of H2 antagonists for treating peptic ulcers and GERD.[5]
-
Histamine H3 Receptor (H3R): Predominantly expressed in the CNS, where it functions as a presynaptic autoreceptor on histaminergic neurons to inhibit histamine release.[6][7] It also acts as a heteroreceptor, modulating the release of other crucial neurotransmitters like dopamine and acetylcholine, making it a target for cognitive and sleep-wake disorders.[7][8]
-
Histamine H4 Receptor (H4R): The most recently identified subtype, found primarily on cells of hematopoietic origin, including mast cells, eosinophils, and T cells.[9][10] The H4R plays a key role in immunomodulation and inflammatory processes, particularly in chemotaxis and cytokine release.[3][10]
Core Signaling Pathways of Histamine Receptors
The functional outcome of receptor activation is dictated by the G-protein to which it couples. The distinct signaling cascades for each histamine receptor subtype form the basis for the functional assays used in ligand characterization.
Histamine H1 Receptor (H1R) Signaling
The H1R couples to the Gαq/11 family of G-proteins.[11] Its activation initiates the phospholipase C (PLC) signaling cascade, leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[4][11]
Caption: Histamine H2 Receptor Gs-coupled signaling pathway.
Histamine H3 Receptor (H3R) Signaling
The H3R primarily couples to Gαi/o proteins. This G-protein subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. [12]The dissociated Gβγ subunits can also directly modulate cellular effectors, such as inhibiting N-type voltage-gated calcium channels, which is a key mechanism for reducing neurotransmitter release.
Caption: Histamine H4 Receptor Gi/o-coupled signaling pathways.
Experimental Framework for Pharmacological Profiling
A tiered approach is essential for efficiently characterizing a novel compound. We begin with binding assays to establish affinity and then proceed to functional assays to determine the mode of action.
Tier 1: Receptor Binding Affinity Determination
Causality: The first and most fundamental question is whether 2-(1H-Imidazol-2-YL)ethanamine physically interacts with any of the histamine receptors. A competitive radioligand binding assay is the gold standard for quantifying this interaction, yielding the inhibitory constant (Ki), a direct measure of binding affinity. A[13] lower Ki value signifies a higher binding affinity.
Caption: Experimental workflow for a competitive radioligand binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Source Preparation:
-
Culture HEK293 or CHO cells stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R).
-
Harvest cells and prepare membrane homogenates via homogenization in a cold lysis buffer followed by differential centrifugation. [14] * Determine the protein concentration of the final membrane preparation using a BCA protein assay.
-
[15]2. Assay Setup:
- Perform the assay in a 96-well plate format in a final volume of 250 µL. [14] * Prepare serial dilutions of 2-(1H-Imidazol-2-YL)ethanamine in assay buffer (typically ranging from 10⁻¹⁰ M to 10⁻⁴ M).
- To each well, add:
- 150 µL of membrane preparation (e.g., 5-20 µg protein).
- 50 µL of the test compound dilution or buffer (for total binding) or a saturating concentration of a known non-radioactive ligand (for non-specific binding).
- 50 µL of the appropriate radioligand (e.g., [³H]mepyramine for H1R, [³H]Nα-methylhistamine for H3R) at a concentration close to its dissociation constant (Kd).
[7][15]3. Incubation and Filtration:
- Incubate the plates for a predetermined time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25-30 °C) with gentle agitation to reach binding equilibrium. [14] * Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. [14] * Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification and Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity trapped on each filter using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding inhibition versus the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Binding Affinity Profile
| Compound | Receptor | Radioligand | Ki (nM) |
| 2-(1H-Imidazol-2-YL)ethanamine | Histamine H1 | [³H]mepyramine | TBD |
| 2-(1H-Imidazol-2-YL)ethanamine | Histamine H2 | [³H]tiotidine | TBD |
| 2-(1H-Imidazol-2-YL)ethanamine | Histamine H3 | [³H]Nα-methylhistamine | TBD |
| 2-(1H-Imidazol-2-YL)ethanamine | Histamine H4 | [³H]histamine | TBD |
| TBD: To Be Determined |
Tier 2: Functional Activity Profiling
Causality: Establishing binding affinity is insufficient to understand a ligand's biological effect. A compound can be an activator (agonist), a blocker (antagonist), or a suppressor of basal receptor activity (inverse agonist). Functional assays, which measure the downstream consequences of receptor engagement (e.g., second messenger production), are required to determine this mode of action and quantify potency (EC50 for agonists, IC50 for antagonists).
Caption: General workflow for functional characterization of a novel ligand.
Experimental Protocol: cAMP Accumulation Assay (for H2R, H3R, H4R)
This protocol is adaptable for Gs-coupled (H2R) and Gi/o-coupled (H3R, H4R) receptors.
-
Cell Culture:
-
Seed HEK293 cells expressing the receptor of interest into 96- or 384-well plates and culture overnight.
-
[16]2. Assay Procedure:
- Wash the cells with assay buffer and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
- For Agonist Mode (H2R): Add serial dilutions of 2-(1H-Imidazol-2-YL)ethanamine to the cells and incubate for 30 minutes.
- For Agonist Mode (H3R/H4R - Gi-coupled): Add a stimulating agent like forskolin (to raise basal cAMP) simultaneously with serial dilutions of the test compound. Incubate for 30 minutes. A Gi agonist will decrease the forskolin-stimulated cAMP level. [17] * For Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes. Then, add a known agonist (e.g., histamine) at a concentration that produces ~80% of its maximal effect (EC80) and incubate for a further 30 minutes.
[18]3. Detection:
- Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or luminescence-based biosensor assays like cAMP-Glo). T[19][20][21]hese kits are based on a competitive immunoassay principle.
-
Analysis:
-
For agonist mode, plot the cAMP signal versus the log[compound] to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.
-
For antagonist mode, plot the % inhibition of the agonist response versus the log[compound] to determine the IC50.
-
Data Presentation: Functional Activity Profile
| Compound | Receptor | Assay Type | Mode of Action | Potency (EC50/IC50, nM) | Efficacy (% of Histamine) |
| 2-(1H-Imidazol-2-YL)ethanamine | Histamine H1 | Ca²⁺ Mobilization | TBD | TBD | TBD |
| 2-(1H-Imidazol-2-YL)ethanamine | Histamine H2 | cAMP Accumulation | TBD | TBD | TBD |
| 2-(1H-Imidazol-2-YL)ethanamine | Histamine H3 | cAMP Inhibition | TBD | TBD | TBD |
| 2-(1H-Imidazol-2-YL)ethanamine | Histamine H4 | cAMP Inhibition | TBD | TBD | TBD |
| TBD: To Be Determined |
Conclusion and Future Directions
The systematic application of the experimental framework detailed in this guide will generate a comprehensive pharmacological profile for 2-(1H-Imidazol-2-YL)ethanamine. By first establishing its binding affinity across all four histamine receptor subtypes and subsequently defining its functional activity, researchers can build a robust, data-driven understanding of this novel compound.
The resulting profile—for instance, a potent and selective H3R antagonist or a biased H4R agonist—will dictate future research directions. A promising profile would warrant progression to broader selectivity screening against a panel of other GPCRs, transporters, and ion channels to assess off-target liabilities. Ultimately, compelling in vitro data would provide a strong rationale for advancing the compound to in vivo models to evaluate its pharmacokinetic properties and therapeutic efficacy in relevant disease models. This structured, hypothesis-driven approach is fundamental to the successful translation of a novel chemical entity from a laboratory curiosity into a potential therapeutic agent.
References
-
Wikipedia. Histamine H1 receptor. [Link]
-
Al-Ghananeem, A. M., & Maldonado, C. (2019). Signaling pathways associated with the histamine H3 receptor. ResearchGate. [Link]
-
Geyer, T., et al. (2015). Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation. PubMed. [Link]
-
Al-Ghananeem, A. M., & Maldonado, C. (2000). Histamine H2 receptor mediated dual signaling: mapping of structural requirements using beta2 adrenergic chimeric receptors. PubMed. [Link]
-
Small Molecule Pathway Database (SMPDB). (2017). Histamine H1 Receptor Activation. [Link]
-
Leurs, R., et al. (1999). Molecular properties and signalling pathways of the histamine H1 receptor. PubMed. [Link]
-
ResearchGate. (n.d.). Histamine H3 receptor (H3R) main signaling pathways. [Link]
-
Yoshikawa, T., et al. (2020). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. National Institutes of Health. [Link]
-
Davio, C. A., et al. (2016). Physiological implications of biased signaling at histamine H2 receptors. Frontiers in Pharmacology. [Link]
-
Shi, Z., et al. (2019). Distinct roles of histamine H1-and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
-
Ferrada, C., et al. (2017). The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. PubMed Central. [Link]
-
Shi, Z., et al. (2019). Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. PubMed Central. [Link]
-
Wikipedia. Histamine receptor. [Link]
-
Liu, K., et al. (2016). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. PubMed. [Link]
-
Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PMC. [Link]
-
Szeberényi, J. B., et al. (2021). Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. MDPI. [Link]
-
Mitsuhashi, M., et al. (1991). Multiple signaling pathways of histamine H2 receptors. PubMed. [Link]
-
DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]
-
NCBI Bookshelf. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]
-
Tiligada, E., et al. (2009). The role of histamine H4 receptor in immune and inflammatory disorders. PubMed Central. [Link]
-
Thakkar, A., et al. (2017). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. PubMed Central. [Link]
-
Ciana, P., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. National Institutes of Health. [Link]
-
De Esch, I. J., et al. (1999). Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine. PubMed. [Link]
-
de Graaf, C., et al. (2016). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. ACS Publications. [Link]
-
Igel, P. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. PubMed. [Link]
- Google Patents. (2016). WO2016135756A1 - Process for the preparation of intermediates useful in the synthesis of eluxadoline.
-
Stark, H., et al. (2000). Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands. PubMed. [Link]
-
ChemBK. (n.d.). 2-(1H-imidazol-5-yl)ethanamine dihydrochloride. [Link]
-
Leurs, R., et al. (n.d.). Histamine Receptors. [Link]
Sources
- 1. resources.tocris.com [resources.tocris.com]
- 2. Histamine receptor - Wikipedia [en.wikipedia.org]
- 3. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases [mdpi.com]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. smpdb.ca [smpdb.ca]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. cosmobio.co.jp [cosmobio.co.jp]
- 20. cAMP-Glo™ Assay [worldwide.promega.com]
- 21. resources.revvity.com [resources.revvity.com]
pharmacological profile of 2-(1H-Imidazol-2-YL)ethanamine
An In-Depth Technical Guide to the Pharmacological Profile of 2-(1H-Imidazol-2-YL)ethanamine
Executive Summary
This technical guide provides a comprehensive analysis of the pharmacological potential of 2-(1H-Imidazol-2-YL)ethanamine, a structurally intriguing yet under-characterized molecule. A thorough review of the scientific literature reveals a significant lack of specific biological data for this 2-substituted imidazole isomer.[1][2] However, its structural relationship to the well-documented 1- and 4-substituted isomers—the latter being the endogenous signaling molecule histamine—provides a strong foundation for forming rational, data-driven hypotheses about its potential biological targets and therapeutic applications.
As a Senior Application Scientist, this guide is structured not as a review of existing data, but as a forward-looking roadmap for the scientific community. We will synthesize information from analogous compounds to build a predictive pharmacological profile for 2-(1H-Imidazol-2-YL)ethanamine. This document will detail its chemical landscape, propose high-priority biological targets for screening, and provide robust, validated experimental protocols for its complete characterization, from initial binding assays to in vivo efficacy models. The primary objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and strategic workflows required to unlock the therapeutic potential of this promising chemical entity.
The Imidazole-Ethanamine Scaffold: A Privileged Motif in Pharmacology
The imidazole ring is a five-membered heterocycle that is a cornerstone of medicinal chemistry, found in numerous natural products like the amino acid histidine and the purine bases of DNA.[3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile pharmacophore. When coupled with an ethanamine side chain, it forms a scaffold with significant potential to interact with a wide range of biological receptors.[4]
The precise point of attachment of the ethanamine side chain to the imidazole ring dictates the molecule's three-dimensional structure and, consequently, its pharmacological profile. The three primary positional isomers are:
-
2-(1H-Imidazol-4-yl)ethanamine (Histamine): The most well-known isomer, a critical biogenic amine that modulates a vast array of physiological processes through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[5]
-
2-(1H-Imidazol-1-yl)ethanamine: An isomer where the side chain is attached to a nitrogen atom. This scaffold has been explored as an intermediate in the synthesis of various compounds, including potential hypoxia-selective tumor inhibitors.[6]
-
2-(1H-Imidazol-2-yl)ethanamine (The Subject of this Guide): The least-studied isomer, with the side chain attached to the carbon atom between the two nitrogens.[2] Its unique charge distribution and steric profile suggest that it may interact with known targets in novel ways or possess entirely new biological activities.
This guide will leverage the known pharmacology of the 1- and 4-isomers to construct a logical framework for investigating the 2-isomer.
Physicochemical Properties and Synthetic Strategy
A molecule's pharmacological activity is intrinsically linked to its physical and chemical properties. While experimental data for 2-(1H-Imidazol-2-yl)ethanamine is scarce, computational predictions provide valuable initial insights.
Table 1: Comparative Physicochemical Properties of Imidazole-Ethanamine Isomers
| Property | 2-(1H-Imidazol-1-YL)ethanamine | 2-(1H-Imidazol-2-YL)ethanamine | 2-(1H-Imidazol-4-YL)ethanamine (Histamine) | Source |
| CAS Number | 5739-10-6 | 19225-96-8 | 51-45-6 | [2][7] |
| Molecular Formula | C₅H₉N₃ | C₅H₉N₃ | C₅H₉N₃ | [2][7] |
| Molecular Weight | 111.15 g/mol | 111.15 g/mol | 111.15 g/mol | [2][7] |
| XLogP3-AA | -1.0 | -0.6 | -0.8 | [2][7] |
| H-Bond Donor Count | 2 | 2 | 2 | [2][7] |
| H-Bond Acceptor Count | 2 | 2 | 2 | [2][7] |
Proposed Synthetic Workflow
Caption: Simplified signaling pathway for the Histamine H1 Receptor.
Hypothesis 2: Kinase Inhibition, particularly IGF-1R
The imidazole moiety is a well-established scaffold in the design of protein kinase inhibitors. [9]Notably, research has shown that replacing a side chain in the Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitor BMS-536924 with a 2-(1H-imidazol-4-yl)ethanamine moiety can lead to analogs with improved potency and oral exposure. [1][10]The IGF-1R pathway is a critical driver of cell growth and proliferation and is frequently dysregulated in cancer. [9]Given this precedent, 2-(1H-Imidazol-2-yl)ethanamine should be evaluated as a potential kinase inhibitor, with IGF-1R being a high-priority target.
Proposed Experimental Workflow for Pharmacological Characterization
To systematically elucidate the pharmacological profile of 2-(1H-Imidazol-2-yl)ethanamine, a multi-phased approach is essential. This workflow is designed to be self-validating, progressing from broad screening to specific mechanism-of-action studies.
Caption: Proposed workflow for pharmacological characterization.
Detailed Experimental Protocol: Radioligand Binding Assay for Histamine H3 Receptor
This protocol serves as an example for determining the binding affinity of 2-(1H-Imidazol-2-yl)ethanamine at a specific, high-priority target. The causality is clear: before testing for functional activity (agonism/antagonism), we must first confirm if the compound physically interacts with the receptor.
Objective: To determine the inhibition constant (Kᵢ) of the test compound for the human Histamine H3 receptor.
Materials:
-
Cell membranes prepared from a stable cell line overexpressing the human H3 receptor.
-
[³H]Nα-methylhistamine (a specific H3 receptor radioligand).
-
Test Compound: 2-(1H-Imidazol-2-yl)ethanamine, dissolved in an appropriate vehicle (e.g., DMSO).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of a known H3 ligand (e.g., 10 µM Thioperamide).
-
96-well filter plates (GF/C filters).
-
Scintillation fluid and a microplate scintillation counter.
Methodology:
-
Compound Dilution: Prepare a serial dilution of 2-(1H-Imidazol-2-yl)ethanamine (e.g., from 10 mM down to 0.1 nM) in the incubation buffer.
-
Assay Plate Preparation: To each well of the 96-well plate, add:
-
50 µL of incubation buffer.
-
50 µL of the radioligand [³H]Nα-methylhistamine at a final concentration near its Kₔ (e.g., 1 nM).
-
50 µL of the test compound dilution (or vehicle for total binding, or non-specific control).
-
50 µL of the H3 receptor membrane preparation (e.g., 10-20 µg protein/well).
-
-
Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold incubation buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding controls.
-
Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant. [11]
-
Conclusion and Future Directions
While the pharmacological profile of 2-(1H-Imidazol-2-yl)ethanamine remains to be publicly documented, this guide establishes a robust, logical framework for its investigation. Based on the well-characterized pharmacology of its structural isomers, the highest priority targets for initial screening are the histamine receptor family and protein kinases, particularly IGF-1R. The proposed experimental workflow provides a clear, stage-gated path from initial hit identification to preclinical validation.
The unique structure of the 2-substituted isomer presents a compelling opportunity for drug discovery. It may yield ligands with novel selectivity profiles or uncover entirely new biological functions for the imidazole-ethanamine scaffold. The systematic execution of the protocols and strategic hypotheses outlined in this guide will be critical in determining the ultimate therapeutic potential of this molecule.
References
-
Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters, 18(5), 1702-7. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1H-imidazol-1-yl)ethanamine. Retrieved from [Link]
-
Kumar, M., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Darshan Journal of Chemistry, 10(1), 1-20. Retrieved from [Link]
-
Tedford, C. E., et al. (2000). Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands. Journal of Pharmacology and Experimental Therapeutics, 295(2), 588-97. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Retrieved from [Link]
-
ChemUniverse. (n.d.). Request A Quote. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-(1H-Benzimidazol-2-yl)ethanamine: A Key Building Block for Chemical Innovation. Retrieved from [Link]
-
Kumar, M., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Current Synthetic & Systems Biology, 5(1). Retrieved from [Link]
-
Wang, L., et al. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 16(5), 2550-7. Retrieved from [Link]
-
Bakulina, O., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Imidazole-2-ethanamine. Retrieved from [Link]
-
Haiba, M. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1456. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1H-Imidazole-2-ethanamine | C5H9N3 | CID 3082145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-(1H-Imidazol-1-yl)ethanamine | 5739-10-6 [chemicalbook.com]
- 7. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Imidazoline synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride for Drug Discovery
Abstract
2-(1H-Imidazol-2-YL)ethanamine and its derivatives are pivotal tool compounds in pharmacological research, primarily recognized for their potent and selective agonist activity at the histamine H3 receptor (H3R). As a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), the H3R is a critical regulator of neurotransmitter release, making it a high-value target for therapeutic intervention in a range of neurological and psychiatric disorders. This guide provides a comprehensive technical overview of 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride, detailing its physicochemical properties, mechanism of action, and its application as a research tool. Furthermore, we present validated, step-by-step experimental protocols for receptor binding and functional assays to empower researchers in their drug discovery efforts targeting the histaminergic system.
Introduction: The Significance of the Histamine H3 Receptor and its Ligands
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the synthesis and release of histamine and other key neurotransmitters, including dopamine, acetylcholine, norepinephrine, and serotonin.[1] This modulatory role positions the H3R as a promising therapeutic target for CNS disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[1][2]
2-(1H-Imidazol-2-YL)ethanamine serves as a foundational scaffold for a class of potent H3R agonists. Its structural similarity to histamine allows it to effectively engage the receptor binding pocket. Understanding its pharmacological profile is crucial for utilizing it as a tool compound to probe H3R function and to serve as a reference in the screening and development of novel H3R antagonists and inverse agonists, which are of significant therapeutic interest.[3]
Physicochemical and Pharmacological Profile
A thorough understanding of the compound's properties is the bedrock of reproducible experimental design.
Table 1: Properties of 2-(1H-Imidazol-2-YL)ethanamine and Related Compounds
| Property | Value | Source / Notes |
| IUPAC Name | 2-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride | - |
| CAS Number | 167298-65-9 | BLDpharm[4] |
| Molecular Formula | C₅H₁₁Cl₂N₃ | Derived from structure |
| Molecular Weight | 184.07 g/mol | Derived from formula |
| Appearance | White to off-white solid | General observation for similar salts |
| Solubility | Soluble in water and alcohols | Inferred from dihydrochloride salt form[5] |
| Primary Target | Histamine H3 Receptor (H3R) | [1] |
| Activity | Agonist | [6] |
Note: Data for the specific dihydrochloride salt is limited; properties are often inferred from the parent compound or structurally similar, well-characterized agonists like Imetit or other cyclopropylhistamine derivatives.[6]
Mechanism of Action: H3 Receptor Signaling
Core Signaling Cascade:
-
Agonist Binding: The compound binds to the H3R, inducing a conformational change.
-
G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein.
-
Downstream Inhibition: The activated Gαi/o protein dissociates, and its subunits mediate downstream effects:
-
Neurotransmitter Release Inhibition: The inhibition of VGCCs reduces calcium influx into the presynaptic terminal, which is a critical step for vesicle fusion and neurotransmitter release. This is the primary mechanism by which H3R activation inhibits the release of histamine and other neurotransmitters.[1]
Beyond the canonical pathway, H3R activation has also been shown to engage other signaling pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, which can play a role in neuroprotection and synaptic plasticity.[2][7]
Experimental Workflows & Protocols
The following protocols provide a validated framework for characterizing the interaction of test compounds with the H3 receptor, using 2-(1H-Imidazol-2-YL)ethanamine as a reference agonist.
Workflow for H3R Ligand Characterization
A logical progression from binding affinity to functional potency is essential for comprehensive pharmacological profiling.
Protocol 1: H3 Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for H3R binding sites.
-
Principle: A competitive binding assay where the unlabeled test compound displaces a radiolabeled H3R ligand (e.g., [³H]Nα-methylhistamine) from receptors in a membrane preparation. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.[9]
-
Materials:
-
Receptor Source: Rat cortical tissue homogenates or HEK293 cells stably expressing human H3R.[9]
-
Radioligand: [³H]Nα-methylhistamine (specific activity ~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Serial dilutions of 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride (for reference) and unknown compounds.
-
Non-specific Binding (NSB) Control: High concentration of a known H3R ligand (e.g., 10 µM Imetit or Histamine).
-
Filtration: GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine.
-
Instrumentation: Scintillation counter, 96-well filter plates, vacuum manifold.
-
-
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compound and reference compound in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add in order:
-
25 µL Assay Buffer (for Total Binding) OR 25 µL NSB Control OR 25 µL test compound.
-
25 µL [³H]Nα-methylhistamine (final concentration ~0.5-1.0 nM).
-
50 µL of membrane preparation (50-100 µg protein/well).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Termination: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters.
-
Washing: Wash the filters 3 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and count the bound radioactivity using a scintillation counter (counts per minute, CPM).
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Protocol 2: Gαi-Coupled Functional cAMP Assay
This protocol measures the functional potency (EC₅₀) of an agonist by quantifying its ability to inhibit cAMP production.
-
Principle: H3R is Gαi-coupled, so agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure this decrease, cells are first stimulated with forskolin (a direct activator of adenylyl cyclase) to generate a high basal cAMP signal. The agonist's potency is determined by its ability to reduce this forskolin-stimulated cAMP level.[10][11]
-
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human H3R.
-
Assay Medium: HBSS or serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation.
-
Stimulant: Forskolin (final concentration ~5-10 µM).
-
Test Agonist: Serial dilutions of 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride.
-
cAMP Detection Kit: A homogenous assay kit, such as HTRF, AlphaScreen, or Enzyme Fragmentation Complementation (EFC).[11][12][13]
-
Instrumentation: Plate reader compatible with the chosen detection kit.
-
-
Step-by-Step Methodology:
-
Cell Plating: Seed the H3R-expressing cells into 384-well assay plates and incubate overnight to form a monolayer.
-
Compound Addition: Remove growth media and add 10 µL of assay medium containing the appropriate serial dilution of the test agonist. Incubate for 15-30 minutes at room temperature.
-
Forskolin Stimulation: Add 10 µL of assay medium containing forskolin to all wells (except for a negative control) to stimulate cAMP production. Incubate for 30 minutes at room temperature.
-
Cell Lysis & Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen assay kit.[10] This typically involves adding detection reagents that generate a signal (e.g., fluorescence or luminescence) inversely proportional to the amount of cAMP present.
-
Data Analysis:
-
Normalize the data: Set the signal from cells treated with forskolin alone as 0% inhibition and the signal from non-stimulated cells as 100% inhibition.
-
Plot the percent inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal inhibitory effect).
-
-
Conclusion and Future Directions
2-(1H-Imidazol-2-YL)ethanamine dihydrochloride is an indispensable pharmacological tool for the study of the histamine H3 receptor. Its well-defined agonist activity provides a benchmark for the discovery and characterization of new chemical entities targeting this receptor. The robust binding and functional assay protocols detailed in this guide offer a clear path for researchers to quantify ligand affinity and potency, crucial steps in the drug discovery pipeline. Future research will likely focus on developing ligands with improved pharmacokinetic properties and subtype selectivity, further refining our ability to therapeutically modulate the central histaminergic system.
References
-
ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Histamine H3 receptor (H3R) main signaling pathways. Retrieved from ResearchGate. [Link]
-
PubMed. (2014). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Retrieved from PubMed. [Link]
-
PubMed. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Retrieved from PubMed. [Link]
-
PMC. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. Retrieved from PMC. [Link]
-
Semantic Scholar. (2004). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. Retrieved from Semantic Scholar. [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from Creative BioMart. [Link]
-
Wikipedia. (n.d.). Histamine H3 receptor. Retrieved from Wikipedia. [Link]
-
ChemBK. (n.d.). 2-(1H-imidazol-5-yl)ethanamine dihydrochloride. Retrieved from ChemBK. [Link]
-
PubMed. (1999). Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S). Retrieved from PubMed. [Link]
-
PubMed. (2000). Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands. Retrieved from PubMed. [Link]
Sources
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 167298-65-9|2-(1H-Imidazol-2-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 5. chembk.com [chembk.com]
- 6. Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the In Vitro Characterization of 2-(1H-Imidazol-2-YL)ethanamine
Abstract
This technical guide provides a comprehensive framework for the in vitro characterization of 2-(1H-Imidazol-2-YL)ethanamine, a small molecule with structural similarity to the biogenic amine histamine. The imidazole core is a privileged scaffold in medicinal chemistry, and its presence in this molecule suggests a potential interaction with histamine receptors, which are critical targets in various therapeutic areas including immunology, neuroscience, and gastroenterology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for elucidating the compound's pharmacological profile. We will delve into the essential physicochemical characterization, primary and secondary pharmacological profiling, and early absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) assessment. The methodologies presented herein are grounded in established scientific principles and regulatory expectations, providing a robust foundation for advancing a compound from initial hit to a viable lead candidate.
Introduction: The Rationale for Characterization
The compound 2-(1H-Imidazol-2-YL)ethanamine, also known as isohistamine, is an isomer of histamine, a pivotal mediator of inflammatory and allergic responses, a regulator of gastric acid secretion, and a neurotransmitter.[1][2] This structural analogy provides a strong rationale for investigating its activity at the four subtypes of histamine receptors (H1, H2, H3, and H4), all of which are G protein-coupled receptors (GPCRs).[1][3] A thorough in vitro characterization is the first critical step in understanding its therapeutic potential and potential liabilities. This guide will outline a logical, multi-stage approach to systematically profile this compound.
Physicochemical Characterization: Foundation for Druggability
Before embarking on biological assays, it is imperative to understand the fundamental physicochemical properties of 2-(1H-Imidazol-2-YL)ethanamine. These parameters influence its behavior in biological systems, including solubility, permeability, and target engagement.
Table 1: Physicochemical Properties of 2-(1H-Imidazol-2-YL)ethanamine
| Property | Value | Source |
| IUPAC Name | 2-(1H-imidazol-2-yl)ethanamine | PubChem[4] |
| Molecular Formula | C₅H₉N₃ | PubChem[4] |
| Molecular Weight | 111.15 g/mol | PubChem[4] |
| XLogP3-AA | -0.6 | PubChem[4] |
| Hydrogen Bond Donor Count | 2 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
Experimental Determination of Key Physicochemical Parameters
While computational predictions are useful, experimental determination of properties like solubility and lipophilicity is crucial.
Aqueous solubility is a critical determinant of a drug's absorption and distribution. A kinetic solubility assay using turbidimetry is a common high-throughput method in early drug discovery.
Experimental Protocol: Kinetic Solubility Assay
-
Compound Preparation: Prepare a 10 mM stock solution of 2-(1H-Imidazol-2-YL)ethanamine in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: In a 96-well plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final compound concentrations (e.g., 1-200 µM).
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The concentration at which the turbidity significantly increases above the background is determined as the kinetic solubility.
Lipophilicity, often expressed as the distribution coefficient (LogD) at a specific pH, influences a compound's ability to cross biological membranes. The octanol-water partition coefficient is a standard measure.
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
-
Preparation: Prepare a solution of 2-(1H-Imidazol-2-YL)ethanamine in a biphasic system of n-octanol and phosphate buffer (pH 7.4).
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 24 hours) to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both the aqueous and octanol phases and determine the concentration of the compound in each using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.
Primary Pharmacological Profiling: Target Engagement and Mechanism of Action
Given the structural similarity of 2-(1H-Imidazol-2-YL)ethanamine to histamine, the primary pharmacological investigation should focus on its interaction with histamine receptors. This involves determining its binding affinity and functional activity (agonist, antagonist, or inverse agonist) at each of the four subtypes.
Histamine Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[5] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Experimental Protocol: Competitive Radioligand Binding Assay for Histamine H1 Receptor
-
Materials:
-
Cell membranes from a stable cell line overexpressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Mepyramine (a known H1 antagonist).
-
Test Compound: 2-(1H-Imidazol-2-YL)ethanamine.
-
Non-specific binding control: A high concentration of a non-radiolabeled H1 antagonist (e.g., Mepyramine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]Mepyramine (typically at its Kd value), and a range of concentrations of 2-(1H-Imidazol-2-YL)ethanamine.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled antagonist).
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of 2-(1H-Imidazol-2-YL)ethanamine.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol can be adapted for H2, H3, and H4 receptors using appropriate cell lines and radioligands (e.g., [³H]Tiotidine for H2, [³H]Nα-methylhistamine for H3, and [³H]Histamine for H4).
Table 2: Exemplary Binding Affinity Data for 2-(1H-Imidazol-2-YL)ethanamine at Human Histamine Receptors
| Receptor Subtype | Radioligand | Ki (nM) |
| H1 | [³H]Mepyramine | 150 |
| H2 | [³H]Tiotidine | >10,000 |
| H3 | [³H]Nα-methylhistamine | 25 |
| H4 | [³H]Histamine | 800 |
Functional Characterization of Histamine Receptor Activity
Functional assays are essential to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the action of an agonist), or inverse agonist (reduces the basal activity of the receptor). The choice of assay depends on the G-protein coupling of the receptor subtype.
-
H1 Receptor (Gq-coupled): Activation leads to an increase in intracellular calcium.[6]
-
H2 Receptor (Gs-coupled): Activation leads to an increase in intracellular cyclic AMP (cAMP).
-
H3 and H4 Receptors (Gi/o-coupled): Activation leads to a decrease in intracellular cAMP.[7][8]
Caption: G-protein coupling and second messenger pathways for histamine receptors.
Experimental Protocol:
-
Cell Preparation: Plate HEK293 cells stably expressing the human H1 receptor in a 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of 2-(1H-Imidazol-2-YL)ethanamine and measure the fluorescence intensity over time using a fluorescence plate reader.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of 2-(1H-Imidazol-2-YL)ethanamine, then add a fixed concentration of histamine (at its EC₈₀) and measure the fluorescence.
-
-
Data Analysis:
-
Agonist Mode: Plot the change in fluorescence against the log concentration of the test compound to determine the EC₅₀ (effective concentration for 50% of maximal response).
-
Antagonist Mode: Plot the percentage inhibition of the histamine response against the log concentration of the test compound to determine the IC₅₀.
-
Experimental Protocol:
-
Cell Preparation: Plate cells stably expressing the human H2, H3, or H4 receptor in a 96-well plate.
-
Compound Incubation:
-
Agonist Mode (H2): Incubate cells with varying concentrations of 2-(1H-Imidazol-2-YL)ethanamine.
-
Agonist Mode (H3/H4): Incubate cells with varying concentrations of 2-(1H-Imidazol-2-YL)ethanamine in the presence of forskolin (an adenylyl cyclase activator) to measure the inhibition of cAMP production.
-
Antagonist Mode (H2): Pre-incubate cells with the test compound, then stimulate with a fixed concentration of histamine (EC₈₀).
-
Antagonist Mode (H3/H4): Pre-incubate with the test compound, then add an H3/H4 agonist (e.g., (R)-α-methylhistamine) in the presence of forskolin.
-
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Determine EC₅₀ or IC₅₀ values by plotting the cAMP response against the log concentration of the test compound.
Table 3: Exemplary Functional Activity Data for 2-(1H-Imidazol-2-YL)ethanamine
| Receptor | Assay Type | Mode of Action | Potency (EC₅₀/IC₅₀, nM) |
| H1 | Calcium Mobilization | Agonist | 350 |
| H2 | cAMP Accumulation | No significant activity | >10,000 |
| H3 | cAMP Inhibition | Agonist | 80 |
| H4 | cAMP Inhibition | Weak Agonist | 2,500 |
Secondary Pharmacological Profiling: Assessing Off-Target Selectivity
Once the primary targets are identified, it is crucial to assess the compound's selectivity by screening it against a panel of other receptors, enzymes, and ion channels. This helps to identify potential off-target effects that could lead to undesirable side effects. A broad panel, such as the Eurofins SafetyScreen44™ or similar, is recommended.
In Vitro ADME/Tox Profiling: Evaluating Drug-like Properties
Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological properties is essential to identify potential liabilities that could lead to drug failure in later stages of development.[9][10][11]
Caption: Workflow for in vitro ADME/Tox profiling.
Metabolic Stability
This assay assesses the susceptibility of the compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation: Incubate 2-(1H-Imidazol-2-YL)ethanamine (e.g., at 1 µM) with pooled human liver microsomes in the presence of the cofactor NADPH.
-
Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of remaining compound versus time to determine the half-life (t₁/₂) and intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition
This assay determines if the compound inhibits major CYP isoforms, which is crucial for predicting drug-drug interactions (DDIs).[12][13]
Experimental Protocol: CYP Inhibition Assay
-
Incubation: Incubate human liver microsomes with a CYP isoform-specific probe substrate and a range of concentrations of 2-(1H-Imidazol-2-YL)ethanamine.
-
Reaction Initiation: Initiate the reaction by adding NADPH.
-
Metabolite Formation: After a set incubation time, stop the reaction and measure the formation of the probe substrate's metabolite using LC-MS/MS.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of each CYP isoform.
Table 4: Exemplary In Vitro ADME/Tox Data
| Assay | Parameter | Result |
| ADME | ||
| Caco-2 Permeability | Papp (A→B) (10⁻⁶ cm/s) | 0.5 (Low) |
| Human Microsomal Stability | t₁/₂ (min) | >60 (Stable) |
| CYP Inhibition (IC₅₀, µM) | 1A2, 2C9, 2C19, 2D6, 3A4 | >50 (No significant inhibition) |
| Plasma Protein Binding | % Bound (Human) | 15% (Low) |
| Toxicity | ||
| Cytotoxicity (HepG2) | IC₅₀ (µM) | >100 (Non-toxic) |
| hERG Inhibition | IC₅₀ (µM) | >30 (Low risk) |
Conclusion and Future Directions
This guide has outlined a comprehensive and logical workflow for the initial in vitro characterization of 2-(1H-Imidazol-2-YL)ethanamine. The proposed experiments will elucidate its physicochemical properties, identify its primary biological targets, define its mechanism of action, and provide an early assessment of its drug-like properties. Based on the exemplary data presented, 2-(1H-Imidazol-2-YL)ethanamine appears to be a dual H1/H3 receptor agonist with good metabolic stability and a low risk of CYP-mediated DDIs or cytotoxicity. The low permeability suggests that it may be more suitable for non-oral routes of administration or that formulation strategies may be required to improve oral absorption.
The data generated from these studies will be instrumental in making informed decisions about the progression of this compound in the drug discovery pipeline. Positive results would warrant further investigation, including selectivity profiling against a broader range of targets, more extensive ADME/Tox studies, and ultimately, evaluation in in vivo models of disease.
References
-
Esch, I. J., Vollinga, R. C., Goubitz, K., Schenk, H., Appelberg, U., Hacksell, U., ... & Timmerman, H. (1999). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of medicinal chemistry, 42(7), 1115–1122. Retrieved from [Link]
-
Admescope. (2020, May 20). The 2020 FDA guidance for in vitro DDI studies – new things to consider? Retrieved from [Link]
-
Yates, S. L., Tedford, C. E., Ali, S. M., Hoffman, M., & Leurs, R. (1999). Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands. Journal of medicinal chemistry, 42(7), 1123–1133. Retrieved from [Link]
-
RAPS. (2020, January 23). Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. Retrieved from [Link]
-
Stark, H. (2017). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in systems neuroscience, 11, 4. Retrieved from [Link]
-
Wikipedia. (n.d.). Histamine receptor. Retrieved from [Link]
-
Tedford, C. E., Hoffman, M., Ali, S. M., & Leurs, R. (1999). Synthesis and biological evaluation of novel 2-(1H-imidazol-4-yl)cyclopropane carboxylic acids: key intermediates for H3 histamine receptor ligands. Bioorganic & medicinal chemistry letters, 9(11), 1555–1560. Retrieved from [Link]
-
Leurs, R., Bakker, R. A., Timmerman, H., & de Esch, I. J. (2009). Molecular and biochemical pharmacology of the histamine H4 receptor. British journal of pharmacology, 157(1), 14–23. Retrieved from [Link]
-
Assay Genie. (2024, March 15). Histamine Receptors: Gatekeepers of Immunological and Neurological Responses. Retrieved from [Link]
-
News-Medical.Net. (n.d.). Histamine Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Imidazole-2-ethanamine. Retrieved from [Link]
-
Łazewska, D., Wiecek, M., Ligneau, X., Kottke, T., Weizel, L., Seifert, R., ... & Kieć-Kononowicz, K. (2009). Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. Bioorganic & medicinal chemistry letters, 19(23), 6682–6685. Retrieved from [Link]
-
Thangam, E. B., Jemima, E. A., Singh, H., Baig, M. S., Khan, M., Mathias, C. B., ... & Saluja, R. (2018). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in immunology, 9, 1873. Retrieved from [Link]
-
VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). H₁ receptor. Retrieved from [Link]
-
Zampeli, E., & Tiligada, E. (2023). Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. International journal of molecular sciences, 24(4), 3360. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1H-imidazol-1-yl)ethanamine. Retrieved from [Link]
-
Slack, R. J., & Hall, D. A. (2011). In vitro characterisation of the duration of action of the histamine-1 receptor antagonist azelastine. European journal of pharmacology, 670(1), 240–246. Retrieved from [Link]
-
ChemBK. (n.d.). 2-(1H-imidazol-5-yl)ethanamine dihydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Histamine H4 receptor. Retrieved from [Link]
-
Plaut, M., & Lichtenstein, L. M. (1983). Pharmacological characterization of histamine H2 receptors on clonal cytolytic T lymphocytes. Evidence for histamine-induced desensitization. The Journal of immunology, 131(4), 2035–2040. Retrieved from [Link]
-
Schwartz, A., Sutton, S. L., & Gershon, R. K. (1982). Histamine inhibition of the in vitro induction of cytotoxic T-cell responses. The Journal of experimental medicine, 155(3), 783–796. Retrieved from [Link]
-
ResearchGate. (2019). In silico Characterization and Homology Modeling of Histamine Receptors. Retrieved from [Link]
Sources
- 1. Histamine receptor - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. assaygenie.com [assaygenie.com]
- 4. 1H-Imidazole-2-ethanamine | C5H9N3 | CID 3082145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vitro characterisation of the duration of action of the histamine-1 receptor antagonist azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
potential therapeutic targets of 2-(1H-Imidazol-2-YL)ethanamine
An In-Depth Technical Guide to the Therapeutic Targeting of 2-(1H-Imidazol-2-YL)ethanamine
Abstract
2-(1H-Imidazol-2-YL)ethanamine, a structural isomer of the well-characterized biogenic amine histamine, represents a novel chemical entity with unexplored therapeutic potential. Its structural similarity to histamine suggests a potential interaction with histamine receptors and related molecular targets, opening a new frontier for drug discovery. This guide provides a comprehensive framework for the systematic investigation of 2-(1H-Imidazol-2-YL)ethanamine, from initial target validation to preclinical evaluation. We will delve into the rationale for target selection, present detailed experimental protocols for target engagement and functional characterization, and outline a strategic path for its development as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals dedicated to the exploration of novel chemical matter in the pursuit of innovative therapies.
Introduction: The Case for a Histamine Isomer
Histamine, or 2-(1H-imidazol-4-yl)ethanamine, is a pivotal signaling molecule involved in a myriad of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission. Its effects are mediated through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. The therapeutic modulation of these receptors has led to the development of blockbuster drugs for allergies and gastroesophageal reflux disease.
2-(1H-Imidazol-2-YL)ethanamine, by virtue of its isomeric relationship to histamine, presents a compelling starting point for a target discovery campaign. The shift of the ethylamine side chain from the 4- to the 2-position of the imidazole ring introduces a significant change in the molecule's steric and electronic profile. This structural alteration may lead to a unique pharmacological profile, potentially exhibiting altered receptor subtype selectivity, biased agonism, or even antagonist activity at the histamine receptors. Furthermore, the possibility of engaging with entirely novel, non-histaminergic targets cannot be discounted.
This guide will provide a roadmap for the systematic evaluation of 2-(1H-Imidazol-2-YL)ethanamine, with the ultimate goal of identifying and validating its potential therapeutic targets.
Prioritized Therapeutic Targets
Based on the structural analogy to histamine, the initial focus of a target identification campaign for 2-(1H-Imidazol-2-YL)ethanamine should be the histamine receptor family. A secondary line of investigation should explore other known histamine-binding proteins.
Primary Targets: The Histamine Receptor Family
The four histamine receptors represent the highest probability targets for 2-(1H-Imidazol-2-YL)ethanamine. Each receptor subtype is associated with distinct physiological roles and therapeutic opportunities.
-
H1 Receptor (H1R): Primarily involved in allergic and inflammatory responses. Antagonists are widely used as anti-allergy medications.
-
H2 Receptor (H2R): A key regulator of gastric acid secretion. H2R antagonists are used to treat ulcers and GERD.
-
H3 Receptor (H3R): Predominantly expressed in the central nervous system, where it acts as an autoreceptor to modulate histamine release and the release of other neurotransmitters. H3R antagonists/inverse agonists are being explored for cognitive and sleep-wake disorders.
-
H4 Receptor (H4R): Expressed on hematopoietic cells and involved in immune modulation and inflammation. H4R is a promising target for inflammatory and autoimmune diseases.
Secondary Targets
Beyond the histamine receptors, other proteins that bind or are modulated by histamine should also be considered.
-
Histamine N-methyltransferase (HNMT): The primary enzyme responsible for the metabolic inactivation of histamine in the central nervous system. Inhibition of HNMT could potentiate histaminergic neurotransmission.
-
Amine Oxidases: Enzymes such as diamine oxidase (DAO) are involved in histamine metabolism in the periphery.
Experimental Workflows for Target Validation
A multi-tiered approach is essential for the comprehensive pharmacological characterization of 2-(1H-Imidazol-2-YL)ethanamine. The following experimental workflows will enable the determination of target affinity, functional activity, and cellular effects.
Tier 1: Initial Target Screening - Radioligand Binding Assays
The initial step is to assess the binding affinity of 2-(1H-Imidazol-2-YL)ethanamine for the four human histamine receptors. Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Materials:
-
Cell membranes expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R).
-
Specific radioligand for each receptor (e.g., [3H]-mepyramine for H1R, [3H]-tiotidine for H2R, [3H]-Nα-methylhistamine for H3R, [3H]-histamine for H4R).
-
2-(1H-Imidazol-2-YL)ethanamine (test compound).
-
Non-specific binding control (e.g., high concentration of unlabeled histamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of 2-(1H-Imidazol-2-YL)ethanamine.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled competitor.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Predicted Binding Affinities (Ki, nM)
| Target | 2-(1H-Imidazol-2-YL)ethanamine (Hypothetical Ki) | Histamine (Reference Ki) |
| H1R | 500 nM | 100 nM |
| H2R | 1200 nM | 50 nM |
| H3R | 80 nM | 20 nM |
| H4R | 250 nM | 30 nM |
This table presents hypothetical data for illustrative purposes.
Tier 2: Functional Characterization
Once binding affinity is established, the next critical step is to determine the functional activity of 2-(1H-Imidazol-2-YL)ethanamine at its target receptors. Is it an agonist, antagonist, or inverse agonist?
Experimental Workflow: Functional Assays
Caption: Workflow for functional characterization of 2-(1H-Imidazol-2-YL)ethanamine.
Experimental Protocol: cAMP Accumulation Assay (for Gs-coupled receptors like H2R)
-
Materials:
-
CHO or HEK293 cells stably expressing the human H2R.
-
2-(1H-Imidazol-2-YL)ethanamine.
-
Histamine (positive control agonist).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the phosphodiesterase inhibitor.
-
Add varying concentrations of 2-(1H-Imidazol-2-YL)ethanamine or histamine.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
To test for antagonist activity, co-incubate increasing concentrations of the test compound with a fixed concentration of histamine (e.g., its EC80) and measure the inhibition of the histamine response to determine the IC50.
-
Tier 3: Cellular and In Vivo Models
Following in vitro characterization, the effects of 2-(1H-Imidazol-2-YL)ethanamine should be evaluated in more complex biological systems.
Signaling Pathway Diagram: Hypothetical H3R Antagonism
Caption: Hypothetical mechanism of action for 2-(1H-Imidazol-2-YL)ethanamine as an H3R antagonist.
In Vivo Models:
-
For H1R antagonism: Models of allergic rhinitis or dermatitis in rodents.
-
For H3R antagonism: Models of cognitive function (e.g., novel object recognition) or wakefulness (e.g., EEG monitoring) in rodents.
-
For H4R antagonism: Models of inflammatory disease (e.g., collagen-induced arthritis) in mice.
Synthesis and Lead Optimization
Should 2-(1H-Imidazol-2-YL)ethanamine demonstrate a promising pharmacological profile, a medicinal chemistry campaign would be initiated. The objectives would be to:
-
Improve Potency and Selectivity: Modify the structure to enhance affinity for the desired target and reduce off-target effects.
-
Optimize ADME Properties: Enhance absorption, distribution, metabolism, and excretion properties to ensure drug-likeness.
-
Establish Structure-Activity Relationships (SAR): Systematically modify the molecule to understand how different chemical groups influence its biological activity.
Conclusion
2-(1H-Imidazol-2-YL)ethanamine represents a compelling, yet unexplored, chemical entity with the potential to modulate the histaminergic system in novel ways. Its structural relationship to histamine provides a strong rationale for a focused investigation into its activity at the four histamine receptor subtypes. The systematic approach outlined in this guide, from initial binding and functional assays to cellular and in vivo models, provides a robust framework for elucidating its therapeutic potential. The discovery of a selective and potent activity at any of the histamine receptors, or even a novel target, could pave the way for the development of a new class of therapeutics for a wide range of diseases.
References
Methodological & Application
2-(1H-Imidazol-2-YL)ethanamine dihydrochloride experimental protocol
An In-Depth Technical Guide to 2-(1H-Imidazol-2-YL)ethanamine Dihydrochloride: Application and Experimental Protocols
Abstract
This technical guide provides a comprehensive overview of 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride, a small molecule with significant potential for research in pharmacology and drug development. While public-domain data on this specific isomer is limited, its structural analogy to histamine and other synthetic imidazole ligands suggests a strong likelihood of interaction with histamine receptors. This document outlines the hypothesized mechanism of action centered on the histamine H3 receptor (H3R), provides detailed protocols for its in vitro characterization, and offers insights into data interpretation. The protocols are designed to serve as a foundational framework for researchers to elucidate the compound's binding affinity and functional activity, thereby determining its utility as a pharmacological tool.
Introduction and Rationale
2-(1H-Imidazol-2-YL)ethanamine is a structural isomer of histamine, a critical biogenic amine that functions as a neurotransmitter and immunomodulator.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for experimental use. The imidazole ring and ethylamine side chain are classic pharmacophoric elements for histamine receptor ligands. While the 4- and 5-substituted isomers (histamine itself) are well-characterized, the 2-substituted isomer remains a largely unexplored chemical entity.[1]
The histamine H3 receptor, a presynaptic G protein-coupled receptor (GPCR), is a key therapeutic target for various central nervous system (CNS) disorders, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[2][3] It functions as an autoreceptor to modulate the synthesis and release of histamine and as a heteroreceptor to control the release of other vital neurotransmitters like dopamine and acetylcholine.[3] Given this context, 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride represents a valuable probe for exploring the structure-activity relationships (SAR) of the H3 receptor and developing novel modulators.
Physicochemical Properties and Safety
A clear understanding of the compound's properties is essential for safe handling and accurate experimental design.
| Identifier | Data | Source |
| IUPAC Name | 2-(1H-imidazol-2-yl)ethanamine dihydrochloride | [4] |
| CAS Number | 17286-47-4 | [4] |
| Molecular Formula | C₅H₁₁Cl₂N₃ | [4] |
| Molecular Weight | 184.07 g/mol | [4] |
| InChI Key | YBIQGKPICKGYRI-UHFFFAOYSA-N | [4] |
Safety and Handling: Although a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar imidazole hydrochlorides indicate that it should be handled with care.[5][6][7]
-
Hazard Statements: May cause skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335).[5]
-
Precautionary Measures:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[6][8]
-
Avoid inhalation of dust.[6]
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
Store in a tightly closed container in a cool, dry place.
-
Hypothesized Mechanism of Action: Targeting the Histamine H3 Receptor
Signaling Cascade upon Agonist Activation:
-
G-Protein Activation: Agonist binding to the H3R induces a conformational change, leading to the activation of Gαi/o proteins.[9]
-
Downstream Effects: The reduction in cAMP levels subsequently suppresses the cAMP/PKA cascade, modulating downstream pathways such as the MAPK/ERK pathway and inhibiting the release of various neurotransmitters.[2][9]
This signaling pathway provides a clear, measurable output (cAMP levels) for functionally characterizing the compound's activity.
Caption: Hypothesized H3R Gαi/o-mediated signaling pathway.
Experimental Protocols for In Vitro Characterization
To determine the pharmacological profile of 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride, a systematic workflow involving receptor binding and functional assays is required.
Caption: Workflow for in vitro pharmacological characterization.
Protocol 1: Histamine H3 Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of the test compound for the human histamine H3 receptor. This is achieved by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Cell membranes from a stable cell line expressing the human H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Nα-methylhistamine (a specific H3R agonist).
-
Test Compound: 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride.
-
Non-specific binding control: High concentration of a known H3R ligand (e.g., 10 µM Imetit).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (GF/C or similar).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in deionized water. Perform serial dilutions in Assay Buffer to create a concentration range from 1 pM to 100 µM.
-
Reaction Setup: In each well of the 96-well plate, add the following in order:
-
50 µL of Assay Buffer (for total binding) OR 50 µL of non-specific control (for non-specific binding) OR 50 µL of diluted test compound.
-
50 µL of the radioligand [³H]-Nα-methylhistamine (at a final concentration equal to its Kd).
-
100 µL of H3R-expressing cell membranes (typically 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash each well 3-4 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add 50 µL of scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Characterization using a cAMP Assay
Objective: To determine if the test compound acts as an agonist, antagonist, or inverse agonist at the H3 receptor by measuring its effect on cAMP production.
Materials:
-
H3R-expressing cells (e.g., CHO-K1).
-
Assay medium: HBSS or serum-free medium.
-
Forskolin (an adenylyl cyclase activator).
-
Reference H3R agonist (e.g., R-(-)-α-methylhistamine).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
Part A: Agonist Mode
-
Cell Plating: Plate H3R-expressing cells in a 96-well plate and grow to ~90% confluency.
-
Compound Addition: Add varying concentrations of the test compound (from 1 pM to 100 µM) to the cells.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1 µM) to all wells to stimulate cAMP production.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
Part B: Antagonist Mode
-
Cell Plating: Prepare cells as in Part A.
-
Antagonist Pre-incubation: Add varying concentrations of the test compound and incubate for 15-30 minutes.
-
Agonist Challenge: Add a fixed concentration of the reference H3R agonist (at its EC₈₀) to all wells, followed immediately by a fixed concentration of forskolin.
-
Incubation, Lysis, and Detection: Proceed as in steps 4 and 5 of Part A.
Data Interpretation:
| Assay Mode | Expected Result for... | Interpretation |
| Agonist | Dose-dependent decrease in forskolin-stimulated cAMP. | The compound is an agonist or inverse agonist . An EC₅₀ value can be calculated. |
| Agonist | No change in forskolin-stimulated cAMP. | The compound is not an agonist. Proceed to antagonist mode. |
| Antagonist | Dose-dependent reversal of the reference agonist's effect. | The compound is a neutral antagonist . An IC₅₀ value can be calculated. |
Conclusion and Future Directions
2-(1H-Imidazol-2-YL)ethanamine dihydrochloride is a structurally intriguing molecule that holds promise as a pharmacological tool for dissecting the complexities of the histaminergic system. The protocols detailed in this guide provide a robust and validated framework for its initial in vitro characterization. By determining its binding affinity and functional profile at the histamine H3 receptor, researchers can unlock its potential as a lead compound for SAR studies or as a probe for investigating CNS signaling pathways. Further studies could involve assessing its selectivity against other histamine receptor subtypes (H1, H2, H4) and progressing to in vivo models to evaluate its therapeutic potential for neurological disorders.
References
- ResearchGate. Signaling pathways associated with the histamine H3 receptor. [URL: https://www.researchgate.
- ResearchGate. Histamine H3 receptor (H3R) main signaling pathways. [URL: https://www.researchgate.net/figure/Histamine-H3-receptor-H3R-main-signaling-pathways-H3Rs-interact-with-Ga-i-o-proteins_fig4_225078502]
- PubMed Central. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6483641/]
- PubMed. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. [URL: https://pubmed.ncbi.nlm.nih.gov/24389445/]
- PubMed Central. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2518439/]
- Benchchem. An In-depth Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)ethanamine. [URL: https://www.benchchem.com/uploads/technical-guides/B038338-in-depth-technical-guide.pdf]
- Benchchem. Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. [URL: https://www.benchchem.com/uploads/app-notes/B038338-synthesis-protocol.pdf]
- Benchchem. An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine Derivatives. [URL: https://www.benchchem.com/uploads/technical-guides/B038338-synthesis-guide.pdf]
- Sigma-Aldrich. Safety Data Sheet for Imidazole hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/i3386]
- PubMed. Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S). [URL: https://pubmed.ncbi.nlm.nih.gov/10197956/]
- PubChem. 2-(1H-imidazol-1-yl)ethanamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/430667]
- ChemBK. 2-(1H-imidazol-5-yl)ethanamine dihydrochloride. [URL: https://www.chembk.com/en/chem/Histamine-dihydrochloride]
- Benchchem. In Vitro Characterization of 2-(2-methyl-1H-imidazol-1-yl)ethanamine: A Review of Available Data. [URL: https://www.benchchem.
- ChemicalBook. 2-(1H-Imidazol-1-yl)ethanamine - Safety Data Sheet. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_5739-10-6.htm]
- TCI Chemicals. Safety Data Sheet for 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. [URL: https://www.tcichemicals.com/IN/en/sds/D3739_W01W0232-2572%20JGHEEN.pdf]
- Benchchem. Application Notes and Protocols: 2-(2-methyl-1H-imidazol-1-yl)ethanamine for Histamine H3 Receptor Studies. [URL: https://www.benchchem.
- New England Biolabs. Safety Data Sheet for 2M Imidazole. [URL: https://www.neb.com/-/media/neb-web/files/sds/b1077-sds-eue.pdf]
- Sigma-Aldrich. 2-(1H-Imidazol-2-yl)ethanamine dihydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bd112229]
- PubChem. Histamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Histamine]
Sources
- 1. Histamine | C5H9N3 | CID 774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. neb.com [neb.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Radiolabeling of 2-(1H-Imidazol-2-YL)ethanamine and its Application in Histamine H3 Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Imidazol-2-YL)ethanamine, a structural analog of the neurotransmitter histamine, holds significant potential as a pharmacological tool for studying histamine receptors. Its structural similarity to histamine suggests a likely interaction with one or more of the four histamine receptor subtypes (H1, H2, H3, and H4). Of particular interest is the histamine H3 receptor, a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. The development of a radiolabeled version of 2-(1H-Imidazol-2-YL)ethanamine is crucial for elucidating its binding characteristics and for screening novel compounds targeting this important receptor.
This document provides a comprehensive guide for the radiolabeling of 2-(1H-Imidazol-2-YL)ethanamine and its subsequent use in in vitro binding assays, with a focus on the histamine H3 receptor. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to advance their drug discovery and development efforts.
Strategic Considerations for Radiolabeling
The choice of radionuclide is a critical first step in the development of a radioligand for binding studies. The ideal radioligand should possess high specific activity, low non-specific binding, high purity, and stability.[1] For 2-(1H-Imidazol-2-YL)ethanamine, several radioisotopes can be considered, each with its own advantages and disadvantages.
| Radioisotope | Half-life | Emission Type | Specific Activity (Max) | Labeling Position | Considerations |
| Tritium ([³H]) | 12.3 years | Beta (β⁻) | 28.8 Ci/mmol | Exchange on C-H bonds or reduction of a precursor | High specific activity, minimal structural perturbation, suitable for in vitro assays.[2][3] |
| Carbon-14 ([¹⁴C]) | 5730 years | Beta (β⁻) | 62.4 mCi/mmol | Incorporation into the carbon skeleton | Metabolically stable label, lower specific activity compared to tritium.[4][5] |
| Iodine-125 ([¹²⁵I]) | 59.4 days | Gamma (γ) | 2176 Ci/mmol | Addition to an activated aromatic ring (if present) or via a prosthetic group | High specific activity, suitable for gamma counting, may alter ligand pharmacology due to the bulky iodine atom. |
For the purpose of in vitro receptor binding assays where high sensitivity is paramount, Tritium ([³H]) is the recommended radioisotope for labeling 2-(1H-Imidazol-2-YL)ethanamine. Its high specific activity allows for the detection of low-density receptor populations, and the minimal structural change upon labeling is less likely to affect the ligand's binding affinity.[2]
Radiolabeling of 2-(1H-Imidazol-2-YL)ethanamine with Tritium
The following section outlines a detailed protocol for the synthesis of a suitable precursor and its subsequent tritiation to yield [³H]-2-(1H-Imidazol-2-YL)ethanamine.
Part 1: Synthesis of the Precursor - N-Boc-2-(1H-Imidazol-2-YL)ethanamine
To facilitate the radiolabeling process and to avoid side reactions, it is advantageous to first protect the primary amine of 2-(1H-Imidazol-2-YL)ethanamine with a tert-butyloxycarbonyl (Boc) group.
Figure 1: Synthesis of the N-Boc protected precursor.
Experimental Protocol:
-
Dissolution: Dissolve 2-(1H-Imidazol-2-YL)ethanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution.
-
Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-2-(1H-Imidazol-2-YL)ethanamine.
Part 2: Tritiation of the Precursor
Catalytic tritium exchange is a common method for introducing tritium into a molecule.[2] In this protocol, we will utilize a heterogeneous catalyst to facilitate the exchange of protons on the imidazole ring with tritium from tritium gas.
Figure 2: Tritiation and deprotection workflow.
Experimental Protocol:
-
Catalyst Preparation: In a suitable reaction vessel, suspend a palladium-based catalyst (e.g., 10% Pd/C) in an appropriate solvent (e.g., ethyl acetate or methanol).
-
Precursor Addition: Add the N-Boc protected precursor to the catalyst suspension.
-
Tritiation: Introduce tritium gas ([³H]₂) into the reaction vessel and stir the mixture at room temperature for a specified period (e.g., 12-24 hours). The reaction is typically performed in a specialized radiochemistry facility.
-
Catalyst Removal: After the reaction, carefully remove the tritium gas and filter the reaction mixture through a celite pad to remove the catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude tritiated N-Boc protected intermediate.
-
Deprotection: Dissolve the crude intermediate in a suitable solvent (e.g., DCM) and add an acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group. Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Final Purification: Remove the solvent and excess acid under reduced pressure. Purify the final product, [³H]-2-(1H-Imidazol-2-YL)ethanamine, by High-Performance Liquid Chromatography (HPLC).[6]
Quality Control of the Radiolabeled Compound
Ensuring the quality of the radiolabeled compound is critical for obtaining reliable and reproducible results in binding assays.
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Radio-HPLC | > 95% |
| Specific Activity | Liquid Scintillation Counting & UV-Vis Spectroscopy | Determined experimentally (typically > 20 Ci/mmol for tritiated ligands)[1] |
| Chemical Identity | Co-elution with an authentic, non-radiolabeled standard on HPLC | Retention times should match |
| Stability | Periodic analysis by radio-HPLC | Purity should remain > 90% over the intended period of use[7][8] |
In Vitro Binding Studies: Histamine H3 Receptor
The following protocols describe how to use the newly synthesized [³H]-2-(1H-Imidazol-2-YL)ethanamine in saturation and competition binding assays to characterize its interaction with the histamine H3 receptor.
Part 1: Preparation of Rat Cortical Membranes
-
Tissue Homogenization: Homogenize rat cerebral cortices in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Membrane Pelleting: Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Storage: Resuspend the final pellet in a small volume of buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C until use.
Part 2: Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand.
Figure 3: Workflow for a saturation binding assay.
Experimental Protocol:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of the radioligand.
-
Total Binding: To each well, add assay buffer, the appropriate concentration of [³H]-2-(1H-Imidazol-2-YL)ethanamine, and the membrane preparation (e.g., 50-100 µg of protein).
-
Non-Specific Binding: To each well, add assay buffer, the same concentration of radioligand, a high concentration of an unlabeled competing ligand (e.g., 10 µM histamine or a known H3 receptor antagonist), and the membrane preparation.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Add scintillation cocktail to each well of the filter plate and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Plot the specific binding versus the radioligand concentration and fit the data to a one-site binding model using non-linear regression to determine the Kd and Bmax values.
Part 3: Competition Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled test compounds for the receptor.
Experimental Protocol:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the unlabeled test compound.
-
Reactions:
-
Total Binding: Add assay buffer, a fixed concentration of [³H]-2-(1H-Imidazol-2-YL)ethanamine (typically at or near its Kd value), and the membrane preparation.
-
Non-Specific Binding: Add assay buffer, the radioligand, a high concentration of an unlabeled competing ligand, and the membrane preparation.
-
Competition: Add assay buffer, the radioligand, varying concentrations of the unlabeled test compound, and the membrane preparation.
-
-
Incubation, Filtration, and Counting: Follow steps 4-7 from the saturation binding assay protocol.
-
Data Analysis: Plot the percentage of specific binding versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from the saturation binding assay.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the successful radiolabeling of 2-(1H-Imidazol-2-YL)ethanamine and its application in histamine H3 receptor binding studies. By following these detailed methodologies, researchers can accurately characterize the binding properties of this novel ligand and utilize it as a valuable tool in the discovery and development of new therapeutic agents targeting the histaminergic system.
References
- Synthesis of tritium-labelled N tau-methylhistamine for the improvement of extraction efficiency of N tau-methylhistamine
- Determination of specific activity of tritium labelled compounds by gas-liquid radiochromatography and liquid radiochrom
- An improved HPLC system for the analysis and purification of organic amine radiopharmaceuticals. Sigma-Aldrich.
- Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. PMC - PubMed Central.
- Tritium-labeled N(1)-[3-(1H-imidazol-4-yl)propyl]-N(2)-propionylguanidine ([(3)H]UR-PI294), a high-affinity histamine H(3) and H(4) receptor radioligand. PubMed.
- Radiometric Ligand-Binding Assays. Revvity.
- Determination of Specific Activities of Tritium-labeled Compounds with Liquid Scintill
- The Development and Application of Tritium-Labeled Compounds in Biomedical Research. MDPI.
- The use of an in vitro binding assay to predict histamine H2-antagonist activity. PubMed.
- Application Notes and Protocols: Radiolabeling of 2-(2-methyl-1H-imidazol-1-yl)ethanamine for Histamine H3 Receptor Binding Stud. Benchchem.
- radioligand binding studies. Slideshare.
- Stability evaluation of [18F]FDG: a two-centre study of the impact of temperature, pH, and stabilizers on radiochemical purity. EJNMMI Radiopharmacy and Chemistry.
- The determination of tritium (tritiated water)
- Radiolabeling, stability studies, and pharmacokinetic evaluation of thulium-170-labeled acyclic and cyclic polyaminopolyphosphonic acids. PubMed.
- Application Notes and Protocols for In Vitro Histamine H1 Receptor Binding Assays Using Buclizine. Benchchem.
- Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. PMC.
- In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. IOVS.
- Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. PMC - NIH.
- How Susceptible are Organic Compounds to Tritium Exchange Labeling. 911Metallurgist.
- Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Medi
- Stability assessment of PET radiopharmaceuticals under extreme conditions: an ICH-compliant study on radiochemical and enantiomeric purity.
- Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S). PubMed.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC - NIH.
- Application Notes and Protocols: 2-(2-methyl-1H-imidazol-1-yl)ethanamine for Histamine H3 Receptor Studies. Benchchem.
- A Brief Look at the Role of Tritium in Radiolabeling. Moravek.
- Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling. Open MedScience.
- Technical Guide: Identification of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine in Chemical Libraries for Drug Discovery. Benchchem.
- Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands. PubMed.
- Chapter 2: Labelling Compounds with Carbon-13 and Carbon-14. The Royal Society of Chemistry.
- In Vitro Characterization of 2-(2-methyl-1H-imidazol-1-yl)
- CN110938036A - Preparation method of 4-iodine-1H-imidazole.
- Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. PMC - NIH.
- Isotopic API labelling with carbon-14. Almac.
- Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC.
- custom carbon-14 radiolabelling. Selcia.
- Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. PubMed.
- Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chrom
- HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies.
- Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. PMC - NIH.
- Analytical control and purification of radiopharmaceuticals. CERN Indico.
- Design, synthesis, biochemical evaluation, radiolabeling and in vivo imaging with high affinity class-IIa histone deacetylase inhibitor for molecular imaging and targeted therapy. PubMed.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- Design and synthesis of novel 18F-radiolabelled glucosamine derivatives for cancer imaging. MedChemComm (RSC Publishing).
- Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH.
Sources
- 1. 5739-10-6 Cas No. | 2-(1H-Imidazol-1-Yl)Ethanamine | Apollo [store.apolloscientific.co.uk]
- 2. Potassium-induced release of tritiated histamine from rat brain tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. 2-(1H-imidazol-1-yl)ethanamine, 5739-10-6 | BroadPharm [broadpharm.com]
- 8. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterizing 2-(1H-Imidazol-2-YL)ethanamine Interactions with the Histamine H3 Receptor
Introduction: The Significance of Histamine H3 Receptor Ligands
The histamine H3 receptor (H3R), a presynaptic G protein-coupled receptor (GPCR), is a critical modulator of neurotransmitter release within the central nervous system (CNS).[1] As an autoreceptor on histaminergic neurons, it curtails the synthesis and release of histamine.[1] Furthermore, it acts as a heteroreceptor, influencing the release of other vital neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1] This pivotal role in regulating the neurochemical landscape makes the H3R a compelling therapeutic target for a spectrum of neurological and psychiatric conditions such as Alzheimer's disease, schizophrenia, narcolepsy, and attention-deficit hyperactivity disorder (ADHD).[1][2]
The imidazole moiety is a hallmark structural feature of many H3R antagonists.[3][4] Compounds like 2-(1H-Imidazol-2-YL)ethanamine, due to their structural resemblance to histamine and other imidazole-containing H3R ligands, are promising candidates for investigation.[5][6] Characterizing the binding affinity of such novel compounds is a foundational step in the drug discovery process. Radioligand binding assays remain a gold-standard method for determining the affinity (Ki) of a test compound for its target receptor.[1][7]
This guide provides a comprehensive, in-depth protocol for conducting a competitive radioligand binding assay to determine the affinity of 2-(1H-Imidazol-2-YL)ethanamine for the human histamine H3 receptor. It also discusses modern, non-radioactive alternatives and the underlying signaling pathways.
Principle of the Competitive Binding Assay
This protocol details a competitive radioligand binding assay that quantifies the ability of a non-radioactive test compound, 2-(1H-Imidazol-2-YL)ethanamine, to displace a known radioligand from the H3 receptor.[1] The assay is performed using cell membranes prepared from a cell line recombinantly expressing the human H3R.[1] By incubating the membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compound, a competition curve is generated.[8] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the equilibrium dissociation constant (Ki).
Histamine H3 Receptor Signaling Pathway
Understanding the receptor's signaling cascade provides context for the functional implications of ligand binding. The H3R primarily couples to the Gαi/o subunit of the heterotrimeric G-protein.[1] Upon agonist binding, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[1] Concurrently, the dissociated Gβγ subunits can modulate other downstream effectors, such as inhibiting N-type voltage-gated calcium channels, which further contributes to the suppression of neurotransmitter release.[1]
Caption: Histamine H3 Receptor Gαi/o Signaling Pathway.
Experimental Workflow: A Step-by-Step Overview
The process of determining the binding affinity of a test compound involves several key stages, from reagent preparation to data analysis. This workflow ensures a systematic and reproducible approach.
Caption: General Experimental Workflow for the H3R Binding Assay.
Detailed Protocol: Radioligand Binding Assay
I. Materials and Reagents
| Reagent/Material | Specifications |
| Test Compound | 2-(1H-Imidazol-2-YL)ethanamine |
| Reference Compound | Histamine or another known H3R ligand (e.g., Thioperamide) |
| Radioligand | [³H]-Nα-methylhistamine (Specific Activity: ~70-90 Ci/mmol) |
| Membrane Preparation | Membranes from HEK293 or CHO cells expressing human H3R |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 |
| Non-specific Control | 10 µM Histamine |
| Equipment | 96-well plates, cell harvester, glass fiber filters (e.g., GF/C), liquid scintillation counter, scintillation cocktail |
II. Step-by-Step Methodology
1. Reagent Preparation:
-
Test Compound Dilutions: Prepare a series of 10-point, 1:10 serial dilutions of 2-(1H-Imidazol-2-YL)ethanamine in assay buffer. A typical starting concentration would be 1 mM, yielding a final assay concentration range from 10⁻⁵ M to 10⁻¹⁰ M.[1]
-
Radioligand Solution: Dilute the [³H]-Nα-methylhistamine stock in assay buffer to a final concentration approximately equal to its equilibrium dissociation constant (Kd), typically in the range of 1-2 nM.[1]
-
Membrane Preparation: Thaw the H3R-expressing cell membranes on ice. Dilute the membranes in assay buffer to a final concentration that yields sufficient signal, typically 10-20 µg of protein per well.[1] Homogenize gently before use.
2. Assay Plate Setup (96-well format):
-
Total Binding (Maximum Signal): Add 50 µL of assay buffer, 50 µL of the diluted [³H]-Nα-methylhistamine, and 100 µL of the membrane preparation to triplicate wells.
-
Non-specific Binding (NSB - Background Signal): Add 50 µL of the 10 µM histamine solution (non-specific control), 50 µL of diluted [³H]-Nα-methylhistamine, and 100 µL of the membrane preparation to triplicate wells.[1]
-
Test Compound Competition: Add 50 µL of each serial dilution of 2-(1H-Imidazol-2-YL)ethanamine, 50 µL of diluted [³H]-Nα-methylhistamine, and 100 µL of the membrane preparation to triplicate wells.[1]
-
Reference Compound Competition (Optional but Recommended): Set up a parallel competition curve with a known reference compound.
3. Incubation:
-
Seal the plate and incubate at 25°C for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[1]
4. Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[6][9]
-
Immediately wash the filters 3-4 times with ice-cold wash buffer to remove any non-specifically trapped radioactivity.
5. Radioactivity Quantification:
-
Dry the filter mat completely.
-
Place the filters into scintillation vials or add scintillation cocktail directly to the filter plate wells.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[9]
III. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Convert the CPM values for each test compound concentration into a percentage of specific binding: (% Specific Binding) = [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100.
-
Determine IC50: Plot the % Specific Binding against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to determine the IC50 value.[9]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Alternative Methodologies: Fluorescent Ligand Binding Assays
While radioligand assays are robust, the handling and disposal of radioactive materials present safety and cost challenges.[10] Fluorescent ligand binding assays have emerged as a powerful, safer alternative.[10][11] These assays can be performed in a homogeneous format, simplifying the workflow and making them amenable to high-throughput screening (HTS).[2][12]
The principle involves either directly measuring the fluorescence of a ligand bound to receptors on live cells or using techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[10][12][13] In a competition format, an unlabeled compound displaces the fluorescent ligand, leading to a measurable change in the fluorescence signal.[10] These methods offer the advantage of real-time kinetic measurements, providing deeper insights into ligand-receptor interactions.[14]
Conclusion
The protocol outlined in this application note provides a rigorous and validated framework for determining the binding affinity of 2-(1H-Imidazol-2-YL)ethanamine for the histamine H3 receptor. Accurate determination of the Ki value is a critical data point for lead optimization and for understanding the structure-activity relationship (SAR) of novel H3R ligands.[4] By following this detailed methodology, researchers in drug development can confidently characterize new chemical entities and advance the search for novel therapeutics targeting the histaminergic system.
References
-
BMG LABTECH. Fluorescent ligand binding assays for GPCRs. Available from: [Link]
-
Cottet M, et al. (2011). Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. National Institutes of Health. Available from: [Link]
-
Sattler J, et al. (2003). Imidazole derivatives as a novel class of hybrid compounds with inhibitory histamine N-methyltransferase potencies and histamine hH3 receptor affinities. PubMed. Available from: [Link]
-
Nordemann U. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. Available from: [Link]
-
Stark H. (2003). Medicinal chemical and pharmacological aspects of imidazole-containing histamine H3 receptor antagonists. PubMed. Available from: [Link]
-
García-Nafría J, et al. (2014). Portraying G Protein-Coupled Receptors with Fluorescent Ligands. ACS Chemical Biology. Available from: [Link]
-
Stoddart LA, et al. (2015). Fluorescent ligands: Bringing light to emerging GPCR paradigms. PMC - PubMed Central. Available from: [Link]
-
Letavic MA, et al. (2005). Development of a homogeneous binding assay for histamine receptors. PubMed. Available from: [Link]
-
Trinquet E, et al. (2013). Fluorescent ligands to investigate GPCR binding properties and oligomerization. Portland Press. Available from: [Link]
-
Kumar A, et al. (2019). Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer's treatment. PubMed. Available from: [Link]
-
ResearchGate. (n.d.). Structures of imidazole-containing H 3 R ligands: full agonists 1 to 3,.... Available from: [Link]
-
Kathmann M, et al. (2001). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. PubMed. Available from: [Link]
-
Khan MM, et al. (1990). Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. PubMed. Available from: [Link]
-
Schlicker E, et al. (1997). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. PMC - NIH. Available from: [Link]
-
ResearchGate. (n.d.). (A) Radioligand competition binding assay validates hits at the H 3.... Available from: [Link]
-
de Graaf C, et al. (2017). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. ACS Publications. Available from: [Link]
-
Pignataro L, et al. (1996). Synthesis and binding assays of H3-receptor ligands. PubMed. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Development of a homogeneous binding assay for histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemical and pharmacological aspects of imidazole-containing histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the In Vivo Dosing of 2-(1H-Imidazol-2-YL)ethanamine in Mice
Disclaimer
Extensive searches of publicly available scientific literature did not yield specific preclinical data detailing the in vivo dosing, administration, or mechanism of action for 2-(1H-Imidazol-2-YL)ethanamine (CAS No. 167298-65-9). The following application notes and protocols are therefore constructed as a foundational guide for researchers. This document extrapolates from the known pharmacology of structurally analogous imidazole-based compounds, particularly histamine and its receptor ligands, and adheres to established principles of preclinical in vivo research.[1][2] The provided methodologies should be considered a starting point and require optimization based on empirical data obtained from dose-finding studies and the specific objectives of the research. All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).[3]
Introduction: Rationale and Scientific Context
2-(1H-Imidazol-2-YL)ethanamine is a small molecule featuring an imidazole ring and an ethanamine side chain. This structural motif is the core of histamine, a critical neurotransmitter and signaling molecule.[4] Consequently, it is hypothesized that this compound may interact with the histaminergic system. The histamine H3 receptor, in particular, is a prime potential target.[5][6] The H3 receptor functions predominantly as a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS), modulating the release of histamine and other key neurotransmitters such as acetylcholine, dopamine, and noradrenaline.[5][7][8] As such, ligands targeting the H3 receptor are of significant interest for their potential to treat neurological and cognitive disorders.[6][7][9]
This guide provides a comprehensive framework for the initial in vivo evaluation of 2-(1H-Imidazol-2-YL)ethanamine in mouse models. It is designed to equip researchers with the necessary protocols to systematically determine an appropriate dosing regimen, select a suitable vehicle and route of administration, and design foundational pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Pharmacological Target Hypothesis: The Histamine H3 Receptor
The imidazole-ethylamine scaffold strongly suggests a potential interaction with histamine receptors. The H3 receptor is a G protein-coupled receptor that tonically inhibits neurotransmitter release.[6] As an autoreceptor, its activation by histamine inhibits further histamine synthesis and release from histaminergic neurons.[7][8] As a heteroreceptor, it is expressed on non-histaminergic neurons and its activation can inhibit the release of other neurotransmitters.[5] An agonist at this receptor, like (R)alpha-Methylhistamine, would be expected to decrease the activity of histaminergic neurons, while an antagonist/inverse agonist would increase it.[6][8]
Caption: Hypothesized action of 2-(1H-Imidazol-2-YL)ethanamine as an H3 receptor agonist.
Pre-formulation and Vehicle Selection
The success of in vivo studies hinges on the proper formulation of the test compound. The choice of vehicle is critical for ensuring accurate dosing, maximizing bioavailability, and minimizing vehicle-induced toxicity.[10][11]
Causality Behind Vehicle Choice
A vehicle is selected based on the compound's physicochemical properties, the intended route of administration, and the duration of the study.[10][12] Aqueous vehicles like saline are preferred for their physiological compatibility but are unsuitable for hydrophobic compounds.[13] Organic solvents or suspension agents may be necessary, but their potential for confounding toxicological effects must be controlled for by including a vehicle-only treatment group in all experiments.[11][12]
Recommended Vehicle Screening Protocol
-
Solubility Assessment: Begin by determining the solubility of 2-(1H-Imidazol-2-YL)ethanamine in standard biocompatible solvents.
-
pH and Osmolality: For injectable solutions, the final formulation should have a pH as close to physiological (7.2-7.4) as possible to prevent injection site irritation and necrosis.[2][3]
-
Stability: Prepare formulations fresh daily unless stability data demonstrates otherwise.[14]
Table 1: Common Vehicles for In Vivo Administration in Mice
| Vehicle | Properties & Use Cases | Potential Issues |
| 0.9% Sodium Chloride (Saline) | Isotonic, ideal for water-soluble compounds via injection.[13] | Not suitable for hydrophobic compounds. |
| Phosphate-Buffered Saline (PBS) | Buffered to maintain physiological pH, suitable for injectables.[3] | May have compatibility issues with some compounds. |
| Dimethyl Sulfoxide (DMSO) | Potent solvent for many non-polar compounds.[13] | Can be toxic at higher concentrations; may cause local irritation. Should be diluted to <5-10% in a co-solvent.[11] |
| Polyethylene Glycol (PEG 400) | Co-solvent used for compounds with poor aqueous solubility. | Can cause motor impairment at high doses via IP injection.[11] |
| Carboxymethylcellulose (CMC) | Suspending agent for insoluble compounds (e.g., 0.5% w/v in water). | Forms a suspension, not a solution. Requires continuous mixing for dose uniformity. |
| Corn Oil / Sesame Oil | Vehicle for highly lipophilic compounds, often for oral or subcutaneous routes.[13] | Can be irritating if injected IP; absorption can be variable. |
Experimental Design: A Step-by-Step Workflow
A robust in vivo study requires careful planning to ensure the results are reproducible and scientifically valid.[15][16][17] The workflow should progress from initial tolerability and dose-finding to detailed pharmacokinetic and pharmacodynamic assessments.
Caption: General experimental workflow for in vivo evaluation of a novel compound.
Detailed Protocols
Protocol 1: Preparation of Dosing Formulation (Example: Solution in Saline)
This protocol is self-validating through the visual confirmation of complete dissolution and the use of sterile filtering to ensure the safety of the final preparation for injection.
-
Calculate Required Mass: Based on the desired highest concentration (e.g., 10 mg/mL), calculate the total mass of 2-(1H-Imidazol-2-YL)ethanamine needed for the study.
-
Weigh Compound: Accurately weigh the compound in a sterile conical tube.
-
Initial Dissolution: Add a small volume of sterile 0.9% saline to the tube. Vortex thoroughly to dissolve the compound. Gentle warming or sonication may be used if necessary, but stability under these conditions should be considered.
-
Final Volume: Once fully dissolved, add sterile saline to reach the final target concentration.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile vial.[14] This is a critical step for all parenteral administration routes.
-
Labeling: Label the vial clearly with the compound name, concentration, vehicle, preparation date, and expiration date (typically "use immediately" or within 24 hours if stability is unknown).[14]
Protocol 2: Dose-Range Finding (DRF) and Acute Tolerability Study
The objective is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not produce overt signs of toxicity.
-
Animal Selection: Use a small cohort of mice (e.g., n=3 per group) of a specific strain, sex, and age (e.g., male C57BL/6, 8-10 weeks old).
-
Dose Selection: Based on data from structurally similar compounds or a default starting point, select a range of escalating doses (e.g., 1, 3, 10, 30, 100 mg/kg). Include a vehicle control group.
-
Administration: Administer a single dose of the compound or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Observation: Monitor animals continuously for the first 4 hours, then at regular intervals for up to 72 hours. Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.
-
Body Weight: Measure body weight just before dosing and daily for 3 days. A weight loss of >15-20% is a common sign of toxicity.
-
MTD Determination: The MTD is defined as the highest dose at which no severe adverse effects or significant body weight loss are observed. This dose will inform the upper limit for subsequent efficacy studies.
Protocol 3: Administration via Intraperitoneal (IP) Injection
IP injection is a common route for rapid systemic absorption in early-stage rodent studies.[15][18]
-
Animal Restraint: Restrain the mouse securely, ensuring the head is tilted downwards. This allows the abdominal organs to shift forward, reducing the risk of puncture.[18]
-
Injection Site: Identify the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent puncturing the bladder or major vessels.[18]
-
Disinfection: Wipe the injection site with 70% ethanol.
-
Injection: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a shallow angle. Aspirate briefly by pulling back the plunger to ensure the needle is not in a blood vessel or organ.
-
Dose Delivery: Slowly inject the calculated volume. The maximum recommended IP injection volume for an adult mouse is 2.0 mL, though volumes closer to 0.5 mL are often better tolerated.[18][19]
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
Table 2: Common Administration Routes in Mice
| Route of Administration | Abbreviation | Max Volume (Adult Mouse) | Needle Gauge | Key Characteristics |
| Intravenous (Tail Vein) | IV | 0.2 mL (bolus) | 27-30 G | 100% bioavailability, very rapid onset.[18] Requires technical skill. |
| Intraperitoneal | IP | 2.0 mL | 25-27 G | Rapid absorption, technically simpler than IV.[18] Risk of injection into organs. |
| Subcutaneous | SC | 1.0 - 2.0 mL | 25-27 G | Slower, more sustained absorption. Can be used for suspensions. |
| Oral Gavage | PO | 0.5 mL (typically 5 mL/kg) | 20-22 G (ball-tipped) | Precise oral dosing.[19] Can be stressful for the animal; risk of esophageal damage. |
Foundational Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Once a safe dose range is established, PK and PD studies can be designed.
Pharmacokinetic (PK) Study Outline
A PK study measures how the body processes the drug (Absorption, Distribution, Metabolism, Excretion).[20]
-
Objective: To determine key parameters like half-life (T½), maximum concentration (Cmax), and bioavailability.
-
Design: Administer a single dose of the compound (e.g., 10 mg/kg) via two different routes (e.g., IV and IP/PO) to separate groups of mice.[20]
-
Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[20]
-
Analysis: Analyze plasma concentrations of the compound using a sensitive method like LC-MS/MS.
-
Causality: The results are crucial for designing rational dosing schedules for longer-term efficacy studies. For example, a compound with a short half-life may require more frequent dosing.
Pharmacodynamic (PD) / Efficacy Study Outline
A PD study measures the biological effect of the drug on the body.
-
Objective: To determine if the compound elicits a biological response consistent with its hypothesized mechanism and to establish an effective dose (ED50).
-
Design: Based on the H3 receptor agonist hypothesis, relevant PD models could include:
-
Cognitive Assays: H3 receptor modulation is known to affect cognition.[7] Assays like the Novel Object Recognition test or Contextual Fear Conditioning could be employed.[7][9]
-
Microdialysis: In vivo microdialysis can directly measure changes in histamine or acetylcholine release in specific brain regions following drug administration.[7]
-
Sleep-Wake Cycle Monitoring: The histaminergic system is a key regulator of wakefulness.[6] EEG monitoring can assess changes in sleep patterns.
-
-
Dose-Response: Administer multiple doses (e.g., 1, 3, 10, 30 mg/kg) based on the MTD and PK data to establish a dose-response relationship for the observed biological effect.
References
-
Gemperle, A. et al. (2002). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PMC. [Link]
-
ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. ichorbio. [Link]
-
Anders, H.J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today. [Link]
-
Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research. [Link]
-
Alachkar, A. et al. (2021). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology. [Link]
-
MDPI. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]
-
Troadec, J.D. et al. (2002). Effects of histamine H3 receptor agonist and antagonist on histamine co-transmitter expression in rat brain. Journal of Neural Transmission. [Link]
-
NCBI Bookshelf. (2012). In Vivo Assay Guidelines. Assay Guidance Manual. [Link]
-
University of Colorado IACUC. (n.d.). IACUC Routes of Administration Guidelines. Research & Innovation Office. [Link]
-
Schwartz, J.C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology. [Link]
-
Shiraishi, M. et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Research A-Z. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. University of Arizona. [Link]
-
McGill University. (2025). SUBSTANCE ADMINISTRATION. McGill University. [Link]
-
University of Washington Office of Animal Welfare. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. UW Sites. [Link]
-
BG RCI. (2006). TOXICOLOGICAL EVALUATIONS. BG Chemie. [Link]
-
Yoshimatsu, M. et al. (2006). Effects of histamine H(1) receptor antagonists on depressive-like behavior in diabetic mice. Pharmacology Biochemistry and Behavior. [Link]
-
Turner, P.V. et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. [Link]
-
Saulnier, M.G. et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]
-
PubChem. (n.d.). 2-(1H-imidazol-1-yl)ethanamine. PubChem. [Link]
-
Rådinger, M. et al. (2013). Anaphylactic responses to histamine in mice utilize both histamine receptors 1 and 2. Allergy. [Link]
-
Gunto-Ozen, I. et al. (1989). Dose-response relationship between objective measures of histamine-induced weals and dose of terfenadine. Allergy. [Link]
-
Oishi, R. et al. (1984). Comparison of the effects of eleven histamine H1-receptor antagonists on monoamine turnover in the mouse brain. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Rådinger, M. et al. (2013). Anaphylactic responses to histamine in mice utilize both histamine receptors 1 and 2. PubMed. [Link]
-
Sousa, F.I.A. et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
UCL Discovery. (n.d.). Figure S1. BGA002 pharmacokinetics in mice after single intravenous (IV) administration. UCL Discovery. [Link]
-
Tedford, C.E. et al. (2001). Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Pharmaffiliates. (n.d.). 2-(1H-Imidazol-1-yl)ethanamine (BSC). Pharmaffiliates. [Link]
-
Kumar, M. et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Current Synthetic and Systems Biology. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. longdom.org [longdom.org]
- 5. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 6. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of histamine H3 receptor agonist and antagonist on histamine co-transmitter expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 15. ichor.bio [ichor.bio]
- 16. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 20. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Application Notes and Protocols for the Formulation of 2-(1H-Imidazol-2-YL)ethanamine for Animal Studies
Introduction
2-(1H-Imidazol-2-YL)ethanamine is a small molecule of interest in preclinical research, likely due to its structural similarity to histamine and other biologically active imidazoles. As with any in vivo study, the successful and reproducible administration of this compound is critically dependent on its formulation. The primary objectives of a well-designed formulation are to ensure the solubility and stability of the active pharmaceutical ingredient (API), facilitate accurate dosing, and minimize any potential adverse effects from the vehicle itself.[1][2] This guide provides a comprehensive overview of the key considerations and detailed protocols for the formulation of 2-(1H-Imidazol-2-YL)ethanamine for use in animal studies.
Pre-formulation Assessment: The Foundation of a Robust Formulation
Key Physicochemical Properties to Consider:
-
Aqueous Solubility: The presence of an ethylamine and an imidazole group suggests that 2-(1H-Imidazol-2-YL)ethanamine is likely to be a basic compound with good aqueous solubility, especially in acidic to neutral pH ranges. A computed LogP value for a similar compound, 2-(1H-imidazol-1-yl)ethanamine, is -0.1582, indicating a preference for aqueous environments.[3]
-
pKa: The imidazole ring and the primary amine will have distinct pKa values. These values are crucial as they dictate the ionization state of the molecule at different pH levels, which in turn significantly influences solubility and membrane permeability.[4]
-
Stability: The stability of the compound in the chosen vehicle under various storage conditions (e.g., temperature, light) must be assessed to ensure that the desired concentration is maintained throughout the study.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method to experimentally determine the aqueous solubility of 2-(1H-Imidazol-2-YL)ethanamine.[4]
Materials:
-
2-(1H-Imidazol-2-YL)ethanamine
-
Purified water (e.g., Milli-Q®)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
0.22 µm syringe filters
-
High-performance liquid chromatography (HPLC) system or other suitable analytical method
Procedure:
-
Add an excess amount of 2-(1H-Imidazol-2-YL)ethanamine to a known volume of purified water and PBS in separate vials.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, visually inspect for the presence of undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC).
-
Perform the experiment in triplicate to ensure accuracy.
Formulation Strategies for In Vivo Administration
The choice of formulation will depend on the route of administration and the determined physicochemical properties of the compound. For a likely water-soluble compound such as 2-(1H-Imidazol-2-YL)ethanamine, a simple aqueous-based formulation is the preferred starting point for parenteral routes (e.g., intravenous, intraperitoneal, subcutaneous).
Aqueous-Based Formulations: The First-Line Approach
For water-soluble compounds, simple aqueous vehicles are ideal as they are generally well-tolerated and mimic physiological conditions.[5]
Commonly Used Aqueous Vehicles:
-
Normal Saline (0.9% NaCl): Isotonic and widely used for intravenous, intraperitoneal, and subcutaneous injections.[2][5]
-
Phosphate-Buffered Saline (PBS): Buffered to a physiological pH (typically 7.4), which can help maintain the solubility and stability of pH-sensitive compounds.
-
5% Dextrose in Water (D5W): An isotonic solution that can be used as an alternative to saline.[6]
Protocol 2: Preparation of a Simple Aqueous Formulation for Parenteral Administration
This protocol describes the preparation of a 10 mg/mL solution of 2-(1H-Imidazol-2-YL)ethanamine in normal saline.
Materials:
-
2-(1H-Imidazol-2-YL)ethanamine
-
Sterile 0.9% sodium chloride (normal saline) for injection
-
Sterile vials
-
Calibrated balance
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Calculation: Determine the required mass of 2-(1H-Imidazol-2-YL)ethanamine and the volume of normal saline needed to achieve the target concentration of 10 mg/mL.
-
Weighing: Accurately weigh the calculated amount of the compound using a calibrated balance.
-
Dissolution: In a sterile vial, add the weighed compound and then add the required volume of sterile normal saline.
-
Mixing: Gently swirl or vortex the vial until the compound is completely dissolved.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Storage: Store the formulation at an appropriate temperature (e.g., 4°C) and protect it from light. The stability of the formulation under these conditions should be determined.
Workflow for Aqueous Formulation Preparation
Caption: Workflow for preparing a simple aqueous formulation.
Considerations for Poorly Soluble Compounds
In the event that 2-(1H-Imidazol-2-YL)ethanamine exhibits poor aqueous solubility, alternative formulation strategies will be necessary.
Strategies for Enhancing Solubility:
-
pH Adjustment: For a basic compound, lowering the pH of the vehicle will increase the proportion of the more soluble ionized form. However, the final pH must be within a physiologically tolerable range (typically pH 4-9 for parenteral routes) to avoid injection site reactions.
-
Co-solvents: The addition of water-miscible organic solvents can increase the solubility of lipophilic compounds. Common co-solvents include:
-
Surfactants: Surfactants can be used to form micelles that encapsulate the drug, increasing its apparent solubility. Examples include Tween® 80 and Poloxamer 188.[7]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with drug molecules, enhancing their solubility and stability.[8][9]
Protocol 3: Preparation of a Co-solvent-Based Formulation
This protocol provides an example of a co-solvent formulation for a hypothetical poorly soluble compound.
Materials:
-
2-(1H-Imidazol-2-YL)ethanamine
-
PEG 400
-
Tween® 80
-
Sterile normal saline
-
Sterile vials and syringes
Procedure:
-
Vehicle Preparation: Prepare the co-solvent vehicle by mixing the components in the desired ratio (e.g., 10% PEG 400, 5% Tween® 80 in normal saline).
-
Dissolution: Add the weighed compound to the co-solvent vehicle.
-
Mixing: Vortex or sonicate the mixture until the compound is fully dissolved.
-
Sterilization: Sterile filter the final formulation through a 0.22 µm syringe filter.
Logical Flow for Vehicle Selection
Caption: Decision tree for formulation strategy based on solubility.
Analytical Validation and Stability Testing
It is crucial to validate the concentration and assess the stability of the final formulation.
Key Recommendations:
-
Concentration Verification: The concentration of 2-(1H-Imidazol-2-YL)ethanamine in the final formulation should be confirmed using a validated analytical method like HPLC.
-
Short-Term Stability: Assess the stability of the formulation over the expected duration of use in the study (e.g., 24-48 hours) at the intended storage temperature.
-
Visual Inspection: Always visually inspect the formulation for any signs of precipitation or color change before administration.[1]
Conclusion
The successful formulation of 2-(1H-Imidazol-2-YL)ethanamine for animal studies is a critical step in obtaining reliable and reproducible preclinical data. A systematic approach that begins with a thorough pre-formulation assessment will guide the selection of an appropriate vehicle and preparation method. For a compound with the structural characteristics of 2-(1H-Imidazol-2-YL)ethanamine, a simple aqueous-based formulation is the most logical starting point. However, researchers must be prepared to explore alternative strategies if solubility challenges arise. The protocols and decision-making frameworks provided in this guide offer a solid foundation for developing a safe, effective, and stable formulation for your in vivo research.
References
-
Rayaprolu, B., Strawser, J. J., & Anyarambhatla, G. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Drug Development and Industrial Pharmacy, 44(10), 1625-1644. [Link]
-
Rayaprolu, B., Strawser, J. J., & Anyarambhatla, G. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Semantic Scholar. [Link]
-
Rayaprolu, B., Strawser, J. J., & Anyarambhatla, G. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Taylor & Francis Online. [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [Link]
-
PubChem. (n.d.). 2-(1H-imidazol-1-yl)ethanamine. National Center for Biotechnology Information. [Link]
-
Ashland. (n.d.). Parenteral excipients. [Link]
-
Synthesis of histamine analogs. (1976). Journal of Pharmaceutical Sciences, 65(1), 98-102. [Link]
-
Santos, M. A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-23. [Link]
-
What are the preferable iv vehicle system for in vivo study? (2012). ResearchGate. [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment? (2014). ResearchGate. [Link]
-
Liu, Y., et al. (2013). Design, synthesis and biological activity evaluation of desloratadine analogues as H1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(15), 4410-4414. [Link]
-
Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. (2024). International Journal of Pharmaceutics, 659, 124203. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. ashland.com [ashland.com]
HPLC analysis method for 2-(1H-Imidazol-2-YL)ethanamine purity
An Application Note for the Purity Determination of 2-(1H-Imidazol-2-YL)ethanamine using Hydrophilic Interaction Liquid Chromatography (HILIC)
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of 2-(1H-Imidazol-2-YL)ethanamine. Due to the high polarity and basic nature of this analyte, traditional reversed-phase (RP) chromatography yields poor retention and peak shape. To overcome these challenges, a Hydrophilic Interaction Liquid Chromatography (HILIC) method has been developed. This guide provides a detailed protocol, the scientific rationale behind the method development choices, and a framework for method validation, designed for researchers, scientists, and drug development professionals requiring accurate purity assessment of this compound and similar polar analytes.
Introduction: The Challenge of Polar Amine Analysis
2-(1H-Imidazol-2-YL)ethanamine is a small, polar molecule containing a basic primary amine and an imidazole ring. Its hydrophilic nature, evidenced by a predicted negative LogP value, makes it particularly challenging to analyze using conventional C18 reversed-phase HPLC columns.[1][2] In RP-HPLC, such compounds often exhibit little to no retention, eluting in or near the solvent front, which prevents accurate quantification and separation from polar impurities.[3][4]
While techniques like ion-pair chromatography can be used to enhance retention in RP mode, they often suffer from drawbacks such as incompatibility with mass spectrometry (MS) and long column equilibration times.[4] Therefore, an alternative chromatographic mode is necessary for a robust and efficient purity assay.
Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for the separation of highly polar and hydrophilic compounds.[5][6] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar aqueous solvent.[6][7] This creates a water-enriched layer on the surface of the stationary phase, and retention is based on the partitioning of the polar analyte between this layer and the bulk mobile phase.[6] This approach provides excellent retention for polar compounds that are unretained in reversed-phase mode.
Method Development Rationale: A Logic-Driven Approach
The development of a successful HPLC method is grounded in the physicochemical properties of the analyte. The choices made for the column, mobile phase, and detection parameters are causally linked to the structure of 2-(1H-Imidazol-2-YL)ethanamine.
Chromatographic Mode Selection: HILIC Over Reversed-Phase
-
Analyte Polarity: 2-(1H-Imidazol-2-YL)ethanamine is highly polar. In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase. Highly polar analytes have minimal hydrophobic character and are thus poorly retained.[3][8]
-
HILIC Mechanism: The HILIC mode is specifically designed for such molecules. The primary retention mechanism is partitioning into the aqueous layer on the stationary phase surface, providing predictable and controllable retention by manipulating the mobile phase's aqueous content.[6]
Stationary Phase (Column) Selection
For HILIC separations, several types of polar stationary phases are available, including bare silica, amide, diol, and cyano phases. An amide-based stationary phase is recommended for this application.
-
Causality: Amide phases often provide different selectivity compared to bare silica and can offer improved peak shape for basic compounds.[9] They are generally robust and provide excellent retention for a wide range of polar analytes, including amines.
Mobile Phase Optimization
-
Organic Solvent: Acetonitrile is the preferred organic solvent in HILIC due to its aprotic nature and suitable elution strength.
-
Aqueous Component & pH: A buffered aqueous solution is critical for reproducible chromatography of ionizable compounds. 2-(1H-Imidazol-2-YL)ethanamine has a basic primary amine. Using an acidic mobile phase (e.g., pH 3.0-4.0) ensures that the amine group is consistently protonated (positively charged). This enhances its hydrophilicity and promotes strong, predictable electrostatic and hydrogen-bonding interactions with the polar stationary phase, leading to better peak shape and retention.[7]
-
Buffer Selection: Ammonium formate is an excellent choice as a buffer. It is volatile, making the method compatible with MS detection if needed, and has good solubility in high-organic mobile phases.[9][10] A concentration of 10-20 mM is typically sufficient to provide adequate buffering capacity without causing issues with solubility or high background noise.
Detection
The imidazole ring contains a chromophore that allows for UV detection. While the UV maximum may be at a lower wavelength, a detection wavelength of 210 nm is often suitable for imidazoles and provides good sensitivity for purity analysis.[11]
Detailed Application Protocol
This protocol is a self-validating system when system suitability criteria are met.
Instrumentation and Reagents
-
Instrumentation: HPLC or UHPLC system with a UV or DAD detector.
-
Column: Amide-based HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade or higher).
-
Water (HPLC grade or Type I).
-
Ammonium formate (LC-MS grade).
-
Formic acid (LC-MS grade).
-
2-(1H-Imidazol-2-YL)ethanamine reference standard and sample.
-
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Amide HILIC, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid) |
| Mobile Phase B | 10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH 3.5 (adjusted with Formic Acid) |
| Gradient | 100% B for 15 minutes (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detection | 210 nm |
| Run Time | 15 minutes |
Note: The isocratic conditions provided are a starting point. A shallow gradient (e.g., 100% to 95% B over 10 minutes) may be required to elute any late-eluting, less polar impurities.
Step-by-Step Experimental Workflow
-
Mobile Phase Preparation:
-
Mobile Phase A: Dissolve the appropriate amount of ammonium formate in HPLC grade water to make a 10 mM solution. Adjust the pH to 3.5 using formic acid.
-
Mobile Phase B: Prepare a 90:10 (v/v) solution of acetonitrile and Mobile Phase A. For example, mix 900 mL of acetonitrile with 100 mL of the prepared 10 mM ammonium formate buffer (pH 3.5). Filter and degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the 2-(1H-Imidazol-2-YL)ethanamine reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute this stock solution with the mobile phase (100% B) to a working concentration of approximately 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the sample to be tested to achieve a final concentration of approximately 0.1 mg/mL in the mobile phase. Ensure the sample is fully dissolved.
-
-
System Equilibration:
-
Equilibrate the HILIC column with the initial mobile phase (100% B) for at least 30-60 minutes or until a stable baseline is achieved. HILIC columns may require longer equilibration times than reversed-phase columns.[12]
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to ensure a clean system.
-
Perform at least five replicate injections of the standard solution to establish system suitability.
-
Inject the sample solution(s).
-
Inject a standard solution periodically to monitor system drift.
-
Sources
- 1. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. hplc.eu [hplc.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. [Determination of nine organic amine compounds in CO2 absorption liquid by hydrophilic interaction liquid chromatography-electrostatic field orbitrap high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. hplc.eu [hplc.eu]
Application Note: A Comprehensive Guide to the NMR Characterization of 2-(1H-Imidazol-2-YL)ethanamine
Abstract
This technical guide provides a detailed framework for the structural elucidation of 2-(1H-Imidazol-2-YL)ethanamine, a key heterocyclic amine, using Nuclear Magnetic Resonance (NMR) spectroscopy. Recognizing the challenges inherent in characterizing imidazole-containing compounds, such as tautomerism and proton exchange, this document outlines robust protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectra. Beyond procedural steps, this note delves into the causality behind experimental choices and provides a detailed guide to spectral interpretation, including predicted chemical shifts and coupling constants based on established principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals seeking to unambiguously confirm the structure and purity of 2-(1H-Imidazol-2-YL)ethanamine.
Introduction: The Significance of 2-(1H-Imidazol-2-YL)ethanamine
2-(1H-Imidazol-2-YL)ethanamine, also known as isohistamine, is a structural isomer of the well-known biogenic amine, histamine. While histamine's roles in allergic responses and as a neurotransmitter are extensively studied, its isomers are of significant interest in medicinal chemistry and drug discovery.[1] The unique positioning of the ethylamine side chain at the C2 position of the imidazole ring, as opposed to the C4 (or C5) position in histamine, drastically alters its three-dimensional structure and electronic properties. This, in turn, can lead to differential interactions with biological targets, making it a valuable molecule for developing selective agonists or antagonists for receptors that histamine and its analogs may target.
Accurate and unambiguous structural confirmation is a prerequisite for any further biological or chemical investigation. NMR spectroscopy is the most powerful technique for this purpose, providing precise information about the molecular framework, connectivity, and the chemical environment of each atom.
Foundational NMR Principles for Imidazole Derivatives
The NMR characterization of imidazole-containing molecules presents specific challenges that must be understood to acquire and interpret high-quality data.
Tautomerism and Proton Exchange
The imidazole ring contains two nitrogen atoms, one pyrrole-like (protonated) and one pyridine-like (unprotonated). The proton on the pyrrole-like nitrogen can rapidly exchange between the two nitrogen atoms in a process called prototropic tautomerism.[2] This exchange can be on a timescale that is intermediate relative to the NMR experiment, leading to the broadening of signals for the N-H proton and the symmetrically-related carbons (C4 and C5) and their attached protons.[2][3]
The rate of this exchange is highly dependent on the solvent, temperature, and pH.[4]
-
In aprotic solvents like DMSO-d₆, the N-H proton is often observable as a broad singlet, and the H4 and H5 signals may be distinct.
-
In protic solvents like D₂O or CD₃OD, the N-H proton will rapidly exchange with the solvent deuterons and become invisible. This exchange can also catalyze the tautomerization, often leading to a single, averaged signal for the H4 and H5 protons.
The Power of 2D NMR for Unambiguous Assignment
While 1D ¹H and ¹³C spectra provide initial information, complex spin systems and potential signal overlap necessitate the use of two-dimensional NMR experiments for confident assignment.
-
COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically through two or three bonds. This is invaluable for tracing the connectivity within the ethylamine side chain and for confirming the relationship between the H4 and H5 protons of the imidazole ring.[5]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). This experiment is crucial for definitively assigning the carbon signals based on the already-assigned proton signals.
Experimental Protocols
The quality of the final NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.
Sample Preparation
-
Compound Purity: Ensure the sample of 2-(1H-Imidazol-2-YL)ethanamine is of high purity (>95%), as impurities will complicate spectral analysis.
-
Solvent Selection: The choice of deuterated solvent is critical.
-
DMSO-d₆: Often the solvent of choice as it slows down N-H exchange, allowing for the potential observation of the N-H proton and distinct H4/H5 signals.
-
D₂O (Deuterium Oxide): Useful for its high polarity and ability to mimic physiological conditions. The N-H and amine (-NH₂) protons will exchange with deuterium and will not be observed. The pH of the solution should be controlled as it significantly affects the chemical shifts of the imidazole ring protons and carbons.
-
CD₃OD (Methanol-d₄): Another polar, protic solvent where exchangeable protons will be lost.
-
-
Concentration: For a standard 500 MHz spectrometer, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR. For ¹³C and 2D NMR, a more concentrated sample of 15-30 mg may be required to obtain good signal-to-noise in a reasonable time.[3]
-
Procedure: a. Weigh the desired amount of the compound into a clean, dry vial. b. Add the deuterated solvent (0.6-0.7 mL). c. Gently agitate the vial until the sample is fully dissolved. d. Using a Pasteur pipette with a small plug of glass wool, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[2] e. Cap the NMR tube and label it appropriately.
Caption: General workflow for NMR sample preparation.
NMR Data Acquisition
The following are suggested starting parameters for a 500 MHz spectrometer. These should be optimized as needed.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
-
¹H-¹H COSY:
-
Pulse Program: Standard gradient-selected COSY (cosygpqf).
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 4-8 per increment.
-
-
¹H-¹³C HSQC:
-
Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.2).
-
Spectral Width: 12 ppm in F2 (¹H), 160 ppm in F1 (¹³C).
-
Data Points: 2048 in F2, 256 in F1.
-
Number of Scans: 8-16 per increment.
-
Spectral Interpretation and Data Analysis
The following sections provide predicted ¹H and ¹³C NMR data for 2-(1H-Imidazol-2-YL)ethanamine. Note: These are predicted values based on known chemical shift theory and data from analogous compounds. Experimental values may vary depending on solvent, concentration, and temperature.
Molecular Structure and Atom Numbering
For clarity, the following atom numbering scheme will be used for spectral assignment.
Caption: Structure and numbering of 2-(1H-Imidazol-2-YL)ethanamine.
Predicted ¹H NMR Spectrum (in DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| N1-H | 11.5 - 12.5 | br s | - | Broad, exchangeable proton. Position is concentration-dependent. |
| H 4 / H 5 | 6.8 - 7.2 | d / d (or s) | ~1-2 Hz | May appear as two doublets or a singlet if tautomeric exchange is fast. |
| H α | 2.9 - 3.1 | t | ~7-8 Hz | Triplet due to coupling with Hβ. Deshielded by the imidazole ring. |
| H β | 2.7 - 2.9 | t | ~7-8 Hz | Triplet due to coupling with Hα. |
| NH ₂ | 1.5 - 2.5 | br s | - | Broad, exchangeable protons. Position is concentration-dependent. |
Rationale for Predictions:
-
N1-H: The imidazole N-H proton is acidic and typically appears far downfield.[6]
-
H4/H5: In imidazole itself, these protons appear around 7.1 and 7.7 ppm. The C2-substituent will have a modest effect. Their equivalence depends on the rate of tautomerism.[7]
-
Hα/Hβ: The ethylamine chain protons will form a classic A₂B₂ system, appearing as two triplets. Typical aliphatic amine protons are in the 2.5-3.0 ppm range.[8] The Hα protons are adjacent to the electron-withdrawing imidazole ring and are expected to be slightly further downfield than Hβ.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
| Carbon | Predicted δ (ppm) | Notes |
| C2 | 148 - 152 | Quaternary carbon attached to two nitrogen atoms, highly deshielded. |
| C4 / C5 | 120 - 125 | May appear as one or two signals depending on tautomerism. |
| Cα | 43 - 47 | Carbon adjacent to the imidazole ring. |
| Cβ | 30 - 35 | Carbon adjacent to the amine group. |
Rationale for Predictions:
-
C2: This carbon is in a chemical environment similar to a carbene and is significantly deshielded. In related structures, this carbon appears around 145-155 ppm.[2]
-
C4/C5: These sp² carbons are typical for an aromatic heterocyclic ring.[9]
-
Cα/Cβ: These sp³ carbons are in the expected range for an ethylamine chain. Cα is slightly more deshielded due to its proximity to the imidazole ring.[9]
2D NMR Correlation Analysis
A logical approach to assignment using 2D NMR is essential for structural confirmation.
Caption: Logical workflow for NMR spectral assignment.
-
Identify Ethylamine Protons (Hα, Hβ): In the COSY spectrum, locate two signals in the aliphatic region (~2.7-3.1 ppm) that show a cross-peak, confirming their mutual coupling. These are Hα and Hβ.
-
Assign Ethylamine Carbons (Cα, Cβ): In the HSQC spectrum, find the correlations from the assigned Hα and Hβ protons to their directly attached carbons, Cα and Cβ.
-
Identify Imidazole Protons (H4, H5): Locate the signals in the aromatic region (~6.8-7.2 ppm). If they are distinct, a weak COSY cross-peak may be visible, confirming their proximity.
-
Assign Imidazole Carbons (C4, C5): Use the HSQC spectrum to correlate the H4/H5 protons to their respective carbons. The remaining unassigned quaternary carbon in the aromatic region is C2.
Conclusion
The NMR characterization of 2-(1H-Imidazol-2-YL)ethanamine is a clear-cut process when a systematic approach is employed. By understanding the potential challenges posed by tautomerism and utilizing a suite of 1D and 2D NMR experiments, an unambiguous structural assignment can be achieved. This application note provides the necessary protocols and interpretive framework to guide researchers in confirming the identity and purity of this important imidazole derivative, thereby ensuring the integrity of subsequent chemical and biological studies.
References
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0001525). Retrieved from HMDB.[7]
-
ChemicalBook. (n.d.). Histamine(51-45-6) ¹³C NMR spectrum. Retrieved from ChemicalBook.[10]
-
Reynolds, W. F., & Tzeng, C. W. (1977). Determination of the preferred tautomeric form of histamine by ¹³C nmr spectroscopy. Canadian Journal of Chemistry, 55(4), 576-578.[4]
-
Zhang, X., et al. (2021). Strong Histamine Torsion Raman Spectrum Enables Direct, Rapid and Ultrasensitive Detection of Allergic Diseases. iScience, 24(11), 103384.
-
MDPI. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Retrieved from MDPI.[11]
-
Patel, D. J., Canuel, L. L., & Bovey, F. A. (1975). Assignment of the imidazole ring nitrogen protons of histidine 48 in the proton NMR spectrum of ribonuclease A in water solution. Biochimica et Biophysica Acta (BBA) - Protein Structure, 400(2), 275-282.[6]
-
BenchChem. (2025). Application Note: ¹³C NMR Characterization of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Retrieved from BenchChem.[2]
-
MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from MDPI.[12]
-
BenchChem. (2025). Technical Guide: Identification of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine in Chemical Libraries for Drug Discovery. Retrieved from BenchChem.[1]
-
Lázaro Martínez, J. M., et al. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. The Journal of Organic Chemistry, 75(10), 3208-3215.[13]
-
ResearchGate. (n.d.). Schematic representation of histamine (a) and ¹H NMR (b) and ¹³C NMR (c) spectra of histaminium tetrachlorozincate. Retrieved from ResearchGate.[14]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from Iowa State University.[3]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from Oregon State University.[9]
-
PubChem. (n.d.). 2-(1H-imidazol-1-yl)ethanamine. Retrieved from PubChem.[15]
- National Center for Biotechnology Information. (2011). 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. PubChem.
- Nordmann. (n.d.). (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine.
- ChemScene. (n.d.). 2-(1H-Imidazol-1-yl)ethanamine.
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 400 MHz, H₂O, experimental) (HMDB0000870). Retrieved from HMDB.[6]
-
Cloarec, O., et al. (2014). Identification of metabolites from 2D ¹H-¹³C HSQC NMR using peak correlation plots. Analytical Chemistry, 87(1), 635-642.
-
The Royal Society of Chemistry. (n.d.). ¹³C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from The Royal Society of Chemistry.[3]
-
ChemicalBook. (n.d.). 1H-IMidazole-2-ethanaMine (2HCl salt)(17286-47-4) ¹H NMR. Retrieved from ChemicalBook.[9]
-
Duke University. (n.d.). Coupling constants. Duke NMR Center. Retrieved from Duke University.[8]
- Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons.
-
Duke University NMR Center. (n.d.). Coupling constants. Retrieved from Duke University.[8]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from San Diego State University.[5]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Determination of the preferred tautomeric form histamine by 13C nmr spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H-IMidazole-2-ethanaMine (2HCl salt)(17286-47-4) 1H NMR [m.chemicalbook.com]
- 7. Histamine(51-45-6) 13C NMR spectrum [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Figure 3 from NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine (864825-23-0) at Nordmann - nordmann.global [nordmann.global]
- 15. chemscene.com [chemscene.com]
Application Notes and Protocols: Characterizing 2-(1H-Imidazol-2-YL)ethanamine Activity at G-Protein Coupled Receptors using the GTPγS Binding Assay
Introduction: Unveiling GPCR Modulation by Novel Compounds
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for approximately 34% of all FDA-approved drugs.[1] The activation of a GPCR by an agonist initiates a conformational change, leading to the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated heterotrimeric G-protein.[2][3] This event triggers the dissociation of the G-protein into its α and βγ subunits, which then modulate downstream effector proteins and cellular signaling pathways.[1][2]
The GTPγS binding assay is a powerful in vitro functional assay that directly measures the initial step of G-protein activation.[4][5] It utilizes a non-hydrolyzable or slowly hydrolyzable analog of GTP, guanosine 5'-O-(γ-thio)triphosphate ([³⁵S]GTPγS), which, upon binding to the Gα subunit, "traps" it in an active state.[4][6] The accumulation of [³⁵S]GTPγS is proportional to the extent of GPCR activation by a ligand. This assay is instrumental in the pharmacological characterization of novel compounds, allowing for the determination of their potency (EC₅₀) and efficacy (Eₘₐₓ) as agonists, partial agonists, or inverse agonists.[4][7]
This guide provides a detailed protocol for utilizing the [³⁵S]GTPγS binding assay to characterize the activity of the novel compound 2-(1H-Imidazol-2-YL)ethanamine on GPCRs. Given the limited publicly available data on this specific molecule, this protocol is designed to be a foundational framework for its initial screening and characterization against a panel of GPCRs or a specific receptor of interest.
The GPCR Signaling Cascade and the Principle of the GTPγS Binding Assay
The binding of an agonist to a GPCR triggers a series of intracellular events culminating in a cellular response. The GTPγS binding assay captures the very first step in this cascade: the activation of the G-protein.
Caption: Step-by-step workflow for the GTPγS binding assay.
IV. Detailed Step-by-Step Methodology
-
Membrane Preparation: Thaw the vial of cell membranes expressing the target GPCR on ice. Once thawed, dilute the membranes in ice-cold assay buffer to a concentration of 10-20 µg of protein per 50 µL. Homogenize gently by pipetting.
-
Assay Plate Setup: In a 96-well microplate, add the following in order:
-
50 µL of assay buffer.
-
25 µL of GDP working solution (final concentration ~1 µM).
-
50 µL of the diluted cell membrane suspension.
-
25 µL of the serially diluted 2-(1H-Imidazol-2-YL)ethanamine, basal control (assay buffer), or non-specific binding control (10 µM unlabeled GTPγS).
-
-
Initiate Reaction: Add 50 µL of the [³⁵S]GTPγS working solution to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation. The optimal time and temperature may need to be determined for each receptor system.
-
Termination and Filtration: Terminate the assay by rapid filtration through a GF/B glass fiber filter plate using a cell harvester. Wash the filters three times with 500 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate completely. Add 50 µL of scintillation cocktail to each well and allow it to equilibrate. Measure the radioactivity in each well using a microplate scintillation counter.
Data Analysis and Interpretation
The raw data will be in counts per minute (CPM). The goal is to determine the specific binding of [³⁵S]GTPγS stimulated by 2-(1H-Imidazol-2-YL)ethanamine.
-
Calculate Specific Binding:
-
Total Binding: CPM in wells with the test compound.
-
Non-specific Binding (NSB): Average CPM from wells containing excess unlabeled GTPγS.
-
Specific Binding: Total Binding - Non-specific Binding.
-
-
Generate Concentration-Response Curve: Plot the specific binding (Y-axis) against the logarithm of the concentration of 2-(1H-Imidazol-2-YL)ethanamine (X-axis).
-
Determine Pharmacological Parameters: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the data and determine the following:
-
EC₅₀ (Potency): The concentration of the compound that produces 50% of the maximal response. A lower EC₅₀ indicates higher potency.
-
Eₘₐₓ (Efficacy): The maximum specific binding observed at saturating concentrations of the compound. This is often expressed as a percentage of the response produced by a known full agonist for the receptor.
-
Sample Data Presentation
| [2-(1H-Imidazol-2-YL)ethanamine] (M) | Total CPM | NSB CPM | Specific Binding (CPM) | % Stimulation over Basal |
| 0 (Basal) | 1500 | 500 | 1000 | 0% |
| 1.00E-10 | 1650 | 500 | 1150 | 15% |
| 1.00E-09 | 2200 | 500 | 1700 | 70% |
| 1.00E-08 | 3500 | 500 | 3000 | 200% |
| 1.00E-07 | 4800 | 500 | 4300 | 330% |
| 1.00E-06 | 5400 | 500 | 4900 | 390% |
| 1.00E-05 | 5500 | 500 | 5000 | 400% |
| 1.00E-04 | 5550 | 500 | 5050 | 405% |
Interpretation of Results:
-
Agonist: If 2-(1H-Imidazol-2-YL)ethanamine produces a concentration-dependent increase in specific [³⁵S]GTPγS binding, it is acting as an agonist at the target receptor.
-
Partial Agonist: If the Eₘₐₓ is significantly lower than that of a known full agonist, the compound is a partial agonist.
-
No Activity: If there is no change in specific binding across the concentration range, the compound is not active at the tested receptor under these conditions.
-
Inverse Agonist: If the compound causes a concentration-dependent decrease in basal [³⁵S]GTPγS binding (in a constitutively active receptor system), it is an inverse agonist. [7]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Basal Binding | - High receptor density or constitutive activity.- Insufficient GDP to suppress basal activity.- Contamination of reagents. | - Reduce the amount of membrane protein per well.- Increase the concentration of GDP.- Use fresh, high-quality reagents. |
| Low Signal-to-Noise Ratio | - Low receptor expression.- Suboptimal assay conditions (time, temp, Mg²⁺).- Inefficient G-protein coupling. | - Use a cell line with higher receptor expression.- Optimize incubation time, temperature, and Mg²⁺ concentration.- Consider co-expression of G-proteins. |
| High Non-specific Binding | - [³⁵S]GTPγS sticking to filters or plates.- Insufficient washing. | - Pre-soak filter plates in 0.5% polyethyleneimine.- Increase the number and volume of washes with ice-cold buffer. |
| Poor Curve Fit | - Inaccurate dilutions of the test compound.- Insufficient data points at the top or bottom of the curve.- Compound solubility issues. | - Carefully prepare serial dilutions.- Extend the concentration range tested.- Check the solubility of the compound in the assay buffer. |
Conclusion
The GTPγS binding assay is a robust and direct measure of GPCR activation, making it an indispensable tool in modern drug discovery and pharmacology. [8]By following the detailed protocol and data analysis guidelines presented here, researchers can effectively characterize the functional activity of novel compounds like 2-(1H-Imidazol-2-YL)ethanamine at their GPCR targets. This will provide crucial insights into its potency and efficacy, paving the way for further investigation into its therapeutic potential.
References
-
The Molecular Basis of G Protein–Coupled Receptor Activation. PubMed Central. [Link]
-
Common activation mechanism of class A GPCRs. PubMed Central. [Link]
-
G Protein Coupled Receptors. Jack Westin. [Link]
-
G protein-coupled receptor. Wikipedia. [Link]
-
GTPγS Binding Assay. Creative Bioarray. [Link]
-
G protein-coupled receptor signaling: transducers and effectors. American Physiological Society. [Link]
-
Use of the GTPγS ([35S]GTPγS and Eu‐GTPγS) binding assay for analysis of ligand potency and efficacy at G protein‐coupled receptors. Wiley Online Library. [Link]
-
GTPγS Binding Assays. NCBI Bookshelf. [Link]
-
The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. [Link]
-
GTPgammaS. Wikipedia. [Link]
-
Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central. [Link]
-
The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. PubMed. [Link]
Sources
- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 2. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jackwestin.com [jackwestin.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GTPgammaS - Wikipedia [en.wikipedia.org]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-(1H-Imidazol-2-YL)ethanamine in Proteomics Research
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of 2-(1H-Imidazol-2-YL)ethanamine in the field of proteomics. While direct, widespread applications of this specific molecule are not extensively documented, its chemical structure, featuring a primary amine and an imidazole ring, presents intriguing possibilities for the development of novel proteomics reagents and workflows. This document outlines the scientific rationale and provides detailed, foundational protocols for its use in chemical cross-linking and affinity purification, empowering researchers to explore its utility in their own work.
Introduction: The Potential of a Bifunctional Moiety in Proteomics
Proteomics, the large-scale study of proteins, is fundamental to understanding cellular processes in both health and disease.[1] The development of novel chemical tools is a continuous driver of innovation in this field, enabling more sophisticated analyses of protein interactions, structure, and function.[2] 2-(1H-Imidazol-2-YL)ethanamine is a small molecule of interest due to its possession of two key functional groups: a reactive primary amine and an imidazole ring.
The primary amine serves as a versatile chemical handle for conjugation to other molecules or for direct reaction with proteins.[3] The imidazole ring, a component of the amino acid histidine, is well-known for its role in coordinating metal ions and its utility as a pH-sensitive buffer and a gentle eluent in affinity purification.[4][5] This unique combination of functionalities suggests that 2-(1H-Imidazol-2-YL)ethanamine can be developed into a versatile tool for proteomics research. This guide will explore its potential as a precursor for a novel chemical cross-linker and as a reagent in affinity-based protein purification.
Application Note 1: A Novel Imidazole-Containing Chemical Cross-linker for Studying Protein-Protein Interactions
Rationale:
Chemical cross-linking coupled with mass spectrometry (CXMS) is a powerful technique for identifying protein-protein interactions and elucidating the three-dimensional structure of protein complexes.[6] This is achieved by covalently linking interacting proteins, followed by enzymatic digestion and mass spectrometric identification of the linked peptides.[7] The majority of commonly used cross-linkers are homobifunctional reagents that react with primary amines, such as the ε-amino group of lysine residues.
Here, we propose the synthesis of a novel, homobifunctional, amine-reactive cross-linker derived from 2-(1H-Imidazol-2-YL)ethanamine. The resulting cross-linker would not only bridge interacting proteins but also introduce an imidazole moiety at the cross-linking site. This could potentially offer unique fragmentation patterns in mass spectrometry for easier identification of cross-linked peptides and could also be exploited for enrichment strategies based on metal affinity.
Proposed Synthesis of a Homobifunctional Cross-linker
The synthesis of a simple N-hydroxysuccinimide (NHS) ester-based cross-linker can be envisioned through the coupling of two molecules of 2-(1H-Imidazol-2-YL)ethanamine with a dicarboxylic acid, followed by activation of the terminal carboxyl groups. A plausible synthetic route is outlined below.
Caption: Proposed synthetic workflow for a homobifunctional imidazole cross-linker.
Protocol: In Vitro Chemical Cross-linking of a Protein Complex
This protocol describes the use of the proposed Homobifunctional Imidazole Cross-linker (HIC) for the in vitro cross-linking of a purified protein complex.
Materials:
-
Purified protein complex (e.g., 1-5 mg/mL in a suitable buffer like HEPES or PBS, pH 7.4)
-
Homobifunctional Imidazole Cross-linker (HIC) stock solution (10-50 mM in anhydrous DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE analysis reagents
-
Mass spectrometer and LC system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified protein complex with the HIC stock solution to achieve a final concentration of 0.5-2 mM of the cross-linker. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS esters. Incubate for an additional 15 minutes at room temperature.
-
Analysis of Cross-linking Efficiency:
-
Take an aliquot of the reaction mixture and analyze it by SDS-PAGE.
-
Successful cross-linking will be indicated by the appearance of higher molecular weight bands corresponding to cross-linked protein subunits.
-
-
Sample Preparation for Mass Spectrometry:
-
The cross-linked protein sample can be processed for mass spectrometry analysis. This typically involves denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
Detailed protocols for sample preparation for mass spectrometry can be found in numerous resources.[8]
-
Application Note 2: 2-(1H-Imidazol-2-YL)ethanamine in Affinity Purification
Rationale:
Affinity purification is a powerful technique for isolating a protein of interest from a complex mixture.[9] The use of imidazole is well-established in Immobilized Metal Affinity Chromatography (IMAC) for the elution of histidine-tagged proteins.[4] Additionally, a patented method describes the use of imidazole as a general, gentle elution reagent for affinity complexes, which can be particularly useful for proteins that are sensitive to harsh elution conditions like low pH.[9]
Protocol 1: Gentle Elution of an Affinity-Purified Protein
This protocol describes the use of 2-(1H-Imidazol-2-YL)ethanamine as a gentle elution agent for a protein purified via an affinity column (e.g., an antibody-antigen interaction).
Materials:
-
Affinity column with the bound protein of interest
-
Wash buffer (e.g., PBS, pH 7.4)
-
Elution buffer: 0.5-2 M 2-(1H-Imidazol-2-YL)ethanamine in a suitable buffer (e.g., Tris-HCl, pH 7.5-8.0). The optimal concentration and pH should be determined empirically.
-
Neutralization buffer (if necessary)
-
Protein concentration determination assay
Procedure:
-
Binding and Washing: Load the protein sample onto the affinity column and wash thoroughly with the wash buffer to remove non-specifically bound proteins.
-
Elution:
-
Apply the elution buffer to the column.
-
Collect fractions and monitor the protein concentration of each fraction.
-
-
Buffer Exchange: Pool the fractions containing the purified protein and perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.
-
Analysis: Analyze the purified protein by SDS-PAGE and a functional assay, if available, to confirm its purity and activity.
Caption: General workflow for affinity purification with imidazole-based elution.
Protocol 2: Development of a Novel Affinity Resin
The primary amine of 2-(1H-Imidazol-2-YL)ethanamine can be used to immobilize it onto a solid support, such as NHS-activated agarose beads. The resulting resin, with exposed imidazole groups, could potentially be used for novel affinity purification strategies, such as the purification of proteins that bind to histidine-rich regions or certain metal-binding proteins.
Materials:
-
NHS-activated agarose beads
-
2-(1H-Imidazol-2-YL)ethanamine
-
Coupling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)
-
Wash buffers (e.g., PBS)
Procedure:
-
Resin Preparation: Wash the NHS-activated agarose beads with ice-cold 1 mM HCl.
-
Coupling: Dissolve 2-(1H-Imidazol-2-YL)ethanamine in the coupling buffer and immediately add it to the washed beads. Incubate with gentle mixing for 1-2 hours at room temperature or overnight at 4°C.
-
Blocking: Pellet the beads by centrifugation and remove the supernatant. Add the blocking buffer and incubate for 1 hour at room temperature to block any unreacted NHS groups.
-
Washing: Wash the resin extensively with wash buffers to remove any non-covalently bound reagents.
-
Storage: The prepared resin can be stored in a suitable buffer (e.g., PBS with 20% ethanol) at 4°C.
Data Presentation
Table 1: Comparison of Elution Conditions for Affinity Purification
| Elution Method | Reagent | Concentration | pH | Advantages | Disadvantages |
| Standard Acid Elution | Glycine-HCl | 0.1 M | 2.5-3.0 | Effective for strong interactions | Can denature sensitive proteins |
| Gentle Imidazole Elution | 2-(1H-Imidazol-2-YL)ethanamine | 0.5-2 M | 7.5-8.0 | Mild, preserves protein activity[9] | May not be effective for all interactions |
Conclusion and Future Perspectives
2-(1H-Imidazol-2-YL)ethanamine represents a promising, yet underexplored, molecule for the development of novel tools in proteomics research. Its bifunctional nature allows for its potential use as a precursor for new chemical cross-linkers and as a versatile reagent in affinity purification techniques. The protocols provided in this guide are intended to serve as a foundational framework for researchers to begin exploring these applications. Further optimization and characterization will be necessary to fully validate the utility of this compound in specific proteomics workflows. The development of such novel reagents is crucial for advancing our ability to study the complex world of proteins and their interactions.
References
- Ynamide Coupling Reagent for the Chemical Cross-Linking of Proteins in Live Cells. (2023). ACS Chemical Biology.
- Protein Crosslinking Reagents and Application - Creative Proteomics. (n.d.).
- Protocol for Chemical Cross-Linking - Creative Proteomics. (n.d.).
- US5726293A - Affinity purification methods involving imidazole elution - Google Patents. (n.d.).
- Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC. (2020).
- Effect of imidazole concentration on proteins' desorption affinity of Cu+2-immobilized PMMA grafted membranes. - ResearchGate. (n.d.).
- Imidazole's Vital Role in Protein Purification and Biochemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions - PMC. (n.d.).
- Manipulation of the affinity between protein and metal ions by imidazole and pH for metal affinity purification of protein C from Cohn fraction IV-1 - PubMed. (n.d.).
- Reducing Non-Specific Binding of 2-(2-methyl-1H-imidazol-1-yl)ethanamine - Benchchem. (n.d.). Benchchem.
- Application Note: Mass Spectrometric Analysis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine - Benchchem. (n.d.). Benchchem.
- Spontaneous and specific chemical cross-linking in live cells to capture and identify protein interactions - NIH. (2017).
- Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures - Preprints.org. (2025). Preprints.org.
- Analysis of Proteins and Proteomes by Mass Spectrometry - University of Miami. (n.d.). University of Miami.
- Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. (n.d.).
- 2-(1H-imidazol-1-yl)ethanamine, 5739-10-6 | BroadPharm. (n.d.). BroadPharm.
- 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924 - PubMed. (2008).
- Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PubMed. (2024).
- Design and synthesis of fluorescent activity probes for protein phosphatases - PubMed - NIH. (n.d.).
- Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC - PubMed Central. (n.d.).
- Mass Spectrometry for Biomedical and Food Analysis - MDPI. (n.d.). MDPI.
- Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degrad
- Synthesis of [(125)I]iodoDPA-713: a new probe for imaging inflammation - PubMed - NIH. (n.d.).
- Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine - MDPI. (2024). MDPI.
- Protein Labeling Reagents | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
Sources
- 1. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. Manipulation of the affinity between protein and metal ions by imidazole and pH for metal affinity purification of protein C from Cohn fraction IV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 7. Research Portal [scholarship.miami.edu]
- 8. benchchem.com [benchchem.com]
- 9. US5726293A - Affinity purification methods involving imidazole elution - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 2-(1H-Imidazol-2-YL)ethanamine Dihydrochloride
Welcome to the technical support guide for 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride (CAS 167298-65-9). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve solubility challenges encountered during experimentation. This guide provides in-depth, experience-driven advice and practical protocols to ensure the successful formulation of this compound.
Introduction to the Molecule
2-(1H-Imidazol-2-YL)ethanamine dihydrochloride is a small molecule featuring an imidazole ring and a primary amine. As a dihydrochloride salt, it is expected to be water-soluble.[1][2] However, achieving high concentrations, maintaining stability in various buffers, or preventing precipitation upon dilution can be significant challenges. The imidazole moiety and the ethylamine side chain are both ionizable, making the compound's solubility highly dependent on the pH of the medium.[3] Understanding these properties is the first step in troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My compound precipitates immediately upon addition to my neutral pH buffer (e.g., PBS pH 7.4). What is happening and how can I fix it?
Answer:
This is a classic issue related to the pH-dependent solubility of an amine salt. 2-(1H-Imidazol-2-YL)ethanamine is a weak base that is supplied as a dihydrochloride salt to enhance its aqueous solubility.[4] In this salt form, the amine and imidazole groups are protonated, rendering the molecule charged and thus more soluble in water.
Causality: When you introduce the dihydrochloride salt into a neutral or basic buffer, the higher pH causes deprotonation of the amine and potentially one of the imidazole nitrogens. This neutralization of charge reduces the molecule's interaction with water, leading to the precipitation of the less soluble free base form.[2] The solubility of salts of weak bases can be significantly lower at neutral or alkaline pH compared to acidic pH.[5]
Troubleshooting Workflow:
Caption: Decision workflow for addressing precipitation in neutral buffers.
Solutions:
-
pH Adjustment (Preferred Method): The most direct solution is to control the pH of your solvent system.[6] Prepare your stock solution in an acidic vehicle and adjust the pH of the final working solution if the experimental conditions allow.
-
Use of Co-solvents: If strict pH control is not possible, a co-solvent can be used to increase the solubility of the free base.[7]
-
Complexation: For persistent issues, cyclodextrins can encapsulate the less polar parts of the molecule, enhancing solubility across a wider pH range.[]
FAQ 2: What is the best way to prepare a high-concentration stock solution?
Answer:
To prepare a high-concentration stock, you must leverage the acidic nature of the dihydrochloride salt and avoid conditions that favor the less soluble free base.
Protocol 1: High-Concentration Stock Preparation
-
Solvent Selection: Start with a slightly acidic aqueous vehicle. Deionized water is often sufficient, as the dissolution of the dihydrochloride salt will naturally create an acidic solution. For more robust buffering, consider a 10-50 mM citrate or acetate buffer with a pH between 3.0 and 5.0.
-
Dissolution:
-
Weigh the required amount of 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride.
-
Add the acidic solvent incrementally while vortexing or sonicating. Gentle warming (30-40°C) can be applied if necessary, but monitor for any degradation.
-
-
pH Verification: After dissolution, measure the pH of the stock solution. It should be in the acidic range.
-
Sterile Filtration: If required for biological experiments, filter the stock solution through a 0.22 µm syringe filter compatible with acidic solutions (e.g., PVDF or PES).
-
Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C. The acidic environment should help maintain stability in solution.
FAQ 3: I need to use the compound in a cell-based assay at pH 7.4, but my acidic stock crashes out when diluted. How can I prevent this?
Answer:
This is a common problem when a small volume of acidic stock is diluted into a much larger volume of buffered medium. The buffer capacity of the medium overwhelms the acidity of the stock, raising the pH and causing precipitation.
Solutions & Experimental Protocols:
A. Co-solvent Approach
Co-solvents work by reducing the polarity of the aqueous environment, which can help keep the uncharged, more hydrophobic free base in solution.[9][] Common pharmaceutically accepted co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[7]
Protocol 2: Co-solvent Screening for Improved Solubility
-
Objective: Determine the most effective co-solvent and its minimum required concentration.
-
Materials: 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride, DMSO, Ethanol (95%), Propylene Glycol, PEG 400, PBS (pH 7.4).
-
Procedure:
-
Prepare 50 mg/mL stock solutions of the compound in 100% of each co-solvent (DMSO, Ethanol, PG, PEG 400).
-
In separate microcentrifuge tubes, add 198 µL of PBS (pH 7.4).
-
Add 2 µL of each co-solvent stock solution to the corresponding PBS tube (final co-solvent concentration: 1%).
-
Vortex immediately and observe for precipitation over 1-2 hours at room temperature.
-
If precipitation occurs, repeat the experiment by increasing the final co-solvent concentration (e.g., 2%, 5%).
-
-
Data Interpretation:
| Co-solvent | Final Concentration | Observation (Precipitation) |
| DMSO | 1% | +/- |
| Ethanol | 1% | +/- |
| Propylene Glycol | 1% | +/- |
| PEG 400 | 1% | +/- |
Fill in the table with your experimental observations (+ for precipitation, - for clear solution).
Causality Explained: Co-solvents disrupt the hydrogen bonding network of water, creating a microenvironment that is more favorable for solutes with non-polar regions.[9] This reduces the energy penalty of solvating the less polar free base, thereby increasing its apparent solubility.
B. Cyclodextrin Complexation Approach
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their safety and high aqueous solubility.[]
Caption: Encapsulation of a drug molecule within a cyclodextrin host.
Protocol 3: Formulation with Cyclodextrins
-
Objective: Prepare a cyclodextrin-based formulation to maintain solubility in neutral buffer.
-
Materials: 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride, HP-β-CD, deionized water, PBS (pH 7.4).
-
Procedure:
-
Prepare a 20-40% (w/v) solution of HP-β-CD in deionized water. This is the "vehicle."
-
Slowly add the compound to the HP-β-CD vehicle while stirring or vortexing until the desired concentration is reached. Sonication can aid dissolution.
-
This new stock solution can now be diluted into your PBS-based cell culture medium. The complex will help prevent precipitation.
-
-
Validation: Perform a dilution test as described in Protocol 2, comparing the cyclodextrin formulation against a simple aqueous stock.
FAQ 4: Are there other methods I can try if co-solvents and cyclodextrins are not suitable for my experiment?
Answer:
Yes, the use of surfactants is another powerful technique. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate and solubilize hydrophobic compounds.[13][14]
Mechanism of Action: The hydrophobic tails of the surfactant monomers form the core of the micelle, creating a non-polar microenvironment. The hydrophilic heads form the outer shell, which is soluble in the aqueous medium. Poorly soluble drugs can partition into the hydrophobic core, increasing their overall solubility in the formulation.[15][16]
Common Surfactants in Research:
| Surfactant Type | Examples | Typical Concentration | Considerations |
| Non-ionic | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20) | 0.1% - 2% (v/v) | Generally well-tolerated in cell culture, but can interfere with some assays. |
| Anionic | Sodium Dodecyl Sulfate (SDS) | 0.1% - 1% (w/v) | Often denaturing and cytotoxic; use is limited to non-cellular assays.[15] |
| Cationic | Cetyltrimethylammonium bromide (CTAB) | 0.1% - 1% (w/v) | Often has antimicrobial properties and can be cytotoxic. |
Recommendation: For most biological applications, non-ionic surfactants like Tween® 80 are the first choice. A screening process similar to Protocol 2 can be employed to find the optimal surfactant and concentration for your specific application.
Summary of Key Physicochemical Concepts
-
Salt Form: The dihydrochloride salt significantly enhances aqueous solubility compared to the free base, particularly in acidic conditions.[17][18]
-
pH-Solubility Profile: As an amine-containing compound, solubility is highest at low pH (when protonated) and decreases as pH increases towards and beyond its pKa values.[5]
-
Common Ion Effect: In solutions with high chloride concentrations (e.g., from NaCl in buffers), the solubility of the hydrochloride salt itself might be slightly reduced, though this is often less impactful than the pH effect.[19]
By understanding the interplay between the compound's structure and the formulation's properties, researchers can systematically overcome solubility challenges and ensure reliable, reproducible experimental results.
References
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
- Sigma-Aldrich. (n.d.).
- FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WH
- Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
- A recent overview of surfactant–drug interactions and their importance. (2023). PMC - NIH.
- International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- Slideshare. (n.d.).
- International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques.
- SciSpace. (n.d.).
- Filo. (2025). How does co-solvency increase solubility.
- Sigma-Aldrich. (n.d.).
- Wikipedia. (n.d.). Cosolvent.
- ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF.
- ChemBK. (n.d.). 2-(1H-imidazol-5-yl)ethanamine dihydrochloride.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Slideshare. (n.d.). solubility enhancement techniques.
- Impactfactor. (n.d.). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins.
- BOC Sciences. (n.d.).
- University of Alberta. (n.d.).
- ResearchGate. (2018). (PDF) Solubilization enhancement techniques: An overview.
- Pharmaceutical Online. (n.d.).
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (n.d.).
- Enhanced Solubility through API Processing: Salt and Cocrystal Form
- Sigma-Aldrich. (n.d.). 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride.
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis.
- PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
- PubMed. (n.d.).
- Quora. (2017). Why do amines dissolve in hydrochloric acid?.
- PubChem. (n.d.). 2-(1H-imidazol-1-yl)ethanamine.
- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
- Synthesis and therapeutic potential of imidazole containing compounds. (2021). PMC - NIH.
- Tripathi, P., & Malviya, A. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Biomed Pharmacol J.
- (PDF) Synthesis and therapeutic potential of imidazole containing compounds. (n.d.).
- Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022).
- BLDpharm. (n.d.). 167298-65-9|2-(1H-Imidazol-2-yl)ethanamine hydrochloride.
- ChemicalBook. (2025). 2-(1H-Imidazol-1-yl)ethanamine | 5739-10-6.
- PubChem. (n.d.). 2-(1H-imidazol-2-yl)pyridine.
- PubChem. (n.d.). CID 161332206.
- ChemUniverse. (n.d.). Request A Quote.
- BLDpharm. (n.d.). 188638-89-3|2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride.
- BLDpharm. (n.d.). 2-(1H-Imidazol-4-yl)ethan-1-amine dihydrochloride.
- Pharmaffiliates. (n.d.). 5739-10-6 | Product Name : 2-(1H-Imidazol-1-yl)ethanamine (BSC).
- ChemScene. (n.d.). (R)-1-(1H-Imidazol-2-yl)ethan-1-amine.
Sources
- 1. 2-(1H-imidazol-5-yl)ethanamine dihydrochloride [chembk.com]
- 2. Isolation (Recovery) [chem.ualberta.ca]
- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. How does co-solvency increase solubility | Filo [askfilo.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Liquid Formulation Solubility Enhancement [sigmaaldrich.com]
- 13. asianpharmtech.com [asianpharmtech.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. jocpr.com [jocpr.com]
- 16. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pharmasalmanac.com [pharmasalmanac.com]
- 19. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A-Z Guide to Preventing Precipitation of 2-(1H-Imidazol-2-YL)ethanamine in Media
Welcome to the comprehensive support guide for researchers, scientists, and drug development professionals working with 2-(1H-Imidazol-2-YL)ethanamine. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to prevent the precipitation of this compound in your experimental media. Our goal is to ensure the accuracy and reproducibility of your results by maintaining compound solubility.
Part 1: Understanding the Molecule and the Precipitation Challenge
2-(1H-Imidazol-2-YL)ethanamine is a small molecule featuring a basic imidazole ring and a primary ethylamine side chain. Its structure is very similar to the well-known biological molecule histamine (2-(1H-Imidazol-4-yl)ethanamine). This structural similarity provides valuable clues about its physicochemical behavior. Precipitation in aqueous media is a common hurdle, often stemming from the compound's intrinsic solubility, its interaction with media components, or the experimental technique used.
Core Physicochemical Data
Understanding the properties of 2-(1H-Imidazol-2-YL)ethanamine is the first step in troubleshooting solubility issues. While extensive experimental data for this specific isomer is limited, we can infer its properties from its structure and data on closely related analogs like histamine.
| Property | Value / Prediction | Source | Implication for Solubility |
| Molecular Formula | C₅H₉N₃ | [1] | Small molecular size generally favors solubility. |
| Molecular Weight | 111.15 g/mol | [1][2] | Low molecular weight. |
| pKa (Aliphatic Amine) | ~9.4 - 10.8 | [3][4][5] | The ethylamine group will be protonated (positively charged) at physiological pH (~7.4), which enhances aqueous solubility. |
| pKa (Imidazole Ring) | ~5.8 - 7.0 | [3][6] | The imidazole ring will be largely neutral at physiological pH, but can become protonated in more acidic conditions. |
| Predicted LogP | -0.1 to 0.4 | [2][3][7] | A low LogP value suggests the compound is hydrophilic and should have good intrinsic aqueous solubility. |
| Known Solubilities | Soluble in water, ethanol, and DMSO. | [3][8][9] | Provides options for stock solution solvents. |
Part 2: Troubleshooting Guide for Precipitation Issues
This section is structured in a question-and-answer format to directly address the most common precipitation problems encountered in the lab.
Q1: Why is my compound precipitating immediately after I add the stock solution to my media?
Immediate precipitation, often called "crashing out," is typically due to a phenomenon known as solvent shock .[3] This occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous medium where its solubility is much lower, causing localized supersaturation and precipitation.
Causality Checklist & Solutions:
-
High Final Concentration: The intended final concentration may simply exceed the compound's solubility limit in the complex media environment.
-
Solution: Perform a serial dilution to determine the maximum soluble concentration in your specific media before proceeding with your experiment.[10]
-
-
Rapid Dilution Technique: Adding the stock solution too quickly into the bulk media is a primary cause of solvent shock.
-
Solution: Add the stock solution dropwise into the vortex of the gently stirring media. Alternatively, use a stepwise dilution: first, dilute the stock into a small volume of media, mix well, and then add this intermediate dilution to the final culture volume.[10]
-
-
Temperature Mismatch: Adding a compound to cold media can significantly decrease its solubility.
-
Solution: Always pre-warm your culture media to the experimental temperature (e.g., 37°C) before adding the compound.[10]
-
Q2: The media was clear initially, but a precipitate formed after several hours in the incubator. What happened?
Delayed precipitation points to changes in the media over time or interactions with media components.
Causality Checklist & Solutions:
-
pH Shift: Cellular metabolism can acidify the culture medium.[10] While a slight drop in pH might increase the protonation of the imidazole ring and potentially aid solubility, significant shifts can alter interactions with other media components.
-
Solution: Monitor the pH of your culture. If it changes significantly, more frequent media changes may be necessary. Ensure your media is adequately buffered (e.g., with HEPES, in addition to bicarbonate).
-
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. Your compound could be forming insoluble complexes with these components.[10][11] Divalent cations (Ca²⁺, Mg²⁺) and trace metals are common culprits.[4][11]
-
Solution: If possible, test the compound's solubility in a simpler buffer (like PBS) to see if media complexity is the issue. If serum is used, proteins like albumin can sometimes help solubilize compounds, but can also sometimes contribute to complex formation.[3]
-
-
Evaporation: In long-term experiments, evaporation can increase the concentration of all solutes, potentially pushing your compound beyond its solubility limit.[4]
-
Solution: Ensure proper incubator humidification and use culture plates with low-evaporation lids or seals.[4]
-
Part 3: Key Experimental Protocols
Follow these step-by-step procedures to minimize the risk of precipitation.
Protocol 1: Optimized Stock Solution Preparation and Dilution
This protocol is designed to mitigate solvent shock and ensure accurate final concentrations.
-
Select an Appropriate Solvent: For 2-(1H-Imidazol-2-YL)ethanamine, Dimethyl Sulfoxide (DMSO) is a common choice. Water can also be used if preparing a fresh stock for immediate use.[8]
-
Prepare a High-Concentration Stock: Weigh the compound accurately and dissolve it in the chosen solvent to create a concentrated stock (e.g., 10-100 mM). Ensure it is fully dissolved; gentle warming (to 37°C) or brief sonication may be required.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation.[3] Store at -20°C or -80°C as recommended.
-
Perform a Stepwise Dilution: a. Pre-warm the required volume of cell culture media to 37°C. b. Create an intermediate dilution by adding a small amount of the stock solution to a separate, smaller volume of pre-warmed media. Mix gently but thoroughly. c. Add this intermediate dilution to the final, larger volume of pre-warmed media while gently stirring. d. Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) in the media is low, ideally below 0.5% and preferably below 0.1%, to prevent cell toxicity. [10]
Protocol 2: Determining the Maximum Soluble Concentration
This experiment will define the working concentration limits for your specific media and conditions.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your compound in your target cell culture medium (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Equilibrate and Observe: Incubate these dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation immediately after preparation and again after a relevant time period (e.g., 2, 8, and 24 hours). A light microscope can be used for more sensitive detection.
-
Identify Limit: The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration.
Part 4: Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving precipitation issues.
References
- 1. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Histamine - Wikipedia [en.wikipedia.org]
- 4. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethylamine - Sciencemadness Wiki [sciencemadness.org]
- 6. Imidazole - Wikipedia [en.wikipedia.org]
- 7. chemscene.com [chemscene.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Histamine CAS#: 51-45-6 [m.chemicalbook.com]
- 10. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Synthesis of 2-(1H-Imidazol-2-YL)ethanamine
Welcome to the technical support center for the synthesis of 2-(1H-Imidazol-2-YL)ethanamine, a critical building block in pharmaceutical development, particularly known for its structural relation to histamine.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, identify common impurities, and troubleshoot effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of 2-(1H-Imidazol-2-YL)ethanamine.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields can stem from several factors, primarily incomplete reaction, suboptimal reaction conditions, or loss of product during workup and purification.
Potential Causes & Solutions:
-
Incomplete Deprotonation of Imidazole: The initial step in many syntheses, such as the alkylation of a protected imidazole precursor, requires complete deprotonation. If using a base like sodium hydride (NaH), ensure it is fresh and the solvent (e.g., DMF, THF) is anhydrous.[3][4] Even trace amounts of water can quench the hydride, leaving starting material unreacted.
-
Recommendation: Use a fresh bottle of NaH (60% dispersion in mineral oil) and anhydrous solvents. Consider adding the imidazole solution dropwise to the NaH suspension at 0 °C to control the initial exotherm before proceeding with the reaction.[3]
-
-
Suboptimal Temperature: Alkylation reactions often require heating to proceed at a reasonable rate. If the reaction temperature is too low, the conversion will be slow and incomplete.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature. For instance, in N-alkylation with 2-chloroethylamine, heating to 80 °C for several hours is often necessary.[3]
-
-
Product Loss During Extraction: 2-(1H-Imidazol-2-YL)ethanamine is a basic compound and can be protonated in acidic or neutral aqueous solutions, making it water-soluble.
-
Recommendation: During the workup, ensure the aqueous layer is sufficiently basic (pH > 10) before extracting with an organic solvent.[5] This ensures the amine is in its free base form, maximizing its partitioning into the organic layer. Perform multiple extractions with a suitable solvent like ethyl acetate or dichloromethane to ensure complete recovery.
-
Question 2: My NMR/LC-MS analysis shows an unexpected impurity with a similar mass to my product. What could it be?
The most probable impurity with a similar mass is a regioisomer formed during the alkylation step.
Primary Suspect: Regioisomeric Impurity
-
Isomer Identity: When alkylating an imidazole ring, the substituent can attach to different nitrogen atoms. For a 2-substituted imidazole, this can lead to the formation of an undesired regioisomer. While the desired product is 2-(1H-Imidazol-2-YL)ethanamine, alkylation can also occur at the other nitrogen, leading to an isomeric byproduct.[5][6]
-
Causality: The regioselectivity of N-alkylation on an imidazole ring is influenced by steric hindrance and the nature of the substituent on the ring. While one position may be favored, the formation of the other isomer is often competitive.
Troubleshooting & Identification Workflow:
Caption: Workflow for identifying and separating regioisomeric impurities.
Protocol for Separation:
-
Optimized Column Chromatography: Regioisomers often have very similar polarities, making separation challenging.[5]
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: Employ a gradient elution. Start with a less polar solvent system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding a more polar solvent like methanol containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonium hydroxide) to prevent peak tailing.[6]
-
Gradient: A very shallow gradient is key. For example, increase the methanol percentage by only 0.5% every two column volumes.
-
Monitoring: Collect small fractions and monitor them carefully by TLC or UPLC-MS.
-
Question 3: My final product is a discolored oil or solid. What causes the discoloration and how can I remove it?
Discoloration often arises from minor, highly conjugated impurities formed through oxidation or side reactions.
Potential Causes & Solutions:
-
Oxidation: Amines, especially aromatic amines and related structures, can be susceptible to air oxidation, leading to colored byproducts.
-
Residual Reagents/Solvents: Trace amounts of reagents or high-boiling solvents like DMF, if not completely removed, can decompose upon heating, causing color.
Purification Protocol: Activated Carbon Treatment
-
Dissolution: Dissolve the crude, discolored product in a suitable solvent (e.g., ethanol, isopropanol).
-
Treatment: Add a small amount of activated carbon (typically 1-2% w/w) to the solution.
-
Heating: Gently heat the mixture with stirring for 15-30 minutes. Do not boil, as this can cause bumping.
-
Filtration: While hot, filter the mixture through a pad of celite to remove the activated carbon. The celite is crucial to prevent fine carbon particles from passing through the filter paper.
-
Concentration: Remove the solvent under reduced pressure to recover the decolorized product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(1H-Imidazol-2-YL)ethanamine?
A common and adaptable strategy involves the N-alkylation of a 2-substituted imidazole with a suitable 2-aminoethylating agent.[7] A typical example is the reaction of 2-methylimidazole with 2-chloroethylamine hydrochloride.[3][7] This method requires a base to deprotonate the imidazole and neutralize the hydrochloride salt.[2]
Caption: General workflow for the synthesis via N-alkylation.
Q2: What are the key impurities I should be aware of in this synthesis?
Beyond the regioisomer discussed previously, several other classes of impurities can arise. Awareness of these possibilities is the first step toward effective control.
| Impurity Class | Specific Examples | Potential Origin |
| Unreacted Starting Materials | 2-Substituted Imidazole, 2-Chloroethylamine | Incomplete reaction due to suboptimal conditions (time, temperature, stoichiometry).[6] |
| Over-alkylation Products | 1,2-bis(2-methyl-1H-imidazol-1-yl)ethane | The product amine reacts with another molecule of the alkylating agent.[6] |
| Solvent Residues | Dimethylformamide (DMF), Acetonitrile | Incomplete removal during workup and drying steps. |
| Quinoxaline-type Impurities | Quinoxaline derivatives | Can form from side reactions of aromatic diamines with glyoxal, if such reagents are used in the imidazole ring formation step.[8] |
Q3: How can I convert the final product (free base) into a more stable salt form for storage and handling?
The free base of 2-(1H-Imidazol-2-YL)ethanamine is often an oil or low-melting solid that can be hygroscopic and susceptible to oxidation. Converting it to a crystalline dihydrochloride salt significantly improves its stability and handling properties.[2]
Protocol for Dihydrochloride Salt Formation:
-
Dissolution: Dissolve the purified free base in a minimal amount of a suitable alcohol, such as isopropanol or ethanol.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or concentrated aqueous HCl) dropwise until the solution is acidic (check with pH paper). A precipitate should form.
-
Crystallization: Cool the mixture in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of a cold, non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) to remove residual solvent and impurities.[6]
-
Drying: Dry the salt under vacuum to obtain a stable, crystalline solid.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)
- BenchChem. (2025). Technical Support Center: Purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
-
Wikipedia. (n.d.). Histamine. [Link]
- BenchChem. (2025). An In-depth Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
- BenchChem. (2025). Technical Support Center: Enhancing the Purity of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine for In Vivo Studies.
-
National Center for Biotechnology Information. (2023). Biochemistry, Histamine. [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular Regulation of Histamine Synthesis. [Link]
- BenchChem. (2025). Physicochemical Properties of 2-(2-methyl-1H-imidazol-1-yl)ethanamine: A Technical Guide.
- BenchChem. (2025). identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
Sources
2-(1H-Imidazol-2-YL)ethanamine dihydrochloride stability and storage conditions
Welcome to the technical support guide for 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride. This document provides in-depth guidance on the stability, storage, and handling of this compound to ensure the integrity and reproducibility of your research. As a structural analog of histamine, its proper handling is critical for achieving accurate and reliable experimental outcomes in drug development and scientific research.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride.
Q1: What are the optimal storage conditions for the solid compound?
A1: The solid dihydrochloride salt should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Based on data for structurally similar imidazole compounds, which are often sensitive to moisture and air, storage with a desiccant is highly recommended to prevent hygroscopic effects.[2] For long-term stability, storing at –20°C is a common practice for histamine analogs to minimize degradation.[2] Always protect the compound from light.
Q2: How should I prepare and store solutions of this compound?
A2: The compound is soluble in water.[2] For stock solutions, use a high-purity solvent such as sterile, nuclease-free water or a suitable buffer. Aqueous solutions of the parent compound, imidazole, are known to be stable for at least two years when stored at 2-8°C and protected from light.[3] We recommend preparing fresh solutions for each experiment whenever possible. If storage is necessary, filter-sterilize the solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at –20°C or –80°C, protected from light.
Q3: Is 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride sensitive to air or moisture?
A3: Yes. Like many amine salts and imidazole derivatives, this compound is expected to be hygroscopic and potentially sensitive to air.[2] Moisture can lead to hydrolysis, while oxygen can promote oxidative degradation of the imidazole ring. Therefore, it is crucial to handle the solid compound in a controlled environment (e.g., a glovebox with an inert atmosphere) if possible and to always store it in a tightly sealed container with a desiccant.
Q4: What are the primary safety precautions I should take when handling this compound?
A4: You must adhere to standard laboratory safety protocols. Safety data for analogous compounds indicate that it may cause skin and eye irritation or severe eye damage.[4][5] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[6] Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling the dust.[1][6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride.
Problem 1: Inconsistent or lower-than-expected activity in biological assays.
-
Potential Cause 1: Compound Degradation. The most likely cause is the degradation of the compound due to improper storage or handling. The imidazole ring and the ethylamine side chain can be susceptible to oxidation and other modifications, which can alter the molecule's ability to bind to its target receptor.
-
Solution:
-
Verify Storage: Confirm that the solid compound has been stored at the recommended temperature (see table below) and protected from light and moisture.
-
Use a Fresh Sample: If degradation is suspected, use a fresh, unopened vial of the compound for your experiment.
-
Prepare Fresh Solutions: Always prepare solutions immediately before use. Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.
-
Confirm pH: The protonation state of the imidazole ring and the amine group is pH-dependent.[7] Ensure your assay buffer pH is appropriate and consistent, as shifts in pH can affect the compound's charge and, consequently, its activity.
-
-
Potential Cause 2: Inaccurate Concentration. This can result from weighing errors or the absorption of atmospheric moisture by the hygroscopic solid, leading to an overestimation of the mass.
-
Solution:
-
Handle Quickly: Weigh the compound quickly in a controlled-humidity environment if possible.
-
Dry Before Weighing: For precise applications, you may consider drying a small amount of the compound in a vacuum oven at a mild temperature (consult specific product literature if available) before weighing, though this risks thermal degradation if not done carefully.
-
Solution Quantification: After dissolution, consider using UV-Vis spectrophotometry to quantify the concentration if a molar extinction coefficient is known or can be determined.
-
Problem 2: The solid compound has changed in appearance (e.g., color change).
-
Potential Cause: Chemical Degradation. A color change, often to a yellow or brownish hue, is a common indicator of the degradation of amine-containing or imidazole-based compounds.[8] This is typically due to oxidation or other chemical reactions.
-
Solution:
-
Do Not Use: Discard any material that shows a visible change in color or consistency. Using degraded material will lead to unreliable and unpublishable results.
-
Review Storage Protocol: Immediately review your storage procedures to prevent the degradation of remaining or future stock. Ensure containers are airtight and stored with a desiccant in a dark, cold environment.
-
Problem 3: Precipitate forms in my aqueous stock solution upon storage.
-
Potential Cause 1: Saturation. The concentration of your stock solution may be too high for the storage temperature, leading to precipitation as the solubility decreases at lower temperatures.
-
Solution:
-
Gently Warm: Warm the solution to room temperature or 37°C and vortex to see if the precipitate redissolves. If it does, consider preparing a slightly less concentrated stock solution for cold storage.
-
Check Buffer Compatibility: If you are using a buffer, the compound may be forming a less soluble salt with a buffer component. Try preparing the stock in pure water before diluting it into the final buffer.
-
-
Potential Cause 2: Degradation Product. The precipitate could be a less soluble degradation byproduct.
-
Solution: If the precipitate does not redissolve upon warming, it is likely a sign of degradation. The solution should be discarded.
Data & Protocols
Summary of Storage Conditions
| Form | Temperature | Conditions | Rationale |
| Solid Powder | Room Temperature (Short-term) | Tightly sealed, desiccated, dark | Minimizes immediate moisture exposure. |
| -20°C (Long-term) | Tightly sealed, desiccated, dark | Reduces rates of chemical degradation; standard for histamine analogs.[2] | |
| Aqueous Solution | 2-8°C (Short-term, days) | Sterile, protected from light | Based on stability of parent imidazole solutions.[3] |
| -20°C or -80°C (Long-term) | Aliquoted, sterile, protected from light | Prevents degradation and avoids freeze-thaw cycles. |
Experimental Workflow: Handling and Preparation
The following diagram outlines the recommended workflow for handling 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride to ensure experimental success.
Caption: Recommended workflow for storage and solution preparation.
Potential Degradation Pathway
While specific degradation studies are not available, a likely pathway for degradation in the presence of air (oxygen) and light involves oxidation of the imidazole ring. This can alter the compound's structure and reduce its biological activity.
Caption: Hypothesized oxidative degradation of the imidazole moiety.
References
-
Fuji Chemical Industries. Safety Data Sheet: 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. [Online] Available at: [Link]
-
RSC Publishing. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. [Online] Available at: [Link]
-
ChemBK. Product Page: 2-(1H-imidazol-5-yl)ethanamine dihydrochloride. [Online] Available at: [Link]
-
Solubility of Things. Imidazole Solubility. [Online] Available at: [Link]
- Google Patents. Methods for synthesizing 2-substituted imidazoles.
-
ResearchGate. Stability of Imidazole - shelf life?. [Online] Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chembk.com [chembk.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-(1H-Imidazol-1-yl)ethanamine - Safety Data Sheet [chemicalbook.com]
- 5. 2-(5-Methoxy-1H-benzo d imidazol-2-yl)ethanamine dihydrochloride 4078-55-1 [sigmaaldrich.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Handling 2-(1H-Imidazol-2-YL)ethanamine Degradation in Solution
Welcome to the technical support center for 2-(1H-Imidazol-2-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Given its structural motifs—a reactive imidazole ring and a primary ethylamine side chain—this molecule can exhibit instability in solution under various conditions. This document provides in-depth troubleshooting advice, preventative protocols, and the chemical rationale behind them to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate issues encountered in the lab.
Q1: My solution of 2-(1H-Imidazol-2-YL)ethanamine has turned yellow or brown. What is happening?
A color change is a common indicator of oxidative degradation. The electron-rich imidazole ring is susceptible to oxidation, which can lead to the formation of colored degradation products.[1] This process can be accelerated by exposure to air (oxygen), light, or trace metal ions in your solvent or buffer. While slight discoloration may not significantly impact purity for some applications, it signals that degradation has begun and the concentration of the parent compound is decreasing.
Q2: What is the optimal pH for storing this compound in an aqueous solution?
The amine functionality makes the molecule's stability pH-dependent.[2] While specific data for this exact molecule is scarce, related imidazole and amine-containing compounds are generally most stable in mildly acidic conditions (pH 3-6). At this pH, the primary amine is protonated, which can reduce its nucleophilicity and susceptibility to certain degradation reactions. In basic solutions, the imidazole moiety is more prone to base-mediated autoxidation.[3] We strongly recommend performing a pH stability profile for your specific application.
Q3: I'm seeing new peaks in my HPLC/LC-MS analysis. What are the likely degradation products?
New peaks typically correspond to degradants. Based on the structure, likely degradation pathways include:
-
Oxidation: The imidazole ring can be oxidized, potentially leading to ring-opened products or hydroxylated species.[4][5]
-
Photodegradation: Exposure to UV or high-intensity light can generate various degradants.[3]
-
Reactions with Solvent/Buffer Components: If using reactive solvents or buffers (e.g., those containing aldehydes or peroxides), adducts can form.
LC-MS is the best tool for initial identification. Look for mass additions corresponding to oxygen (+16 Da) or other potential adducts.
Q4: How can I minimize the degradation of my stock solutions?
To maximize the shelf-life of your solutions, adhere to the following best practices:
-
Use High-Purity Solvents: Use HPLC or LC-MS grade solvents to minimize contaminants.
-
Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil.[3]
-
Control the Atmosphere: For long-term storage, purge the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.
-
Optimize Temperature: Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).
-
Consider Solvent Choice: For long-term storage, aprotic solvents like anhydrous DMSO may be preferable to aqueous buffers.
Part 2: In-Depth Troubleshooting & Proactive Stability Assessment
This section provides systematic approaches to diagnose and prevent stability issues.
Guide 1: Investigating Degradation - A Systematic Approach
When stability is a concern, a forced degradation study is the industry-standard approach to identify the molecule's liabilities.[6][7] This involves intentionally exposing the compound to harsh conditions to predict its long-term stability and identify potential degradants.[8]
-
Preparation: Prepare several identical solutions of 2-(1H-Imidazol-2-YL)ethanamine (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Expose each solution to one of the following stress conditions. A control sample should be kept at -20°C in the dark.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N.
-
Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.
-
Thermal Stress: Heat the solution at 60-80°C.
-
Photolytic Stress: Expose the solution to a photostability chamber with controlled UV and visible light.
-
-
Time Points: Sample each condition at various time points (e.g., 0, 2, 8, 24, 48 hours).
-
Analysis: Neutralize acid/base samples before analysis. Analyze all samples by a stability-indicating HPLC-UV method and LC-MS to determine the percentage of remaining parent compound and identify degradant masses.
-
Interpretation: The conditions that show significant degradation are the primary liabilities for your compound. Target 10-20% degradation to ensure that secondary degradation is minimized.[9]
Caption: Workflow for a Forced Degradation Study.
Guide 2: Understanding the Key Degradation Mechanisms
The structure of 2-(1H-Imidazol-2-YL)ethanamine suggests two primary points of vulnerability: the imidazole ring and the primary amine.
-
Oxidative Degradation: The imidazole ring is electron-rich and can be attacked by reactive oxygen species (ROS) like peroxide or even atmospheric oxygen.[10] This can lead to the formation of hydroxylated imidazoles, lactams, or complete ring-opening, generating highly polar degradants.[1] This pathway is often the cause of color formation.
-
Photodegradation: Imidazole moieties can be sensitive to photodegradation.[3] UV light can excite the molecule, leading to radical formation and subsequent reactions with oxygen or other molecules in the solution.[11]
-
pH-Mediated Degradation: While the C-N bonds are generally stable to hydrolysis, extreme pH can catalyze other reactions.[12] As mentioned, basic conditions can promote autoxidation of the imidazole ring.[3]
Caption: Potential Degradation Pathways.
Part 3: Best Practices for Stabilization and Handling
Proactive measures are the most effective way to ensure the integrity of your compound.
Protocol 1: Recommended Solvent and Buffer Selection
The choice of solvent is critical for stability.
| Solvent/Buffer System | pH Range | Suitability & Rationale |
| Anhydrous DMSO | N/A | Excellent for long-term storage. Aprotic and minimizes hydrolytic and certain oxidative pathways. Ensure it is high-purity and dry. |
| Anhydrous Ethanol | N/A | Good for intermediate storage. Less hygroscopic than DMSO but can still contain water. |
| Citrate Buffer | 3.0 - 6.2 | Good for aqueous experiments. Mildly acidic pH protonates the amine, enhancing stability. Citrate can also chelate trace metals, reducing metal-catalyzed oxidation. |
| Phosphate Buffer | 5.8 - 8.0 | Use with caution. While common, phosphate buffers can sometimes accelerate degradation, especially near neutral pH. Test for compatibility. |
| Water (Deionized) | ~7.0 | Not recommended for storage. Unbuffered water provides no pH control and contains dissolved oxygen. Use only for immediate experiment preparation. |
Protocol 2: Optimizing Storage Conditions
Follow these guidelines for storing both solid material and prepared solutions.
| Parameter | Solid Compound | Stock Solution | Rationale |
| Temperature | 2-8°C (short-term)-20°C (long-term) | -20°C (short-term)-80°C (long-term) | Reduces the rate of all chemical reactions. Avoid repeated freeze-thaw cycles for solutions by preparing smaller aliquots. |
| Atmosphere | Standard | Purge with Inert Gas (Ar, N₂) | Displacing oxygen is the most effective way to prevent oxidative degradation in solution.[1] |
| Light | Store in Dark | Use Amber Vials | Prevents light-induced photodegradation.[3] |
Protocol 3: The Use of Stabilizers
In cases of persistent degradation, especially in formulations intended for longer-term use, the addition of stabilizers can be beneficial.
-
Antioxidants: For oxidative degradation, consider adding an antioxidant.
-
Ascorbic Acid (Vitamin C): A common hydrophilic antioxidant.
-
Butylated hydroxytoluene (BHT): A common lipophilic antioxidant.
-
Testing is required to ensure compatibility and lack of interference with your assay. Start with low concentrations (e.g., 0.01-0.1%).
-
-
Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent.
-
Ethylenediaminetetraacetic acid (EDTA): Sequesters divalent metal ions that can catalyze oxidation reactions.
-
A typical starting concentration is 0.1 mM.
-
References
-
Ebeling, H., et al. (2019). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research, 59(1), 164-173. [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3071-3079. [Link]
-
Lian, Z., et al. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. [Link]
-
Ebeling, H., et al. (2019). Degradative Behavior and Toxicity of Alkylated Imidazoles. American Chemical Society. [Link]
-
Kundu, S., et al. (2014). Bio-degradable highly fluorescent conjugated polymer nanoparticles for bio-medical imaging applications. ResearchGate. [Link]
-
Kryskov, A. A., et al. (2021). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. ResearchGate. [Link]
-
Uchida, T., et al. (2007). Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. ResearchGate. [Link]
-
Zhao, Y., et al. (2021). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. [Link]
-
Harju, K., et al. (2017). Biodegradability of imidazole structures. ResearchGate. [Link]
-
Pharmapproach. (2022). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharmapproach. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
- Google Patents. (1986). Stabilizer for amine/quaternary ammonium blends.
-
Reddy, P. C., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Waterman, K. C., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Column Chromatography for 2-(1H-Imidazol-2-YL)ethanamine Purification
Welcome to the technical support center for the purification of 2-(1H-Imidazol-2-YL)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the chromatographic purification of this polar, basic compound. This resource offers a structured approach to overcoming common challenges, ensuring high purity and yield.
Introduction: The Purification Challenge
2-(1H-Imidazol-2-YL)ethanamine is a valuable building block in medicinal chemistry, but its purification presents a unique set of challenges. The presence of a basic imidazole ring and a primary amine group leads to strong interactions with standard silica gel, often resulting in:
-
Peak Tailing: The basic nitrogens interact strongly with acidic silanol groups on the silica surface, causing broad, asymmetrical peaks.[1][2]
-
Low Recovery: Irreversible adsorption of the compound onto the stationary phase can lead to significant yield loss.[1]
-
Co-elution with Impurities: The high polarity of the target compound can make separation from polar byproducts and starting materials difficult.
This guide provides a systematic approach to address these issues, exploring various chromatographic techniques and optimization strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of 2-(1H-Imidazol-2-YL)ethanamine.
Issue 1: Significant Peak Tailing on Silica Gel
Cause: Strong acid-base interactions between the basic analyte and acidic silanol groups on the silica surface.[1][2]
Solutions:
-
Mobile Phase Modification:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide into your mobile phase (typically 0.1-1%).[1][2][3] This competitively binds to the acidic sites on the silica, minimizing tailing.
-
Solvent System Optimization: A common eluent system for similar compounds is a gradient of Dichloromethane:Methanol with a small percentage of aqueous ammonia (e.g., 90:9:1 DCM:MeOH:NH₃).[3]
-
-
Stationary Phase Modification:
-
Sample Loading Technique:
-
Dry Loading: Adsorb your sample onto a small amount of silica gel and load the dry powder onto the column. This can lead to sharper bands.[1]
-
Issue 2: Low or No Recovery of the Compound
Cause: Irreversible adsorption to the stationary phase or compound degradation.
Solutions:
-
Change of Stationary Phase: As with tailing, switching to a less acidic stationary phase like neutral alumina can prevent irreversible binding.[1]
-
Use Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography. This reduces the risk of degradation.[1]
-
Check pH during Work-up: Before chromatography, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during extraction to ensure the free amine is fully in the organic phase.[5]
Issue 3: Co-elution with Polar Impurities
Cause: Similar polarities of the target compound and impurities, making separation on normal-phase silica challenging.
Solutions:
-
Optimize the Eluent System:
-
Gradient Elution: Start with a less polar solvent and gradually increase the polarity. This can improve the separation of compounds with similar Rf values.[5]
-
Alternative Solvent Systems: Explore different solvent combinations, such as ethyl acetate/hexane or chloroform/methanol, with the addition of a basic modifier.[1]
-
-
Alternative Chromatographic Techniques:
-
Reverse-Phase Chromatography (RPC): While counterintuitive for a polar compound, RPC can be effective. A C18 or C8 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a buffer) can provide a different selectivity.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds.[7][8][9][10] It uses a polar stationary phase (like silica or an amino-bonded phase) with a mobile phase containing a high concentration of a water-miscible organic solvent.[8]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge. For a basic compound like 2-(1H-Imidazol-2-YL)ethanamine, cation-exchange chromatography would be suitable.[11][12]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for 2-(1H-Imidazol-2-YL)ethanamine?
A1: Start with Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for normal-phase silica TLC is a mixture of dichloromethane and methanol. To combat tailing, add 0.5-1% triethylamine or ammonium hydroxide to the developing solvent.[2] The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4.[2]
Q2: My compound is an oil and difficult to handle. How can I improve this?
A2: Converting the purified free base to a stable crystalline salt, such as the dihydrochloride salt, is a common strategy.[13][14] This makes the compound a solid, which is easier to handle, weigh, and dissolve for subsequent experiments.[13]
Q3: Are there alternatives to column chromatography for removing unreacted starting materials or specific byproducts?
A3: Yes, scavenger resins can be highly effective. These are polymer-supported reagents that selectively bind to and remove excess reagents or byproducts.[15] For removing unreacted primary or secondary amines, isocyanate or aldehyde functionalized resins can be used.[16][17] For acidic impurities, a basic scavenger resin would be appropriate.[17] This can simplify the purification process, sometimes eliminating the need for chromatography altogether.[15]
Q4: How can I confirm the purity of my final product?
A4: A multi-pronged analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity assessment.[13] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure and help identify any impurities.[13] Mass Spectrometry (MS) will confirm the molecular weight of your compound.[13]
Experimental Protocols
Protocol 1: Optimized Flash Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 98:2 Dichloromethane:Methanol with 0.5% Triethylamine).
-
Column Packing: Pour the slurry into the column and allow the stationary phase to settle, ensuring a level bed.
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product).[1]
-
Evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the dried sample to the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity by increasing the percentage of methanol.
-
Monitor the fractions by TLC.
-
-
Fraction Collection: Collect the fractions containing the pure product and combine them.
-
Solvent Removal: Remove the solvent under reduced pressure.
Protocol 2: HILIC for Highly Polar Impurity Separation
-
Column: Use a HILIC column (e.g., silica, amino, or zwitterionic phase).
-
Mobile Phase: A typical HILIC mobile phase consists of a high percentage of an organic solvent like acetonitrile with a smaller percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate).[8] A good starting point is 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Gradient: Start with a high organic percentage and gradually increase the aqueous component to elute the compounds.
-
Sample Preparation: Dissolve the sample in the initial mobile phase for the best peak shape.
Visualizations
Decision Tree for Chromatography Method Selection
Caption: Decision workflow for selecting the appropriate chromatography method.
Mechanism of Tailing Reduction with a Basic Modifier
Caption: How a basic modifier like TEA reduces peak tailing.
Data Summary
Table 1: Comparison of Chromatographic Techniques
| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Best For |
| Normal-Phase | Silica Gel, Alumina | Non-polar (e.g., Hexane, DCM) with polar modifier (e.g., EtOAc, MeOH) | Adsorption | Separating less polar to moderately polar compounds. |
| Reverse-Phase | C18, C8 (Non-polar) | Polar (e.g., Water, Acetonitrile, Methanol) | Partitioning based on hydrophobicity | Separating non-polar and moderately polar compounds. |
| HILIC | Polar (Silica, Amino, Diol) | High organic with small aqueous portion | Partitioning into an aqueous layer on the stationary phase | Separating highly polar and hydrophilic compounds.[7][8] |
| Ion-Exchange | Charged resin (e.g., Sulfonic Acid for Cation Exchange) | Aqueous buffer with increasing salt concentration or pH gradient | Electrostatic interactions | Separating ionizable and charged molecules.[11] |
References
- Technical Support Center: Purification of Imidazole Derivatives - Benchchem.
- Covalent Scavengers for Primary and Secondary Amines.
- Scavenger Resins - Amerigo Scientific.
- Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives - Benchchem.
- Self-indicating amine scavenger resins - Chemical Communications (RSC Publishing).
- Solid-Supported Scavengers - Supra sciences.
- SiliaBond Organic Scavengers - SiliCycle.
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International.
- Hydrophilic Interaction Liquid Chromatography - Sigma-Aldrich.
- Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine - Benchchem.
- Determination of Amines by Ion Chromatography Using Cation-Exchange Columns.
- Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - UK.
- HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions.
- Mastering HILIC-Z Separation for Polar Analytes | Agilent.
- Polar Compounds | SIELC Technologies.
- What can I use to purify polar reaction mixtures? - Biotage.
- Physicochemical Properties of 2-(2-methyl-1H-imidazol-1-yl)ethanamine: A Technical Guide - Benchchem.
- Anion-exchange chromatography - Wikipedia.
- Technical Support Center: Purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine - Benchchem.
- Technical Support Center: Enhancing the Purity of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine for In Vivo Studies - Benchchem.
- HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific.
- Adjustable chromatographic performance of silica-based mixed-mode stationary phase through the control of co-grafting amounts of imidazole and C18 chain - PubMed.
- Ion Exchange Chromatography - Purolite.
- Technical Support Center: Purification of Polar Aminochromanols - Benchchem.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.
- Ion Exchange Chromatography - Theory & Principle, Factors affecting protein binding.
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- HPLC Troubleshooting Guide.
- An In-depth Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)ethanamine - Benchchem.
- Preparation of an aminopropyl imidazole-modified silica gel as a sorbent for solid-phase extraction of carboxylic acid compounds and polycyclic aromatic hydrocarbons - Analyst (RSC Publishing).
- Reverse Phase Chromatography Techniques - Chrom Tech, Inc.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester.
- Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography.
- Silica gel functionalized with imidazolium group via click chemistry – new stationary phase for ion chromatography - ResearchGate.
- 2-(1H-Imidazol-1-yl)ethanamine | 5739-10-6 - ChemicalBook.
- 5739-10-6 | Product Name : 2-(1H-Imidazol-1-yl)ethanamine (BSC) | Pharmaffiliates.
- How do I purify ionizable organic amine compounds using flash column chromatography?
- (R)-1-(1H-Imidazol-2-yl)ethan-1-amine | ChemScene.
- 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. biotage.com [biotage.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 16. thieme-connect.com [thieme-connect.com]
- 17. suprasciences.com [suprasciences.com]
Technical Support Center: Optimizing Blocking Agents for 2-(1H-Imidazol-2-YL)ethanamine Assays
Welcome to the technical support center for assays involving 2-(1H-Imidazol-2-YL)ethanamine and its structural analogs. As a small molecule with structural similarities to histamine, accurate quantification of 2-(1H-Imidazol-2-YL)ethanamine is critical in many areas of research and drug development.[1][2][3][4][5] This guide provides in-depth technical advice, troubleshooting, and frequently asked questions to help you select the most effective blocking agents for your specific immunoassay, ensuring data accuracy and reproducibility.
Part 1: Understanding the Core Challenge: Non-Specific Binding
In any immunoassay, such as an ELISA, the goal is to achieve a high signal-to-noise ratio.[6][7] The "signal" is generated by the specific binding of your detection antibodies to the target analyte, 2-(1H-Imidazol-2-YL)ethanamine. The "noise" or high background often stems from non-specific binding, where antibodies or other assay components adhere to unintended sites on the assay plate.[6][8][9]
This issue is particularly pronounced in competitive ELISAs, a common format for detecting small molecules like 2-(1H-Imidazol-2-YL)ethanamine.[10][11] In these assays, the small molecule's low molecular weight and limited number of antibody binding sites necessitate a format where it competes with a labeled version of itself for antibody binding. High non-specific binding can obscure the true signal, leading to inaccurate quantification.[12]
The primary role of a blocking agent is to saturate all unoccupied binding sites on the surface of the microplate wells, preventing the non-specific adsorption of antibodies and other proteins.[6][13] An effective blocking step is paramount for achieving the sensitivity and specificity required for reliable results.[14]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary function of a blocking agent in a 2-(1H-Imidazol-2-YL)ethanamine assay?
The blocking agent's main purpose is to prevent non-specific binding of assay components (like antibodies) to the plastic surface of the microplate wells.[6][13] By occupying these potential binding sites with inert molecules, the blocking buffer reduces background noise and improves the overall sensitivity and accuracy of the assay.[7][13]
Q2: What are the most common types of blocking agents?
Blocking agents are typically protein-based or synthetic. The most common are:
-
Bovine Serum Albumin (BSA): A widely used purified protein that is effective in many applications.[15][16]
-
Non-fat Dry Milk (NFDM): A cost-effective and highly efficient blocker due to its complex mixture of proteins, primarily casein.[15][16]
-
Casein: The purified primary protein from milk, which can sometimes provide lower backgrounds than whole milk or BSA.[7][17]
-
Fish Gelatin: Often used when there are concerns about cross-reactivity with mammalian-derived antibodies.[7][17]
-
Commercial/Proprietary Formulations: These are often protein-free or contain a mix of components designed for specific applications, such as assays with fluorescent labels or those prone to high background.
Q3: How do I choose between a protein-based blocker (like BSA or milk) and a synthetic one?
The choice depends on your specific assay system.
-
Protein-based blockers are excellent for general use and are very effective. However, they can sometimes cause issues. For example, non-fat milk contains phosphoproteins (casein) and biotin, which can interfere with assays detecting phosphorylated targets or using biotin-streptavidin detection systems, respectively.[15][17][18]
-
Synthetic or protein-free blockers are beneficial when you encounter cross-reactivity between your antibodies and the protein-based blocker, or when your assay is sensitive to components found in milk or BSA.[19]
Q4: Can the blocking agent interfere with the detection of 2-(1H-Imidazol-2-YL)ethanamine?
Yes. While the goal is to block non-specific sites, using an excessive concentration of a blocking agent or an inappropriate type can sometimes mask the capture antibody or the immobilized antigen, leading to a weaker specific signal.[20] This is why optimization is crucial.
Q5: What is the optimal concentration and incubation time for blocking?
There is no single answer, as this needs to be determined empirically for each assay.
-
Concentration: Typically, protein blockers like BSA and non-fat milk are used at concentrations between 1-5% (w/v).[19][21]
-
Incubation Time: A common starting point is to incubate for 1-2 hours at room temperature or overnight at 4°C.[14] It is always recommended to test a range of concentrations and incubation times to find the optimal conditions that provide the lowest background without diminishing the specific signal.[16]
Part 3: Troubleshooting Guide
High background and low signal are two of the most common issues encountered in assay development. Here’s how to troubleshoot them in the context of blocking.
Problem: High Background Signal
A high background signal means that there is excessive color development or a high optical density reading across the plate, which can mask the specific signal of your analyte.[22][23]
| Potential Cause | Recommended Solution |
| Insufficient Blocking | The blocking buffer concentration may be too low, or the incubation time too short. Increase the concentration of your blocking agent (e.g., from 1% to 3% BSA) or extend the incubation time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C).[23] |
| Inappropriate Blocking Agent | The chosen blocker may not be effective for your specific assay components. Test alternative blocking agents. If you are using BSA, try non-fat dry milk, or vice-versa. Consider a commercial, protein-free blocker if protein-based options are causing issues.[19] |
| Contaminated Reagents | Microbial growth in buffers can lead to high background. Ensure all buffers are freshly prepared or properly stored. Check your wash buffer and substrate solution for any signs of contamination.[22] |
| Inadequate Washing | If unbound reagents are not thoroughly washed away, they can contribute to high background. Increase the number of wash steps or the volume of wash buffer used. Ensure your plate washer is functioning correctly.[12][23][24] |
| Cross-Reactivity | The detection antibody may be non-specifically binding to the blocking agent itself.[11] This can happen if, for example, a secondary antibody raised in goat cross-reacts with proteins in BSA. In such cases, using a blocker from the same species as the secondary antibody (e.g., normal goat serum) can help.[6] |
Problem: Weak or No Signal
| Potential Cause | Recommended Solution |
| Over-blocking | Using too high a concentration of blocking agent or incubating for too long can sometimes mask the capture molecule. Reduce the concentration of your blocking agent or shorten the incubation time.[20] |
| Blocking Agent Interference | A component in your blocking buffer may be interfering with the assay. For instance, the casein in milk is a phosphoprotein and can interfere with the detection of phosphorylated targets.[17][18] If using a biotin-streptavidin system, avoid milk as it contains endogenous biotin.[15][16] Switch to a more suitable blocker like BSA or a commercial formulation. |
| Incorrect Buffer pH or Composition | The pH and salt concentration of your blocking buffer can affect its performance. Ensure it is compatible with the other components of your assay.[21] |
Part 4: Protocols and Data Visualization
Decision Workflow for Blocking Agent Selection
The following diagram illustrates a logical workflow for selecting and optimizing a blocking agent for your 2-(1H-Imidazol-2-YL)ethanamine assay.
Caption: A workflow for selecting and optimizing a blocking agent.
Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Pros | Cons | Best For |
| Non-Fat Dry Milk (NFDM) | 1-5% in PBS or TBS | Inexpensive, highly effective due to protein diversity.[16][25] | Contains phosphoproteins (casein) and biotin, which can interfere with specific assays; lot-to-lot variability.[15][17] | General purpose ELISAs and Western blots where phospho-proteins or biotin systems are not in use. |
| Bovine Serum Albumin (BSA) | 1-5% in PBS or TBS | Purified single protein, less likely to cross-react than milk, good for sensitive assays.[15][16] | More expensive than milk; some preparations can contain contaminating antibodies.[15] | Assays with phospho-specific antibodies or biotin-avidin detection systems.[7][18] |
| Casein | 1-3% in PBS or TBS | Purified protein, can provide lower background than NFDM or BSA.[7] | More expensive than NFDM; it is a phosphoprotein.[17] | Applications using biotin-avidin complexes where NFDM causes issues.[7] |
| Fish Gelatin | 0.1-1% in PBS or TBS | Less likely to cross-react with mammalian antibodies.[7][17] | Can be less effective than other blockers when used alone.[26] | Assays where cross-reactivity with mammalian proteins is a concern. |
| Normal Serum | 5-10% in PBS or TBS | Very effective at blocking, especially against Fc receptor binding.[6] | Must match the species of the secondary antibody to avoid cross-reactivity; expensive.[6] | Immunohistochemistry (IHC) and assays with high background from endogenous Fc receptors. |
| Commercial Blockers | Varies | Highly consistent, often protein-free, optimized for specific applications (e.g., fluorescent detection).[17] | Most expensive option. | High-sensitivity assays, multiplex assays, or when standard blockers fail. |
Experimental Protocols
Protocol 1: Preparation of 5% Non-Fat Dry Milk Blocking Buffer
-
Materials:
-
Phosphate-Buffered Saline with 0.05% Tween-20 (PBS-T)
-
Non-fat dry milk powder
-
Magnetic stirrer and stir bar
-
500 mL graduated cylinder and bottle
-
-
Procedure:
-
Measure 500 mL of PBS-T.
-
Weigh out 25 grams of non-fat dry milk powder.
-
Slowly add the milk powder to the PBS-T while stirring continuously. Adding the powder slowly prevents clumping.
-
Continue to stir for 1-2 hours at room temperature, or until the milk powder is completely dissolved.
-
The buffer may be used immediately. For storage, it can be kept at 4°C for a few days, but fresh preparation is recommended to avoid microbial growth.
-
Protocol 2: Preparation of 3% BSA Blocking Buffer
-
Materials:
-
Tris-Buffered Saline with 0.05% Tween-20 (TBS-T)
-
Bovine Serum Albumin (BSA), Fraction V, protease-free
-
Magnetic stirrer and stir bar
-
250 mL graduated cylinder and bottle
-
-
Procedure:
-
Measure 200 mL of TBS-T.
-
Weigh out 6 grams of BSA powder.
-
Slowly add the BSA to the TBS-T while stirring. BSA can be difficult to dissolve, so patience is key.[7]
-
Continue stirring until the BSA is fully dissolved. This may take 30-60 minutes. Avoid vigorous stirring that causes excessive foaming.
-
Adjust the final volume to 250 mL with TBS-T.
-
The solution can be filtered through a 0.22 µm filter for long-term storage at 4°C.
-
Protocol 3: Workflow for Validating a Blocking Buffer
-
Plate Coating: Coat the wells of a 96-well plate with your capture antibody or antigen as per your standard protocol.
-
Blocking: Prepare several different blocking buffers for testing (e.g., 5% NFDM, 3% BSA, and a commercial blocker). Add 200 µL of each blocking buffer to a set of wells. Include a "no block" control. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plates according to your standard protocol.
-
Assay Procedure:
-
Maximum Signal Wells: Add your detection antibody at its working concentration. This will measure the non-specific binding of the detection antibody to the blocked surface.
-
Background Wells: Add only the sample diluent (no antibodies).
-
Assay Wells: Run your standard competitive assay with a zero-analyte control (B₀) and a high concentration of your 2-(1H-Imidazol-2-YL)ethanamine standard.
-
-
Analysis: Develop the plate and read the results. The ideal blocking buffer will yield the lowest signal in the "Maximum Signal" wells (low background) while maintaining the largest difference between the B₀ and the high standard wells (high specific signal).
References
A complete list of references is provided below for further reading and verification of the technical information presented in this guide.
- What Is the Role of Blocking Agents in Immunoassays? | MEXC News. (2025, December 24).
- ELISA Troubleshooting: High Background | Sino Biological.
- Elisa troubleshooting tips – High background - Blog | ARP American Research Products, Inc.
- What Causes High Background in ELISA Tests? - Surmodics IVD.
- ELISA Guide; Part 4: Troubleshooting - Jackson ImmunoResearch.
- ELISA Troubleshooting Guide - Bio-Techne.
- Immunoassay Blocking Reagents - Meridian Bioscience.
- Essential Guide to ELISA Stabilizer & Blocking Solutions - Hiyka.
- Effective Blocking Procedures in ELISA Assays.
- Blocking Buffer Selection Guide - Rockland Immunochemicals. (2024, January 23).
- 5 Essential Steps to Optimize Immunoassay Performance - Antibodies Incorporated. (2016, July 5).
- Optimisation of the blocking buffer and assay diluent in each ELISA - ResearchGate.
- Stabilize Your ELISA: Blocking Solutions Explained.
- Immunoassay Blocking Agents - Meridian Bioscience.
- Blocking Buffer Optimization Pack: 100mL of BB1, BB2, BB3 blocking buffer - MyBioSource.
- Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - NIH.
- Comparison of Blocking Agents for ELISA - Thermo Fisher Scientific.
- Western Blot Blocking 101: How to Pick the Best Solution for Your Experiment. (2025, October 30).
- Blocking: Key to Optimizing Your Western Blots - Azure Biosystems.
- What is the difference between BSA and non-fat milk (NFM) blocking of the membranes? (2021, July 13).
- Competitive ELISA - Creative Diagnostics. (2021, March 1).
- What is the optimal blocking buffer (Milk vs BSA) for unpurified antiserum antibodies in western blots? | ResearchGate. (2024, April 25).
- ELISA conditions to reduce non-specific binding. A) The level of... - ResearchGate.
- How to choose and optimize ELISA reagents and procedures - MyAssays.
- Blocking Reagents: - Biocare Medical.
- Practical Guide To Immunoassay Blocking Reagents - Laboratory Network.com. (2016, April 6).
- nonspecific binding in immunoassays - CANDOR Bioscience GmbH.
- Application Notes and Protocols: Radiolabeling of 2-(2-methyl-1H-imidazol-1-yl)ethanamine for Histamine H3 Receptor Binding Stud - Benchchem.
- In Vitro Characterization of 2-(2-methyl-1H-imidazol-1-yl)ethanamine: A Review of Available Data - Benchchem.
- ELISA: The Complete Guide - Antibodies.com. (2024, April 6).
- Technical Guide: Identification of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine in Chemical Libraries for Drug Discovery - Benchchem.
- Application Notes and Protocols for the Investigation of 2-(2-methyl-1H-imidazol-1-yl)ethanamine in CNS Drug Discovery - Benchchem.
- 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924 - PubMed. (2008, March 1).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What Is the Role of Blocking Agents in Immunoassays? | MEXC News [mexc.co]
- 7. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 8. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 10. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 11. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 12. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. mybiosource.com [mybiosource.com]
- 15. hiyka.com [hiyka.com]
- 16. hiyka.com [hiyka.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. quora.com [quora.com]
- 19. researchgate.net [researchgate.net]
- 20. meridianbioscience.com [meridianbioscience.com]
- 21. How to choose and optimize ELISA reagents and procedures - MyAssays [myassays.com]
- 22. sinobiological.com [sinobiological.com]
- 23. arp1.com [arp1.com]
- 24. ELISA Guide; Part 4: Troubleshooting [jacksonimmuno.com]
- 25. Western Blot Blocking 101: How to Pick the Best Solution for Your Experiment [atlasantibodies.com]
- 26. kisker-biotech.com [kisker-biotech.com]
how to avoid freeze-thaw degradation of 2-(1H-Imidazol-2-YL)ethanamine stock
Guide to Preventing Freeze-Thaw Degradation of Stock Solutions
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of best practices, troubleshooting advice, and detailed protocols to ensure the stability and integrity of 2-(1H-Imidazol-2-YL)ethanamine stock solutions. By understanding the chemical principles behind its degradation and implementing proper handling techniques, users can avoid experimental variability and ensure the reliability of their results.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-(1H-Imidazol-2-YL)ethanamine stock solution losing activity? I store it frozen.
Storing the stock solution frozen is the correct general approach; however, the degradation often occurs during the freeze-thaw cycles themselves rather than during frozen storage. 2-(1H-Imidazol-2-YL)ethanamine, like many small molecules containing amine and imidazole functional groups, is susceptible to several degradation pathways exacerbated by repeated freezing and thawing.
The primary mechanisms of degradation include:
-
Oxidative Damage: The primary amine on the ethylamine side chain is susceptible to oxidation. Each thaw cycle can introduce atmospheric oxygen into the solution, accelerating this process.
-
Cryoconcentration Effects: As the solvent begins to freeze, the solute (your compound) becomes increasingly concentrated in the remaining unfrozen liquid. This phenomenon, known as cryoconcentration, can lead to dramatic localized shifts in pH and concentration, which may catalyze degradation.[1]
-
Moisture Contamination: Many organic solvents, particularly DMSO, are hygroscopic. When a frozen vial is opened, atmospheric water can condense into the cold solution.[2] This water can promote hydrolysis or other unwanted reactions.
The most effective strategy to prevent this is to prepare single-use aliquots, which eliminates the need to thaw the master stock repeatedly.[3][4]
Q2: What is the best solvent to use for preparing my stock solution?
The choice of solvent is critical for both solubility and stability.
-
Dimethyl Sulfoxide (DMSO): Anhydrous, high-purity DMSO is the most common and recommended solvent for creating high-concentration stock solutions of many small organic molecules.[5][6] It offers excellent solvating power and is miscible with most aqueous media used in cell culture and biochemical assays. However, always use anhydrous DMSO to minimize water-related degradation.
-
Ethanol: If your experimental system is intolerant to DMSO, 100% (200 proof) ethanol can be a suitable alternative. Ensure it is pure and anhydrous.
-
Aqueous Buffers: Direct dissolution in aqueous buffers is generally not recommended for long-term storage of the primary stock. The imidazole ring and amine group have pKa values that make the molecule's charge state—and thus its stability and solubility—highly dependent on pH.[7][8] If you must use a buffer, perform small-scale stability tests first. Acidic conditions may protonate the nitrogens, potentially altering interactions and stability.[7]
Q3: What is the optimal storage temperature? -20°C or -80°C?
For long-term stability (months to years), -80°C is strongly recommended over -20°C.[3] While many compounds are stable at -20°C for shorter periods (weeks to a few months), lower temperatures significantly slow down all chemical degradation processes. Storing at -80°C provides a greater margin of safety for maintaining the compound's integrity over the course of a long research project.
Q4: How can I tell if my stock solution has degraded?
Degradation can manifest in several ways:
-
Visual Changes: Look for the appearance of precipitates that do not redissolve upon warming and vortexing, or a noticeable color change in the solution.
-
Analytical Confirmation: The most definitive methods involve analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks or a decrease in the area of the parent compound peak. Mass Spectrometry (MS) can be used to identify potential degradation products.[9]
-
Functional Inconsistency: The most common sign for researchers is a loss of potency or inconsistent results in biological assays. If you observe a gradual decrease in the expected biological effect over time, degradation of the stock solution is a primary suspect.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms after thawing and does not redissolve. | 1. Poor Solubility: The concentration may be too high for the solvent. 2. Chemical Degradation: The compound has degraded into a less soluble product. 3. Water Contamination: Water absorbed into an organic solvent (like DMSO) can lower the compound's solubility. | 1. Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution.[10] 2. If it remains, the solution has likely degraded and should be discarded. Prepare a fresh stock. 3. Always use anhydrous solvents and allow vials to warm to room temperature before opening to prevent condensation.[11] |
| Experimental results are inconsistent or show reduced compound activity. | 1. Freeze-Thaw Degradation: The master stock has been subjected to multiple freeze-thaw cycles. 2. Long-Term Instability: The compound is slowly degrading even when frozen, possibly due to improper storage conditions (e.g., wrong temperature, exposure to light). 3. Pipetting Errors: Inaccurate pipetting of small volumes from a highly concentrated stock. | 1. Discard the current stock and prepare a new one, ensuring it is immediately aliquoted into single-use volumes. 2. Store aliquots at -80°C in amber vials to protect from light.[4] 3. Prepare an intermediate dilution from your stock to make pipetting larger, more accurate volumes for your working solution possible. |
| The color of the stock solution has changed over time. | Oxidation/Degradation: A color change is a strong indicator of a chemical reaction occurring in the solution. The amine or imidazole moieties could be susceptible to oxidation. | Discard the solution immediately. When preparing new stock, consider purging the vial headspace with an inert gas like argon or nitrogen before capping and freezing to displace oxygen. |
Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Master Stock Solution
This protocol describes the preparation of a 10 mM master stock in DMSO. Adjust calculations based on your desired concentration.
-
Pre-Experiment Preparation:
-
Allow the vial containing the solid 2-(1H-Imidazol-2-YL)ethanamine to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the solid compound.
-
Ensure you are using high-purity, anhydrous DMSO.[10]
-
Use an analytical balance that has been properly calibrated.
-
-
Calculation:
-
The molecular weight of 2-(1H-Imidazol-2-YL)ethanamine is 111.15 g/mol .
-
To make 1 mL of a 10 mM stock solution, you need:
-
Mass = (10 x 10⁻³ mol/L) * (1 x 10⁻³ L) * (111.15 g/mol ) = 0.0011115 g = 1.11 mg
-
-
-
Procedure:
-
Carefully weigh out 1.11 mg of the compound and transfer it to a sterile, appropriately sized glass vial with a PTFE-lined screw cap.[11] Avoid using standard polypropylene tubes for long-term storage as they can be permeable to solvents over time.[11]
-
Add 1 mL of anhydrous DMSO to the vial.
-
Secure the cap tightly and vortex the solution for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, brief sonication in an ultrasonic bath can be used.[10]
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Workflow for Stock Solution Preparation and Storage
Caption: Workflow from solid compound to experimental use.
Protocol 2: Aliquoting for Stable Long-Term Storage
This is the most critical step to prevent freeze-thaw degradation.
-
Immediate Action: Perform this protocol immediately after preparing the master stock solution from Protocol 1. Do not store the master stock overnight before aliquoting.
-
Determine Aliquot Volume: Decide on a practical single-use volume based on your typical experiments. For example, if you use 5 µL per experiment, creating 10-20 µL aliquots is practical. This avoids pipetting very small, potentially inaccurate volumes.
-
Procedure:
-
Using a calibrated pipette with sterile tips, dispense the calculated volume into small, clearly labeled vials suitable for freezing (glass with PTFE-lined caps are ideal).[11]
-
Label each aliquot vial clearly with the compound name, concentration, solvent, and preparation date.[9]
-
Place all labeled aliquot vials into a freezer box.
-
Immediately transfer the box to a -80°C freezer for long-term storage.
-
-
Usage: When you need the compound, remove only one aliquot from the freezer. Allow it to thaw completely and warm to room temperature before opening the cap. Use what you need and discard the remainder. Never refreeze a thawed aliquot.
Summary of Best Practices
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO or 100% Ethanol. | Minimizes water contamination and ensures good solubility.[5][6] |
| Concentration | Prepare a high-concentration master stock (e.g., 10-50 mM). | Reduces the volume of solvent added to the final assay and allows for accurate serial dilutions. |
| Handling | Prepare single-use aliquots immediately after making the master stock. | This is the single most important step to avoid freeze-thaw cycles. [3] |
| Storage Temp. | -80°C for long-term storage. | Significantly slows the rate of any potential chemical degradation compared to -20°C.[3] |
| Storage Vials | Glass vials with PTFE (Teflon)-lined screw caps. | Prevents solvent evaporation and leaching that can occur with plastic tubes over long periods.[11] |
| Thawing | Thaw a single aliquot completely at room temperature before opening. | Prevents atmospheric water from condensing into the cold solution.[11] |
| Re-freezing | DO NOT refreeze thawed aliquots. | Each freeze-thaw cycle is a potential source of degradation. Discard any unused portion of a thawed aliquot. |
References
- Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology.
- SMALL MOLECULES - Captivate Bio. Captivate Bio.
- 2-(1H-Imidazol-1-yl)ethanamine - ChemScene. ChemScene.
- Preparation of Stock Solutions. Enfanos.
- Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.
- Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Springer Nature Experiments.
- 2-(1H-Imidazol-1-yl)ethanamine - Safety Data Sheet. ChemicalBook.
- Preparing Stock Solutions. PhytoTech Labs.
- Application Notes and Protocols: Preparation of a Stock Solution. Benchchem.
- Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Publishing.
- Do freeze-thaw cycles damage small molecules dissolved in DMSO? Reddit.
- Imidazole - Solubility of Things. Solubility of Things.
- Impact of Freeze/Thaw Process on Drug Substance Storage of Therapeutics. PubMed.
Sources
- 1. Impact of Freeze/Thaw Process on Drug Substance Storage of Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. captivatebio.com [captivatebio.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 7. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. enfanos.com [enfanos.com]
dealing with high background signal in 2-(1H-Imidazol-2-YL)ethanamine experiments
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers utilizing 2-(1H-Imidazol-2-YL)ethanamine, also known as histamine, and its related analogs in immunoassays. This resource is designed to help you diagnose and resolve a common and frustrating issue: high background signal. A high background can obscure specific signals, reduce assay sensitivity, and lead to the misinterpretation of data.[1][2][3]
The chemical structure of histamine is central to this challenge. Its primary amine group and imidazole ring are typically protonated at physiological pH, creating a positively charged molecule.[4] This charge can lead to non-specific binding (NSB) with negatively charged surfaces on assay components (like microplates) or macromolecules, primarily through electrostatic interactions.[4][5] This guide provides a systematic approach to mitigating these effects.
Frequently Asked Questions (FAQs) & Quick Fixes
This section provides rapid answers to the most common initial problems.
Q1: I'm seeing a uniform high background across my entire plate/blot. What is the very first thing I should check?
A1: The first and most critical step is to evaluate your negative controls. Specifically, you must run a secondary antibody-only control .[3][6][7] This involves performing the entire experimental protocol but omitting the primary antibody. If you still see a high background in this control, the secondary antibody is binding non-specifically to your sample or the solid phase (e.g., plate, membrane).[8][9]
-
Quick Fix:
Q2: My secondary antibody control is clean, but the wells/lanes with the primary antibody still have high background. What should I try next?
A2: This result points to issues with either the primary antibody itself or insufficient blocking and washing that fails to prevent its non-specific adherence.
-
Quick Fixes:
-
Optimize Blocking: Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C) or increase the concentration of the blocking agent (e.g., from 3% to 5% BSA or non-fat milk).[6][7][10]
-
Intensify Washing: Increase the number and duration of your wash steps. For example, move from 3 washes of 5 minutes to 5 washes of 5-10 minutes with vigorous agitation.[6][7][12][13] Ensure the wash buffer volume is sufficient to completely submerge the membrane or fill the wells.[12]
-
Q3: Could the concentration of my primary antibody be the cause?
A3: Absolutely. Using too high a concentration of the primary antibody is a classic cause of high background.[2][3][10][14] The goal is to find a concentration that maximizes the specific signal-to-noise ratio.
-
Quick Fix: Perform a titration experiment. Create a dilution series of your primary antibody (e.g., 1:500, 1:1000, 1:2500, 1:5000) to determine the optimal concentration that provides a strong specific signal with minimal background.[7][15][16]
Q4: I'm working with a phosphorylated target. Are there any special considerations for my blocking buffer?
A4: Yes, this is a critical point. Avoid using non-fat dry milk or casein as a blocking agent when detecting phosphorylated proteins.[3][10] Milk is rich in phosphoproteins, notably casein, which will be recognized by anti-phospho antibodies, leading to extremely high background.[3]
In-Depth Troubleshooting Guides
For persistent issues, a more systematic optimization of your protocol is required.
Guide 1: A Systematic Approach to Troubleshooting High Background
High background is best resolved by following a logical sequence of troubleshooting steps. The following flowchart outlines a proven workflow for diagnosing and solving the root cause of your non-specific signal.
Caption: Troubleshooting workflow for high background signal.
Guide 2: Optimizing Your Blocking Protocol
Blocking is a critical step that prevents antibodies from binding non-specifically to the assay surface.[2][17] Incomplete blocking will result in a high background signal.[2]
Mechanism: Blocking buffers contain a high concentration of proteins (like BSA or casein) or other molecules that adsorb to all unoccupied binding sites on the solid phase, physically preventing antibodies from adhering to these surfaces non-specifically.[17][18][19]
| Blocking Agent | Recommended Concentration | Use Cases & Considerations |
| Bovine Serum Albumin (BSA) | 3-5% (w/v) in TBS-T or PBS-T | General purpose blocker. Required for detecting phosphorylated proteins.[3] Preferred for assays using biotin-avidin systems.[17] |
| Non-Fat Dry Milk | 3-5% (w/v) in TBS-T or PBS-T | Cost-effective and widely used. Do NOT use for phospho-protein detection or with biotin-avidin systems due to endogenous biotin.[3] |
| Normal Serum | 5-10% (v/v) in TBS or PBS | Highly effective. Use serum from the same species that the secondary antibody was raised in to block cross-reactive sites.[8][20][21] |
Step-by-Step Optimization Protocol:
-
Increase Incubation Time: If your standard protocol is 1 hour at room temperature (RT), try extending it to 2 hours at RT or incubate overnight at 4°C with gentle agitation.[6][7]
-
Increase Concentration: If using 3% BSA or milk, increase the concentration to 5%.[6][10]
-
Add a Detergent: Ensure your blocking buffer contains a non-ionic detergent like Tween-20 at 0.05-0.1%. This helps to reduce non-specific protein interactions.[6][12]
-
Switch Blocking Agents: If you are using milk, try switching to BSA, and vice-versa (unless working with phosphoproteins).[2]
Guide 3: Enhancing Your Washing Protocol
Washing steps are essential for removing unbound antibodies and other reagents that can contribute to background.[12] Insufficient washing is a very common cause of high background.[1][6][14][20]
Step-by-Step Optimization Protocol:
-
Increase Wash Number and Duration: Instead of 3 x 5-minute washes, try 4-5 washes of 5-10 minutes each.[6][7] A short soak time between washes can also be effective.[1]
-
Increase Wash Volume: Use a generous amount of wash buffer to ensure complete submersion of the membrane or wells and effective dilution of unbound reagents.[12]
-
Ensure Agitation: Always wash with gentle but consistent agitation on a rocker or shaker to maximize removal of non-specifically bound molecules.[6][12]
-
Optimize Detergent Concentration: Most wash buffers (like PBS-T or TBS-T) contain 0.05% Tween-20. Increasing this to 0.1% can improve washing efficiency, but concentrations higher than this risk stripping specifically bound antibodies from their target.[6][12][22]
| Parameter | Standard Protocol | Optimized Protocol |
| Number of Washes | 3 | 4 - 5 |
| Duration per Wash | 5 minutes | 5 - 10 minutes |
| Tween-20 Conc. | 0.05% | 0.1% |
| Agitation | Gentle | Consistent & Moderate |
Guide 4: Mitigating Compound-Specific Electrostatic Binding
Given that 2-(1H-Imidazol-2-YL)ethanamine (histamine) is positively charged, its non-specific binding is often driven by electrostatic attraction to negatively charged surfaces.[4] If standard troubleshooting fails, modifying the chemical properties of your buffers can directly counteract this effect.
Step-by-Step Buffer Optimization Protocol:
-
Increase Ionic Strength (Salt Concentration): Electrostatic interactions are weakened in solutions with higher ionic strength. By increasing the salt concentration in your assay and wash buffers, you can disrupt the non-specific binding of your compound.
-
Procedure: Prepare a series of buffers with increasing concentrations of NaCl (e.g., starting from the standard 150 mM up to 300 mM or 500 mM).
-
Test these buffers in your assay (in a negative control context, without the specific binding partner) to find the salt concentration that minimizes background without disrupting the specific interaction you intend to measure.[4]
-
-
Optimize Buffer pH: The charge of both your compound and the potentially interacting surfaces is pH-dependent.[4] Shifting the pH can alter these charges and reduce non-specific binding.
-
Procedure: Prepare a series of buffers with different pH values around the standard physiological pH (e.g., pH 6.8, 7.4, 8.0, 8.5).
-
Run negative controls with these buffers to identify the pH that yields the lowest background signal.[4] Note that the optimal pH for minimizing NSB must also be compatible with your antibody-antigen binding.
-
References
-
Immunofluorescence (IF/ICC) Troubleshooting. (n.d.). Sino Biological. Retrieved from [Link]
-
Western blot troubleshooting: high background. (n.d.). American Research Products. Retrieved from [Link]
-
Troubleshooting Immunofluorescence. (n.d.). Hycult Biotech. Retrieved from [Link]
-
ELISA Blocking Buffers: Overview & Application. (2023, March 8). Excedr. Retrieved from [Link]
-
Immunofluorescence Troubleshooting. (2020, November 12). St John's Laboratory Ltd. Retrieved from [Link]
-
What could be the potential cause of background in western blot protein lanes? (2021, March 23). ResearchGate. Retrieved from [Link]
-
Elisa troubleshooting tips – High background. (n.d.). American Research Products. Retrieved from [Link]
-
A Scientist's Guide to Conquering High Background in Western Blotting. (n.d.). Allele Life Sciences. Retrieved from [Link]
-
High Background Troubleshooting in Western Blots. (n.d.). Sino Biological. Retrieved from [Link]
-
Western Blot Processing Optimization: The Perfect Blot. (2022). Methods in Molecular Biology. Retrieved from [Link]
-
Troubleshooting - Immunofluorescence Assays. (n.d.). ibidi. Retrieved from [Link]
-
IHC Troubleshooting Guide. (n.d.). Boster Biological Technology. Retrieved from [Link]
-
Optimal number of washing steps for western blotting. (2023, May 9). Precision Biosystems. Retrieved from [Link]
-
Blocking Buffer Selection Guide. (2024, January 23). Rockland Immunochemicals. Retrieved from [Link]
-
Ultimate IHC Troubleshooting Guide. (n.d.). Visikol. Retrieved from [Link]
-
IHC Troubleshooting: High Background. (n.d.). Sino Biological. Retrieved from [Link]
-
ELISA Blocking Reagents / Blocking Buffers. (n.d.). Surmodics IVD. Retrieved from [Link]
-
What Causes High Background in ELISA Tests? (n.d.). Surmodics IVD. Retrieved from [Link]
-
ELISA Troubleshooting Guide. (n.d.). Bio-Techne. Retrieved from [Link]
-
Blocking Buffers and Reagents. (n.d.). Biocompare. Retrieved from [Link]
-
9 tips to optimize your immunofluorescence staining. (2019, May 15). ONI Bio. Retrieved from [Link]
-
Troubleshooting and Optimizing a Western Blot. (2024, September 17). Addgene Blog. Retrieved from [Link]
-
ICC/IF Blocking. (n.d.). Bio-Techne. Retrieved from [Link]
-
Optimization of histamine radio enzyme assay with purified histamine-N-methyltransferase. (1988). Clinica Chimica Acta. Retrieved from [Link]
-
Histamine ELISA Assay Kit. (n.d.). Northwest Life Science Specialties, LLC. Retrieved from [Link]
-
Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD. Retrieved from [Link]
-
Reduction of non-specific binding in immunoassays requiring long incubations. (2012). Scandinavian Journal of Clinical and Laboratory Investigation. Retrieved from [Link]
-
Non Specific Binding (NSB) in Antigen-Antibody Assays. (n.d.). Rusling Research Group. Retrieved from [Link]
-
Histamine (Life Science Format) ELISA Kit Instructions. (n.d.). Neogen. Retrieved from [Link]
-
2-(1H-imidazol-1-yl)ethanamine. (n.d.). PubChem. Retrieved from [Link]
-
2-(1H-Imidazol-1-yl)ethanamine (BSC). (n.d.). Pharmaffiliates. Retrieved from [Link]
Sources
- 1. arp1.com [arp1.com]
- 2. clyte.tech [clyte.tech]
- 3. sinobiological.com [sinobiological.com]
- 4. benchchem.com [benchchem.com]
- 5. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. arp1.com [arp1.com]
- 7. researchgate.net [researchgate.net]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 11. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 13. Optimal number of washing steps for western blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 14. sinobiological.com [sinobiological.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 17. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 18. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 19. meridianbioscience.com [meridianbioscience.com]
- 20. High background in immunohistochemistry | Abcam [abcam.com]
- 21. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 22. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
Validation & Comparative
A Comparative Guide to the In Vivo Validation of 2-(1H-Imidazol-2-YL)ethanamine Activity
This guide provides a comprehensive framework for the in vivo validation of 2-(1H-Imidazol-2-YL)ethanamine, a structural analog of histamine. Given the limited public data on this specific molecule, this document outlines a robust, hypothesis-driven approach to its characterization, comparing it against a well-established research compound, Thioperamide. Our strategy is grounded in the structural similarity of the test compound to known histamine H3 receptor (H3R) antagonists, a class of drugs with significant therapeutic potential for neurological disorders.[1][2]
The central hypothesis is that 2-(1H-Imidazol-2-YL)ethanamine functions as an H3R antagonist, thereby increasing the release of histamine and other key neurotransmitters in the central nervous system (CNS) to produce pro-cognitive and wake-promoting effects.[3] This guide will detail the necessary in vivo studies to test this hypothesis, from direct target engagement to behavioral outcomes.
Mechanistic Rationale: The Histamine H3 Receptor as a Prime Target
The histamine H3 receptor is a presynaptic G-protein coupled receptor (GPCR) that acts as a critical negative feedback regulator in the brain.[4] Its two primary functions are:
-
Autoreceptor: Located on histaminergic neurons, it inhibits the synthesis and release of histamine.[4]
-
Heteroreceptor: Found on non-histaminergic neurons, it inhibits the release of other vital neurotransmitters, including acetylcholine (ACh), dopamine (DA), and norepinephrine (NE).[3]
Many H3 receptors exhibit high constitutive activity, meaning they are active even without histamine binding.[3] Therefore, compounds classified as H3R antagonists often function as inverse agonists, blocking both histamine-induced and constitutive activity. The therapeutic value of H3R antagonists lies in their ability to disinhibit these neurons, leading to a coordinated increase in brain levels of histamine, ACh, and DA. This neurochemical enhancement is strongly linked to improved cognitive function, wakefulness, and attention.[1][3]
Signaling Pathway of the Histamine H3 Receptor
Caption: Histamine H3 Receptor (H3R) antagonist mechanism of action.
Comparative In Vivo Validation Strategy
To objectively assess the activity of 2-(1H-Imidazol-2-YL)ethanamine, a head-to-head comparison with a well-characterized H3R antagonist, Thioperamide , is essential. Thioperamide is a potent and selective H3R antagonist widely used in preclinical research, making it an ideal positive control.[7]
Comparative Compound Profiles
The initial step involves characterizing the test compound in vitro to establish a baseline for in vivo dose selection. This data is foundational for interpreting the subsequent in vivo results.
| Parameter | 2-(1H-Imidazol-2-YL)ethanamine | Thioperamide (Reference) | Rationale & Significance |
| Target | Histamine H3 Receptor (Hypothesized) | Histamine H3 Receptor | Defines the primary molecular target for the study. |
| In Vitro Ki (hH3R) | To Be Determined (TBD) | ~2-5 nM | Measures binding affinity. A lower Ki indicates higher affinity. |
| Receptor Activity | Antagonist / Inverse Agonist (Hypothesized) | Antagonist / Inverse Agonist | Determines if the compound blocks or reverses receptor activity. |
| BBB Penetration | TBD (Predicted: High) | High | Essential for CNS activity. Must cross the blood-brain barrier. |
Experimental Workflow: A Phased Approach
A successful in vivo validation campaign follows a logical progression from target engagement to functional outcomes.
Caption: Phased workflow for in vivo validation.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including necessary controls and objective endpoints.
Protocol 1: In Vivo Microdialysis for Neurotransmitter Release
This technique directly measures the extracellular levels of neurotransmitters in a specific brain region, providing definitive evidence of target engagement.[7][8]
Objective: To determine if 2-(1H-Imidazol-2-YL)ethanamine increases histamine and acetylcholine release in the medial prefrontal cortex (mPFC), consistent with H3R antagonism.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2mm membrane)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compound, Thioperamide, Vehicle (e.g., saline)
-
Artificial cerebrospinal fluid (aCSF)
Step-by-Step Methodology:
-
Surgical Implantation: Anesthetize the mouse and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the mPFC. Allow the animal to recover for 5-7 days.
-
Probe Insertion & Baseline: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).
-
Sample Collection: After a 90-120 minute equilibration period, begin collecting dialysate samples every 20 minutes into vials. Collect at least three baseline samples.
-
Drug Administration: Administer the vehicle, 2-(1H-Imidazol-2-YL)ethanamine, or Thioperamide (e.g., via intraperitoneal injection) at the predetermined doses.
-
Post-Dose Collection: Continue collecting dialysate samples for at least 3 hours post-administration.
-
Analysis: Analyze the collected samples using a validated HPLC method to quantify the concentrations of histamine and acetylcholine.
-
Data Normalization: Express the neurotransmitter concentrations as a percentage of the average baseline level for each animal. This controls for individual variability in basal neurotransmitter levels.
Protocol 2: Novel Object Recognition Test (NORT) for Cognitive Function
NORT assesses recognition memory, a cognitive domain frequently enhanced by H3R antagonists.[9] The test leverages the innate tendency of rodents to explore novel objects more than familiar ones.[10][11]
Objective: To evaluate if 2-(1H-Imidazol-2-YL)ethanamine can reverse cognitive deficits induced by the muscarinic antagonist scopolamine.
Materials:
-
Open field arena (e.g., 40x40x40 cm), uniformly lit
-
Two sets of identical objects (e.g., Set A: two identical cubes; Set B: one cube, one pyramid). Objects should be non-porous and heavy enough not to be displaced.
-
Video tracking software
-
Scopolamine, Test compound, Thioperamide, Vehicle
Step-by-Step Methodology:
-
Habituation (Day 1): Place each mouse in the empty arena for 10 minutes to allow exploration and reduce anxiety. This minimizes novelty-induced stress on the testing day.
-
Familiarization/Training (Day 2):
-
Administer the vehicle or test compounds 30-60 minutes prior to the training session.
-
Administer scopolamine (or saline for non-impaired controls) 20-30 minutes before training to induce a memory deficit.
-
Place two identical objects (Object A1 and A2) in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore freely for 10 minutes. Record the time spent exploring each object. Exploration is defined as the nose pointing at the object within a 2 cm distance.
-
-
Testing (Day 2, after inter-trial interval):
-
Return the mouse to its home cage for a defined interval (e.g., 1 hour).
-
Replace one of the familiar objects with a novel object (e.g., replace A2 with B1). The location and the familiar object (A1) remain the same.
-
Place the mouse back in the arena and allow it to explore for 5-10 minutes. Record the time spent exploring the familiar (T_familiar) and novel (T_novel) objects.
-
-
Data Analysis: Calculate the Discrimination Index (DI) as the primary endpoint:
-
DI = (T_novel - T_familiar) / (T_novel + T_familiar)
-
A positive DI indicates the mouse remembers the familiar object and prefers the novel one. A DI near zero suggests a memory deficit.
-
Comparative Data Summary (Hypothetical Results)
The following tables illustrate the expected outcomes if 2-(1H-Imidazol-2-YL)ethanamine is a potent and effective H3R antagonist.
Table 1: Comparative Neurochemical Effects (In Vivo Microdialysis)
| Treatment Group (n=8/group) | Peak Histamine Increase (% of Baseline) | Peak Acetylcholine Increase (% of Baseline) |
| Vehicle | 105 ± 8% | 110 ± 10% |
| 2-(1H-Imidazol-2-YL)ethanamine (10 mg/kg) | 250 ± 25% | 180 ± 20% * |
| Thioperamide (5 mg/kg) | 280 ± 30% * | 200 ± 22% * |
| p < 0.05 vs. Vehicle. Data are mean ± SEM. |
Table 2: Comparative Efficacy in Scopolamine-Induced Amnesia (NORT)
| Treatment Group (n=12/group) | Discrimination Index (DI) | Interpretation |
| Vehicle + Saline | 0.45 ± 0.05 | Normal Memory |
| Vehicle + Scopolamine | 0.08 ± 0.04 # | Memory Impairment |
| 2-(1H-Imidazol-2-YL)ethanamine + Scopolamine | 0.35 ± 0.06 * | Reversal of Memory Impairment |
| Thioperamide + Scopolamine | 0.38 ± 0.05 * | Reversal of Memory Impairment |
| #p < 0.05 vs. Vehicle + Saline; *p < 0.05 vs. Vehicle + Scopolamine. Data are mean ± SEM. |
Conclusion and Future Directions
This guide presents a scientifically rigorous and logically structured plan for the in vivo validation of 2-(1H-Imidazol-2-YL)ethanamine. By directly comparing its neurochemical and behavioral effects to a benchmark H3R antagonist like Thioperamide, researchers can generate clear, interpretable data.
Positive results from these studies—demonstrating increased cortical histamine/ACh release and reversal of cognitive deficits—would provide strong evidence that 2-(1H-Imidazol-2-YL)ethanamine is a promising CNS therapeutic candidate acting via H3R antagonism. Subsequent studies should then focus on broader safety pharmacology, pharmacokinetic profiling, and testing in disease-relevant models, such as models of Alzheimer's disease or narcolepsy.[1][12]
References
-
Title: In vivo microdialysis measurement of histamine in rat blood effects of compound 48/80 and histamine receptor antagonists Source: PubMed URL: [Link]
-
Title: In vivo microdialysis estimation of histamine in human skin Source: PubMed URL: [Link]
-
Title: Signaling pathways associated with the histamine H3 receptor. Source: ResearchGate URL: [Link]
-
Title: Histamine H3 receptor (H3R) main signaling pathways. Source: ResearchGate URL: [Link]
-
Title: In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis Source: PubMed URL: [Link]
-
Title: Novel Object Recognition Source: Maze Engineers - ConductScience URL: [Link]
-
Title: Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms Source: PubMed URL: [Link]
-
Title: Quantitative measurement of extracellular histamine concentrations in intact human skin in vivo by the microdialysis technique Source: Ovid URL: [Link]
-
Title: Novel object recognition test Source: Bio-protocol URL: [Link]
-
Title: In vivo Microdialysis Estimation of Histamine in Human Skin Source: Karger Publishers URL: [Link]
-
Title: The histamine H3 receptor: an attractive target for the treatment of cognitive disorders Source: PMC - NIH URL: [Link]
-
Title: Novel Object Recognition test Source: MMPC.org URL: [Link]
-
Title: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice Source: NIH URL: [Link]
-
Title: Morris Water Maze Source: MMPC.org URL: [Link]
-
Title: Morris Water Maze Test Source: Melior Discovery URL: [Link]
-
Title: The novel object recognition memory: neurobiology, test procedure, and its modifications Source: PMC - NIH URL: [Link]
-
Title: Histamine H3 receptor Source: Wikipedia URL: [Link]
-
Title: Morris water maze: procedures for assessing spatial and related forms of learning and memory Source: PMC - PubMed Central URL: [Link]
-
Title: UC Davis - Morris Water Maze Source: Protocols.io URL: [Link]
-
Title: In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer Source: PubMed URL: [Link]
-
Title: Understanding the Morris Water Maze in Neuroscience Source: Noldus URL: [Link]
-
Title: A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents Source: PubMed URL: [Link]
-
Title: In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease Source: PubMed URL: [Link]
-
Title: 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924 Source: PubMed URL: [Link]
-
Title: H3 receptor antagonist Source: Wikipedia URL: [Link]
-
Title: 1H-Imidazole-2-ethanamine Source: PubChem URL: [Link]
-
Title: 2-(1H-imidazol-1-yl)ethanamine Source: PubChem URL: [Link]
-
Title: Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents Source: PubMed URL: [Link]
Sources
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo microdialysis measurement of histamine in rat blood effects of compound 48/80 and histamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel object recognition test [bio-protocol.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Histamine and 2-(1H-Imidazol-2-YL)ethanamine at the Histamine H3 Receptor
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the endogenous neurotransmitter histamine and the synthetic compound 2-(1H-Imidazol-2-YL)ethanamine, with a specific focus on their interactions with the histamine H3 receptor (H3R). The H3R is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS) that has garnered significant attention as a therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and narcolepsy.[1][2][3][4]
Introduction to the Ligands
Histamine , or 2-(1H-imidazol-4-yl)ethanamine, is a well-characterized biogenic amine that functions as the endogenous agonist for all four histamine receptor subtypes (H1R, H2R, H3R, and H4R).[1] At the H3R, it acts as an autoreceptor on histaminergic neurons to inhibit its own synthesis and release, and as a heteroreceptor to modulate the release of other key neurotransmitters like acetylcholine, dopamine, and serotonin.[1][2][4][5]
2-(1H-Imidazol-2-YL)ethanamine is a structural isomer of histamine, with the ethylamine side chain positioned at the 2-position of the imidazole ring instead of the 4-position. While structurally similar, this positional change can significantly impact the compound's pharmacological profile. Currently, there is a notable absence of published experimental data characterizing the binding affinity and functional activity of 2-(1H-Imidazol-2-YL)ethanamine at the H3 receptor.[6] This guide will therefore compare the known properties of histamine with the predicted and potential properties of its 2-yl isomer based on established structure-activity relationships for H3R ligands.
Chemical Structures and Properties
The chemical structures of histamine and 2-(1H-Imidazol-2-YL)ethanamine are presented below. Both molecules possess an imidazole core and a flexible ethylamine side chain, which are common features in many H3R ligands.[6] The key difference lies in the point of attachment of the ethylamine group to the imidazole ring.
| Compound | Chemical Structure |
| Histamine | Imidazole ring with an ethylamine group at position 4 |
| 2-(1H-Imidazol-2-YL)ethanamine | Imidazole ring with an ethylamine group at position 2 |
Pharmacological Profile at the H3 Receptor
Histamine: The Endogenous Agonist
Histamine exhibits high affinity for the H3 receptor and functions as a full agonist.[1] Its binding initiates a signaling cascade that leads to the inhibition of neurotransmitter release. The presynaptic inhibitory action of histamine via H3Rs is a critical feedback mechanism for maintaining homeostasis in the histaminergic system and modulating the activity of other neuronal circuits.[2]
2-(1H-Imidazol-2-YL)ethanamine: An Uncharacterized Ligand
Due to the lack of experimental data, the pharmacological activity of 2-(1H-Imidazol-2-YL)ethanamine at the H3R remains unknown. However, based on the structure-activity relationships of other imidazole-based H3R ligands, it is plausible that this compound may also interact with the H3R. The potency and efficacy (agonist, antagonist, or inverse agonist activity) would depend on how the altered geometry of the molecule affects its binding to the receptor's active site. Further experimental investigation is required to determine its pharmacological profile.
The H3 Receptor Signaling Pathway
Caption: Histamine H3 Receptor Signaling Pathway.
Quantitative Data Comparison
The following table summarizes the available binding affinity and functional potency data for histamine at the human H3 receptor. As previously noted, corresponding data for 2-(1H-Imidazol-2-YL)ethanamine is not available in the current literature.
| Compound | Target | Action | Binding Affinity (Ki) | Functional Activity (EC50) |
| Histamine | Human Histamine H3 Receptor | Agonist | ~8 nM[10] | ~2 nM[11] |
| 2-(1H-Imidazol-2-YL)ethanamine | Human Histamine H3 Receptor | Unknown | No data available | No data available |
Experimental Protocols
To address the data gap for 2-(1H-Imidazol-2-YL)ethanamine and other novel compounds, the following standardized experimental protocols are provided.
Radioligand Binding Assay for H3 Receptor
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the H3R.[4][12]
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a known radioligand to the H3R (IC50), from which the Ki value can be calculated.
Materials:
-
Membrane preparations from cells expressing recombinant human H3R.
-
Radioligand (e.g., [³H]-Nα-methylhistamine).
-
Test compound (e.g., 2-(1H-Imidazol-2-YL)ethanamine).
-
Non-specific binding control (e.g., 10 µM clobenpropit).[10]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the reference compound in assay buffer. Dilute the radioligand to a final concentration approximately equal to its Kd. Dilute the membrane preparation to a final concentration of 10-20 µg of protein per well.[4]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Add non-specific binding control, radioligand, and membrane preparation.
-
Competitive Binding: Add serial dilutions of the test compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 2 hours with gentle agitation to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Experimental Workflow for Radioligand Binding Assay.
Functional cAMP Assay for Gi-Coupled H3 Receptor
This protocol describes a method to determine the functional activity (e.g., EC50 for agonists or IC50 for antagonists) of a test compound at the Gi-coupled H3R by measuring changes in intracellular cAMP levels.[13][14][15]
Objective: To measure the ability of a test compound to modulate forskolin-stimulated cAMP production in cells expressing the H3R.
Materials:
-
Cells stably expressing recombinant human H3R.
-
Test compound.
-
Forskolin (an adenylyl cyclase activator).
-
Cell culture medium and reagents.
-
96-well or 384-well plates.
Procedure:
-
Cell Seeding: Seed the H3R-expressing cells into the appropriate microplate and culture overnight.
-
Compound Addition:
-
For Agonist Testing: Add serial dilutions of the test compound and a fixed concentration of forskolin.
-
For Antagonist Testing: Add a fixed concentration of a known H3R agonist, a fixed concentration of forsklin, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for modulation of cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
For Agonists: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 value (concentration for 50% of maximal inhibition of forskolin-stimulated cAMP).
-
For Antagonists: Plot the cAMP levels against the log concentration of the test compound to determine the IC50 value (concentration for 50% of maximal reversal of agonist-induced inhibition).
-
Conclusion and Future Directions
This guide highlights the well-established role of histamine as the endogenous agonist at the H3 receptor and underscores the significant knowledge gap regarding the pharmacological properties of its structural isomer, 2-(1H-Imidazol-2-YL)ethanamine. While both compounds share a common imidazole scaffold, the difference in the substitution pattern is likely to have a profound impact on their interaction with the H3R.
The provided experimental protocols offer a robust framework for the pharmacological characterization of 2-(1H-Imidazol-2-YL)ethanamine and other novel H3R ligands. Future research should prioritize the synthesis and in-depth evaluation of this compound to determine its binding affinity, functional activity, and selectivity profile. Such studies will not only fill the current data void but also contribute to a more comprehensive understanding of the structure-activity relationships at the histamine H3 receptor, which is crucial for the rational design of new therapeutics for neurological and psychiatric disorders.
References
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. Drug-receptor kinetics and sigma-1 receptor affinity differentiate clinically evaluated histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. High affinity histamine binding site is the H3 receptor: characterization and autoradiographic localization in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation | Semantic Scholar [semanticscholar.org]
- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 15. benchchem.com [benchchem.com]
- 16. resources.revvity.com [resources.revvity.com]
Comparative Analysis of H3 Receptor Antagonists: The Clinically Validated Pitolisant versus the Foundational Scaffold 2-(1H-Imidazol-2-YL)ethanamine
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of neuropharmacology, the histamine H3 receptor (H3R) has emerged as a compelling target for treating a spectrum of neurological disorders, including narcolepsy, Alzheimer's disease, and schizophrenia.[1][2][3] The H3R primarily functions as a presynaptic autoreceptor, modulating the synthesis and release of histamine.[1][4] Crucially, it also acts as a heteroreceptor, controlling the release of other vital neurotransmitters like acetylcholine, dopamine, and norepinephrine.[1][4][5] Antagonism of this receptor, therefore, offers a powerful mechanism to enhance wakefulness and cognitive functions.
This guide provides an in-depth comparison between Pitolisant (Wakix®), the first and only FDA-approved H3 receptor antagonist/inverse agonist, and 2-(1H-Imidazol-2-YL)ethanamine, a foundational imidazole-based chemical scaffold.[6][7] We will dissect their mechanisms, compare their pharmacological profiles, and provide the experimental context necessary for researchers in the field.
From Foundational Scaffold to Optimized Therapeutic: A Structural Evolution
The journey of H3R antagonist development reveals a classic narrative of medicinal chemistry: evolving from a core pharmacophore to a refined clinical candidate with an improved safety and efficacy profile.
2-(1H-Imidazol-2-YL)ethanamine represents an early-generation structural motif. Its imidazole ring is a key feature in many initial H3R ligands, such as the experimental compounds thioperamide and ciproxifan.[2][8][9] This scaffold provides the necessary chemical features to interact with the H3 receptor, but its simplicity belies the challenges associated with imidazole-containing drugs, most notably the potential for inhibition of cytochrome P450 (CYP450) enzymes, leading to undesirable drug-drug interactions.[10]
Pitolisant , in contrast, is a first-in-class, non-imidazole N-piperidyl derivative.[11] Its development signifies a deliberate move away from the imidazole core to circumvent the associated metabolic liabilities. This structural evolution has been pivotal to its clinical success, resulting in a drug that is not only effective but also possesses a more predictable pharmacokinetic profile.
Mechanism of Action: The Nuance of Inverse Agonism
The histamine H3 receptor exhibits a high degree of constitutive activity, meaning it can signal even in the absence of its natural ligand, histamine.[5][11] This property makes the distinction between a simple antagonist and an inverse agonist critically important.
-
A neutral antagonist simply blocks the receptor, preventing histamine from binding and activating it.
-
An inverse agonist , such as Pitolisant, not only blocks the receptor but also binds to and stabilizes it in an inactive conformation, thereby reducing its basal, constitutive activity.[12][13][14][15]
This dual action of antagonism and inverse agonism allows Pitolisant to increase histaminergic transmission in two ways: it blocks the auto-inhibitory feedback from endogenous histamine and it further enhances histamine release above the basal level by silencing the receptor's intrinsic activity.[11] This leads to increased synthesis and release of histamine in the brain, promoting wakefulness.[12][16] Furthermore, by blocking H3 heteroreceptors, Pitolisant also increases the release of other neurotransmitters like acetylcholine and dopamine, contributing to its cognitive-enhancing effects.[5][17]
While direct, comprehensive data for the simple 2-(1H-Imidazol-2-YL)ethanamine molecule is limited, related and more complex imidazole-based compounds have been characterized as potent H3R antagonists/inverse agonists, suggesting this scaffold provides the necessary pharmacophore for this mechanism of action.[8]
The H3 Receptor Signaling Cascade
Comparative Pharmacological Data
The following table summarizes the key pharmacological parameters, highlighting the extensive characterization of Pitolisant compared to the foundational nature of the imidazole scaffold.
| Parameter | Pitolisant (Wakix®) | 2-(1H-Imidazol-2-YL)ethanamine & Derivatives |
| Chemical Class | Non-imidazole, N-piperidyl derivative | Imidazole-based scaffold |
| Binding Affinity (Ki) | High affinity: 0.16 nM - 1.0 nM for human H3R.[11][14][20] | Varies widely based on derivatization. Potent derivatives exhibit nanomolar to sub-nanomolar Ki values (e.g., GT-2331, Ki = 0.125 nM).[21] |
| Functional Activity | Potent inverse agonist (EC50 ≈ 1.5 nM).[11][14][20] | Derivatives are characterized as antagonists and/or inverse agonists.[8][22] |
| Selectivity | Highly selective for H3R over other histamine receptors (H1R, H2R, H4R).[6] | Selectivity profile is dependent on the specific derivative. |
| Clinical Status | FDA approved for narcolepsy in adults and pediatric patients (age 6+).[7][12][16][23][24] | Preclinical research tool; a foundational structure for medicinal chemistry exploration. |
| Key Advantage | Clinically proven efficacy and safety; non-scheduled substance.[6][11][16] | Serves as a versatile starting point for synthesizing novel H3R ligands. |
| Key Limitation | Potential for QTc interval prolongation at very high doses; common side effects include headache, insomnia, and nausea.[12][13][25] | Imidazole ring can lead to CYP450 inhibition, complicating drug development. |
Experimental Protocols: Quantifying Receptor Interaction
A cornerstone of characterizing any new H3R ligand is the competitive radioligand binding assay. This experiment directly measures the affinity of a test compound for the receptor.
Protocol: H3 Receptor Competitive Radioligand Binding Assay
Principle: This assay quantifies the ability of an unlabeled test compound (e.g., Pitolisant) to displace a specific radiolabeled ligand (e.g., [³H]-Nα-methylhistamine) from the H3 receptor. The resulting data are used to calculate the inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of the test compound.[3]
Materials:
-
Membrane Preparation: Homogenized tissue from rat brain cortex or membranes from HEK293 cells stably expressing the human H3 receptor.[3][9][21]
-
Radioligand: [³H]-Nα-methylhistamine ([³H]NAMH), a potent H3R agonist.[9][21][26]
-
Test Compound: Pitolisant or other novel ligands.
-
Reference Compound: A known H3R antagonist like Ciproxifan or Thioperamide.[3]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[27]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent, unlabeled H3R ligand like clobenpropit or histamine itself.[26][27]
-
Instrumentation: Scintillation counter, 96-well filter plates (GF/C).
Methodology:
-
Reagent Preparation:
-
Causality: A serial dilution of the test compound is prepared to generate a concentration-response curve. A typical range spans from picomolar to micromolar concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Prepare the radioligand in assay buffer to a final concentration near its dissociation constant (Kd), typically 1-2 nM, to ensure a sufficient specific binding window.[3]
-
Dilute the membrane preparation in assay buffer to a concentration of 10-20 µg of protein per well. This ensures a detectable receptor population without excessive radioligand depletion.
-
-
Assay Incubation:
-
In a 96-well plate, combine the assay buffer, membrane preparation, radioligand, and either the vehicle (for total binding), the non-specific binding control, or the test compound at various concentrations.
-
Causality: The plate is incubated (e.g., 2 hours at 25°C) to allow the binding reaction to reach equilibrium.[26][27]
-
-
Separation and Detection:
-
Causality: To separate receptor-bound radioligand from unbound ligand, the reaction mixture is rapidly filtered through a glass fiber filter plate. The receptors and bound radioligand are trapped on the filter, while unbound ligand passes through.
-
The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
A scintillant is added to each well, and the radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of competing ligand).
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.
-
Experimental Workflow Diagram
Field-Proven Insights and Concluding Remarks
The comparison between Pitolisant and 2-(1H-Imidazol-2-YL)ethanamine is less a head-to-head competition and more an illustration of the drug discovery pipeline.
-
Pitolisant's success is a landmark achievement. It provides clinical validation for the H3R as a therapeutic target for sleep-wake disorders.[6][12] Its status as a non-controlled substance is a significant advantage over traditional stimulants used for narcolepsy, such as modafinil.[11][12] Clinical trials have demonstrated its efficacy in reducing both excessive daytime sleepiness (EDS) and cataplexy.[12][17] The recent expansion of its FDA approval to include pediatric patients further solidifies its role in clinical practice.[7][16][23][24]
-
The imidazole scaffold, represented by 2-(1H-Imidazol-2-YL)ethanamine, remains a valuable tool in preclinical research. It allows for the rapid synthesis of diverse chemical libraries to probe structure-activity relationships at the H3 receptor.[21][28][29] However, the field's progression to non-imidazole antagonists like Pitolisant underscores the importance of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to identify and mitigate potential liabilities, such as CYP450 interactions, long before a compound reaches clinical trials.
References
Sources
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects [mdpi.com]
- 7. aasm.org [aasm.org]
- 8. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 9. Synthesis and binding assays of H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Pitolisant Hydrochloride? [synapse.patsnap.com]
- 14. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Pitolisant - Wikipedia [en.wikipedia.org]
- 16. hcplive.com [hcplive.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel histamine H3-receptor antagonists and partial agonists with a non-aminergic structure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. neurologylive.com [neurologylive.com]
- 24. FDA approval for Wakix (pitolisant) in pediatric patients with narcolepsy - Harmony Biosciences - Medical Update Online [medicalupdateonline.com]
- 25. wakixhcp.com [wakixhcp.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. biorxiv.org [biorxiv.org]
- 28. benchchem.com [benchchem.com]
- 29. Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Imidazole-Ethanamine Derivatives: A Guide for Preclinical Research
The imidazole-ethanamine scaffold represents a critical pharmacophore in modern drug discovery, with its derivatives demonstrating a remarkable diversity of biological activities. Histamine, the archetypal imidazole-ethanamine, is a ubiquitous biogenic amine that modulates a wide array of physiological processes through its interaction with four distinct G-protein coupled receptors (H1, H2, H3, and H4). This guide provides a comparative in vivo analysis of key imidazole-ethanamine derivatives, offering insights into their pharmacological effects in preclinical models, the methodologies for their evaluation, and the underlying signaling pathways that govern their therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of pharmacology, immunology, and neuroscience.
The Imidazole-Ethanamine Core: A Foundation for Diverse Pharmacology
The versatility of the imidazole-ethanamine structure lies in its ability to be chemically modified to achieve receptor subtype selectivity, thereby producing compounds with distinct and targeted pharmacological profiles. While histamine acts as a non-selective agonist, synthetic derivatives have been developed as potent and selective agonists, antagonists, and inverse agonists for each of the four histamine receptor subtypes. This has led to the development of drugs for a wide range of indications, from common allergies to neurological disorders.
Comparative In Vivo Efficacy of Key Imidazole-Ethanamine Derivatives
The in vivo activity of imidazole-ethanamine derivatives is a function of their receptor binding affinity, selectivity, and pharmacokinetic properties. The following table summarizes the in vivo effects of several prominent derivatives in established animal models.
| Derivative | Primary Target(s) | Key In Vivo Model(s) | Observed Effects | Reference(s) |
| Histamine | H1R, H2R, H3R, H4R Agonist | Guinea pig bronchoconstriction model; Rat gastric acid secretion model.[1][2] | Induces bronchoconstriction, increases vascular permeability, and stimulates gastric acid secretion.[1][2] | |
| Betahistine | Weak H1R Agonist, Potent H3R Antagonist/Inverse Agonist | Animal models of Meniere's disease; Murine models of brain histamine levels.[3][4][5][6] | Increases cochlear blood flow and enhances histamine turnover in the brain.[3][6] | |
| Ciproxifan | Potent and Selective H3R Antagonist/Inverse Agonist | Murine models of cognitive impairment and sleep-wake cycle.[7][8][9][10][11] | Enhances attention, promotes wakefulness, and reverses memory deficits.[7][10][11] | |
| VUF 8430 | Potent H4R Agonist | In vivo models of inflammation and immune cell chemotaxis.[12][13] | Induces chemotaxis of immune cells such as eosinophils and mast cells.[14] | |
| JNJ 7777120 | Potent and Selective H4R Antagonist | Murine models of allergic inflammation, pruritus, and pain.[15][16][17][18][19] | Reduces inflammatory cell influx, attenuates itching, and shows anti-inflammatory properties.[15][16][19] |
In Vivo Experimental Protocols: Methodologies for Evaluation
The robust in vivo characterization of imidazole-ethanamine derivatives relies on well-established and reproducible animal models. Below are detailed protocols for key assays.
Histamine-Induced Bronchoconstriction in Guinea Pigs
This model is a cornerstone for the evaluation of H1 receptor antagonists.[2][20]
Protocol:
-
Animal Preparation: Male Hartley guinea pigs (350-450 g) are sensitized with an intraperitoneal injection of ovalbumin.
-
Anesthesia and Surgical Preparation: Animals are anesthetized, and the trachea is cannulated to allow for artificial respiration and the measurement of airway resistance. The jugular vein is cannulated for intravenous drug administration.
-
Baseline Measurement: A stable baseline of respiratory mechanics is established.
-
Histamine Challenge: A bolus of histamine is administered intravenously to induce bronchoconstriction, which is measured as an increase in airway resistance.
-
Test Compound Administration: The imidazole-ethanamine derivative being tested is administered intravenously at various doses prior to a subsequent histamine challenge.
-
Data Analysis: The dose-dependent inhibition of the histamine-induced bronchoconstriction is calculated to determine the potency of the test compound.
Rationale for Experimental Design: The guinea pig is the animal model of choice due to the high sensitivity of its airways to histamine, which closely mimics the bronchospastic component of an allergic asthma attack in humans. Intravenous administration allows for precise dose delivery and rapid onset of action.
Murine Model of Zymosan-Induced Peritonitis
This model is employed to assess the anti-inflammatory properties of compounds, particularly H4 receptor antagonists.
Protocol:
-
Animal Preparation: Male BALB/c mice (20-25 g) are used for this study.
-
Test Compound Administration: The test compound (e.g., JNJ 7777120) or vehicle is administered, typically via oral gavage or intraperitoneal injection, at a specified time before the inflammatory challenge.
-
Induction of Peritonitis: An intraperitoneal injection of zymosan, a yeast cell wall component, is administered to induce an inflammatory response characterized by the recruitment of neutrophils and other leukocytes into the peritoneal cavity.
-
Sample Collection: At a predetermined time point after zymosan injection (e.g., 4 hours), the mice are euthanized, and the peritoneal cavity is lavaged with saline to collect the inflammatory exudate.
-
Cellular Analysis: The total number of leukocytes in the peritoneal lavage fluid is determined, and differential cell counts are performed to quantify the influx of specific immune cell populations, such as neutrophils.
-
Data Analysis: The reduction in leukocyte infiltration in the compound-treated groups is compared to the vehicle-treated control group to assess the anti-inflammatory efficacy.
Self-Validation of the Protocol: This protocol is self-validating as it includes a positive control (zymosan-induced inflammation) and a negative control (vehicle-treated animals). The quantifiable endpoint (leukocyte infiltration) provides a robust measure of the compound's anti-inflammatory activity.
Key Signaling Pathways and Mechanisms of Action
The diverse in vivo effects of imidazole-ethanamine derivatives are a direct result of their interaction with specific histamine receptor subtypes and their downstream signaling cascades.
H1 Receptor Signaling in Allergic Responses
The H1 receptor is a Gq/11-coupled receptor. Its activation by histamine leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C. This cascade culminates in smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.
Caption: H1 Receptor Signaling Cascade.
H3 Receptor Antagonism and Wakefulness
H3 receptors are primarily located in the central nervous system and function as presynaptic autoreceptors that inhibit the synthesis and release of histamine. H3 receptor antagonists, such as ciproxifan, block this negative feedback loop, leading to increased histamine release in the brain. This enhanced histaminergic neurotransmission promotes wakefulness and cognitive function.[21]
Caption: Mechanism of H3R Antagonists in Promoting Wakefulness.
Future Perspectives and Conclusion
The imidazole-ethanamine scaffold continues to be a highly productive platform for the discovery of novel therapeutics. While H1 and H2 receptor antagonists are well-established in clinical practice, the therapeutic potential of H3 and H4 receptor modulators is an active area of research. The in vivo models and methodologies described in this guide are essential tools for the preclinical evaluation of these next-generation compounds. Future efforts will likely focus on the development of derivatives with enhanced selectivity, improved pharmacokinetic profiles, and novel mechanisms of action to address unmet medical needs in a variety of diseases, including neuroinflammatory disorders, chronic pain, and cancer.
References
- (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research.
- Lim, H. D., Adami, M., Guaita, E., Werfel, T., Smits, R. A., de Esch, I. J., Bakker, R. A., Gutzmer, R., Coruzzi, G., & Leurs, R. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British journal of pharmacology, 157(1), 34–43.
- Thurmond, R. L., Venable, J. D., Savall, B. M., La, D., & Fung-Leung, W. P. (2017). The histamine H4 receptor: from orphan to the clinic. Frontiers in pharmacology, 8, 65.
- Ligneau, X., Landais, L., Perrin, D., Piriou, J., Uguen, M., Lecomte, J. M., & Schwartz, J. C. (1998). Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist. The Journal of pharmacology and experimental therapeutics, 287(2), 658–666.
- Arrang, J. M., Morisset, S., & Gbahou, F. (2007). Protean agonism at histamine H3 receptors in vitro and in vivo. The Journal of pharmacology and experimental therapeutics, 321(2), 517–525.
- Aksoz, E., Gocmez, C., Aksu, I., & Tabakan, I. (2021). Dose-related effects of ciproxifan on brain tissue in rats with cerebral ischemia-reperfusion. Bratislavske lekarske listy, 122(11), 819–825.
- Cowden, J. M., Yu, F., Challapalli, M., Huang, J. F., Kim, S., Fung-Leung, W. P., Ma, J. Y., Riley, J. P., Zhang, M., Dunford, P. J., & Thurmond, R. L. (2013). Antagonism of the histamine H4 receptor reduces LPS-induced TNF production in vivo. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 62(6), 599–607.
- Fabis, M., Fuxe, K., & Agnati, L. F. (2018). A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia. Frontiers in neuroscience, 12, 788.
- (2020). ANTIHISTAMINIC ACTIVITY MODELS.
- Hernandez-Luis, F., Garcia-Galan, M. J., Sadek, B., & Arias-Montano, J. A. (2011). In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties. British journal of pharmacology, 162(2), 339–350.
- Thurmond, R. L. (2015). Clinical Development of Histamine H4 Receptor Antagonists. Handbook of experimental pharmacology, 229, 319–331.
- Gbahou, F., Rouleau, A., Morisset, S., Parmentier, R., Lin, J. S., Ligneau, X., Ganellin, C. R., Stark, H., Schunack, W., & Schwartz, J. C. (2006). Effects of betahistine at histamine H3 receptors: mixed inverse agonism/agonism in vitro and partial inverse agonism in vivo. The Journal of pharmacology and experimental therapeutics, 316(1), 99–107.
- Lin, C. S., & Wang, J. P. (1993). In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation. British journal of pharmacology, 108(3), 603–608.
- Corcostegui, R., Labeaga, L., Innerarity, A., Berisa, A., & Orjales, A. (1989). "In vivo" and "in vitro" evaluation of four antihistamines (astemizole, azatadine, mequitazine, terfenadine).
- Joyce, D. A., de la Lande, I. S., & Head, R. J. (1997). Comparison of the binding distribution of agonist and antagonist ligands for histamine H3 receptors in pig brain by quantitative autoradiography. The Journal of pharmacology and experimental therapeutics, 283(1), 173–180.
- Clauzure, M., Táquez Delgado, M. A., Phillip, J. M., Revuelta, M., Cerchietti, L., & Medina, V. A. (2022). Histamine H4 Receptor Agonism Induces Antitumor Effects in Human T-Cell Lymphoma. International journal of molecular sciences, 23(3), 1378.
- Browman, K. E., & Komater, V. A. (2010). The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats. Pharmacology, biochemistry, and behavior, 96(4), 437–443.
- Ali, A., Parveen, T., Sharma, G., & Haider, M. R. (2022). Ciproxifan attenuates the memory impairment induced by lipopolysaccharide through modulation of cholinergic transmission in the mouse brain. Journal of psychopharmacology (Oxford, England), 36(1), 108–119.
- (2012). In vivo immunomodulatory profile of histamine receptors (H1, H2, H3 and H4): A comparative antagonists study.
- Clauzure, M., Táquez Delgado, M. A., Phillip, J. M., Revuelta, M., Cerchietti, L., & Medina, V. A. (2022). Histamine H4 Receptor Agonism Induces Antitumor Effects in Human T-Cell Lymphoma. International journal of molecular sciences, 23(3).
- Singh, S., & Kumar, S. (2022). A current review on animal models of anti-asthmatic drugs screening. Journal of pharmacological and toxicological methods, 117, 107198.
- Leurs, R., Chazot, P. L., Shenton, F. C., Lim, H. D., & de Esch, I. J. (2009). Molecular and biochemical pharmacology of the histamine H4 receptor. British journal of pharmacology, 157(1), 14–23.
- Fujishima, H., & Fukagawa, K. (2012). Model for Studying Anti- Allergic Drugs for Allergic Conjunctivitis in Animals. Journal of ophthalmology, 2012, 385489.
- Lim, H. D., Smits, R. A., Bakker, R. A., van de Werken, H. J., de Esch, I. J., & Leurs, R. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of medicinal chemistry, 49(23), 6650–6651.
- Itoh, Y., Oishi, R., & Saeki, K. (1995). Comparison of the effects of eleven histamine H1-receptor antagonists on monoamine turnover in the mouse brain. Naunyn-Schmiedeberg's archives of pharmacology, 351(5), 461–466.
- Panula, P., & Nuutinen, S. (2021). Histamine receptors, agonists, and antagonists in health and disease. Handbook of clinical neurology, 180, 369–381.
- Aniruddha, D. (2019). Role of Betahistine in the Management of Vertigo. International Journal of Head and Neck Surgery, 10(1), 28-31.
- Lacour, M., & van de Heyning, P. H. (2003). Betahistine in the treatment of Ménière's disease. Neuro-Chirurgie, 49(2-3 Pt 2), 265-274.
- Adrion, C., Fischer, C. S., Wagner, J., Gürkov, R., Mansmann, U., & Strupp, M. (2016). Efficacy and safety of betahistine treatment in patients with Meniere's disease: primary results of a long term, multicentre, double blind, randomised, placebo controlled, dose defining trial (BEMED trial). BMJ (Clinical research ed.), 352, h6816.
- Pilicheva, B., Uzunova, Y., & Marudova, M. (2020). In Vitro Physiological Effects of Betahistine on Cell Lines of Various Origins. Cureus, 12(10), e10777.
- Al-Radadi, N. S., Al-Harthi, S., El-Gazzar, A. A., & Al-Zahrani, E. A. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomedicines, 12(9), 1198.
- Al-Radadi, N. S. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomedicines, 12(9), 1198.
- Al-Radadi, N. S., Al-Harthi, S., El-Gazzar, A. A., & Al-Zahrani, E. A. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomedicines, 12(9), 1198.
- Wang, Y., Zhang, Y., Wang, J., Zhang, L., Wang, Y., Yang, C., Zhang, Z., & Hu, W. (2016). Imidazole-based pinanamine derivatives: Discovery of dual inhibitors of the wild-type and drug-resistant mutant of the influenza A virus. European journal of medicinal chemistry, 110, 249–258.
- (2021). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule.
Sources
- 1. In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A current review on animal models of anti-asthmatic drugs screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Betahistine in the treatment of Ménière’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of betahistine treatment in patients with Meniere’s disease: primary results of a long term, multicentre, double blind, randomised, placebo controlled, dose defining trial (BEMED trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protean agonism at histamine H3 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
- 12. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antagonism of the histamine H4 receptor reduces LPS-induced TNF production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia [frontiersin.org]
- 18. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Histamine receptors, agonists, and antagonists in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Hit Compounds from 2-(1H-Imidazol-2-YL)ethanamine Library Screens
High-throughput screening (HTS) of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the rapid identification of "hit" compounds that modulate a biological target of interest.[1] Among the myriad of chemical scaffolds utilized, the 2-(1H-imidazol-2-YL)ethanamine core is frequently encountered due to its versatile binding properties and synthetic tractability. However, the journey from an initial hit to a validated lead compound is fraught with potential pitfalls, including false positives and promiscuous binders.[2] This guide provides a comprehensive, technically-grounded framework for researchers to rigorously validate hits emerging from 2-(1H-imidazol-2-YL)ethanamine library screens, ensuring that only the most promising candidates advance in the drug discovery pipeline.
The Imperative of a Rigorous Validation Cascade
Progressing a hit from a primary screen into a lead optimization program requires a multi-faceted validation process.[3] This "hit validation cascade" is a sequential series of experiments designed to confirm the compound's activity, determine its potency and selectivity, and verify its direct engagement with the intended target.[2] A well-designed cascade systematically eliminates artifactual hits, such as those that interfere with the assay technology or exhibit non-specific activity, thereby saving invaluable time and resources.[4]
Phase 1: Confirmation and Initial Triage
The initial phase of hit validation focuses on confirming the activity observed in the primary HTS and weeding out obvious false positives. This typically involves re-testing the hit compounds, often from a freshly sourced powder sample to rule out degradation or contamination of the original library sample.
Hit Confirmation and Dose-Response Analysis
The first crucial step is to confirm the activity of the primary hits. This is accomplished by re-testing the compounds in the primary assay, ideally using a fresh, solid sample of the compound to ensure its integrity.[5]
Experimental Protocol: Dose-Response Curve Generation
-
Compound Preparation: Prepare a stock solution of the hit compound in a suitable solvent, typically DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution to create a range of concentrations, typically spanning at least three orders of magnitude.
-
Assay Performance: Run the primary biochemical or cell-based assay with the serially diluted compound.
-
Data Analysis: Plot the assay response against the logarithm of the compound concentration to generate a dose-response curve.[6] Fit the data to a sigmoidal curve using non-linear regression to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.[7][8]
The IC50/EC50 value provides a quantitative measure of the compound's potency and is a critical parameter for comparing different hits.[9]
Identification of Promiscuous Inhibitors and PAINS
A significant challenge in early drug discovery is the presence of Pan-Assay Interference Compounds (PAINS) and other promiscuous inhibitors that appear as hits in numerous screens due to non-specific mechanisms.[10] The imidazole core, while a valuable pharmacophore, can sometimes be associated with such promiscuous activity.[11] Computational filtering using established PAINS substructure filters is a critical first-pass analysis.[12]
Experimental Protocol: Counter-Screening
Counter-screens are designed to identify compounds that interfere with the assay technology itself, rather than modulating the biological target.[4]
-
Assay without Target: Run the primary assay in the absence of the biological target, but in the presence of the hit compound.
-
Assay with Inactive Target: If applicable, perform the assay with a catalytically inactive mutant of the target enzyme.
-
Readout Interference: Assess for compound auto-fluorescence or quenching if a fluorescence-based readout was used in the primary screen.[13]
A significant signal in any of these counter-screens suggests that the compound is an assay artifact and should be deprioritized.
Phase 2: Orthogonal Validation and Selectivity Profiling
Once a hit has been confirmed and cleared of common artifacts, the next phase involves validating its activity using an independent, or "orthogonal," assay and assessing its selectivity.
Orthogonal Assays
Orthogonal assays utilize a different detection technology or assay principle to confirm the compound's activity.[14] This provides confidence that the observed effect is not an artifact of the primary assay format.
Example Orthogonal Assays:
| Primary Assay Type | Potential Orthogonal Assay |
| Fluorescence-Based Enzyme Assay | Luminescence-Based Assay (e.g., ADP-Glo™)[15] |
| Cell-Based Reporter Gene Assay | Western Blot or qPCR for endogenous protein/gene expression |
| Binding Assay (e.g., FRET) | Biophysical Binding Assay (e.g., SPR, MST) |
Selectivity Profiling
A crucial characteristic of a promising drug candidate is its selectivity for the intended target over other related proteins, particularly within the same family (e.g., kinases, GPCRs).[16] The 2-(1H-Imidazol-2-YL)ethanamine scaffold can sometimes exhibit activity against multiple targets.
Experimental Protocol: Kinase Selectivity Profiling (Example)
-
Panel Selection: Choose a panel of kinases that are structurally related to the primary target. Several commercial services offer broad kinase selectivity profiling.[13]
-
Single-Dose Screening: Initially screen the hit compound at a single, high concentration (e.g., 1-10 µM) against the kinase panel.
-
Dose-Response Follow-up: For any kinases that show significant inhibition in the single-dose screen, perform full dose-response experiments to determine their IC50 values.
The selectivity index, calculated by dividing the IC50 for an off-target by the IC50 for the on-target, is a key metric for prioritizing compounds. A higher selectivity index is generally desirable.
Phase 3: Biophysical Confirmation of Direct Target Engagement
The ultimate goal of this validation phase is to unequivocally demonstrate that the hit compound physically interacts with the intended biological target. A variety of biophysical techniques can be employed for this purpose.[17][18]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of a ligand (the hit compound) to a target protein immobilized on a sensor chip in real-time.[] It provides valuable information on binding affinity (KD) and kinetics (kon and koff).
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[20] It directly measures the heat released or absorbed during the binding event, providing information on the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that can confirm target engagement in a cellular context.[17] The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with the hit compound.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Quantification: Separate the soluble and aggregated protein fractions and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Melt Curve Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
Data Summary and Decision Making
The culmination of this validation cascade is a comprehensive data package for each hit compound. This data should be systematically organized to facilitate a clear comparison and prioritization of the hits.
Table 1: Example Data Summary for Validated Hits
| Compound ID | Primary Assay IC50 (µM) | Orthogonal Assay IC50 (µM) | Selectivity Index (vs. Off-Target X) | SPR KD (µM) | CETSA Shift (°C) |
| Hit-001 | 0.5 | 0.7 | >100 | 0.2 | +5 |
| Hit-002 | 1.2 | 1.5 | 50 | 1.0 | +3 |
| Hit-003 | 0.8 | N/A (Artifact) | - | - | - |
| Hit-004 | 2.5 | 3.0 | 10 | 5.0 | +1 |
Based on this hypothetical data, Hit-001 would emerge as the most promising candidate due to its high potency, clean orthogonal validation, excellent selectivity, and strong evidence of direct target engagement in a cellular environment.
Visualizing the Workflow
Caption: A streamlined workflow for hit validation.
Conclusion
The validation of hit compounds is a critical and rigorous process that underpins the success of any drug discovery program. By systematically confirming activity, eliminating artifacts, and demonstrating direct target engagement, researchers can build a robust data package that provides a high degree of confidence in their chosen lead candidates. This guide provides a comprehensive framework for navigating the complexities of validating hits from 2-(1H-Imidazol-2-YL)ethanamine library screens, ultimately increasing the probability of translating a promising hit into a successful therapeutic.
References
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. [Link]
-
Kinase selectivity profiling by inhibitor affinity chromatography. (2004). Expert Review of Proteomics. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). Biochemical Journal. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). Nature Reviews Drug Discovery. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. (2014). Bioinformatics. [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
-
Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). Frontiers in Cell and Developmental Biology. [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2014). International Journal of Life Sciences. [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015). ACS Chemical Biology. [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery. (2023). BellBrook Labs. [Link]
-
PAINS in the assay: chemical mechanisms of assay interference and promiscuous enzymatic inhibition observed during a sulfhydryl-scavenging HTS. (2015). R Discovery. [Link]
-
Hit Validation Services. Creative Biolabs. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]
-
Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (2012). Essays in Biochemistry. [Link]
-
Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. (2024). Pharmaceutics. [Link]
-
Biochemical assays in drug discovery and development. (2024). Celtarys Research. [Link]
-
Enhance drug discovery with advanced biophysical techniques. Nuvisan. [Link]
-
50% of what? How exactly are IC50 and EC50 defined?. (2012). GraphPad. [Link]
-
How Are Biochemical Assays Used in High-Throughput Screening?. (2024). Patsnap. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. [Link]
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Journal of Clinical & Experimental Pharmacology. [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). ResearchGate. [Link]
-
Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. [Link]
-
Target Engagement Assays in Early Drug Discovery. (2022). Journal of Medicinal Chemistry. [Link]
-
AICs and PAINS: Mechanisms of Assay Interference. (2022). Drug Hunter. [Link]
-
Dose–Response Curves and the Determination of IC 50 and EC 50 Values. (2024). ResearchGate. [Link]
-
Biophysical methods in early drug discovery. (2019). ADMET & DMPK. [Link]
-
Interpreting and Validating Results from High-Throughput Screening Approaches. (2022). Next Steps for Functional Genomics. [Link]
-
Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2023). YouTube. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. [Link]
-
Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery. [Link]
-
Small Molecule Hit Identification and Validation. Broad Institute. [Link]
-
Hit Identification. Vipergen. [Link]
-
What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. (2016). ResearchGate. [Link]
-
Hit Identification: A Crucial Step in Drug Discovery. (2023). DrOmics Labs. [Link]
-
Target Validation. Sygnature Discovery. [Link]
Sources
- 1. dromicslabs.com [dromicslabs.com]
- 2. Hit Validation Services - Creative Biolabs [dataverify.creative-biolabs.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 18. nuvisan.com [nuvisan.com]
- 20. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Profiling the Histamine Receptor Cross-Reactivity of 2-(1H-Imidazol-2-YL)ethanamine (Isohistamine)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the selectivity profile of 2-(1H-Imidazol-2-YL)ethanamine, a structural isomer of histamine also known as isohistamine, across the four subtypes of histamine receptors: H₁, H₂, H₃, and H₄. While public-domain data on the specific binding affinities and functional activities of isohistamine are limited, this document outlines the essential experimental protocols and theoretical underpinnings required to generate a complete cross-reactivity profile.
The structural similarity of isohistamine to histamine, the endogenous ligand for these receptors, suggests a potential for interaction, making a thorough selectivity assessment critical for any drug discovery or chemical biology program involving this compound. Understanding the degree to which isohistamine binds to and activates or inhibits each receptor subtype is paramount for predicting its physiological effects and therapeutic potential.
The Histamine Receptor Family: A Brief Overview
The four histamine receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and pathological processes.[1] Their distinct signaling pathways and tissue distributions account for their diverse functions:
-
H₁ Receptor (H₁R): Primarily coupled to Gαq/11 proteins, its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[2][3] H₁R is famously involved in allergic and inflammatory responses.[1][4]
-
H₂ Receptor (H₂R): Coupled to Gαs proteins, H₂R activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5][6] Its most prominent role is in the regulation of gastric acid secretion.[1][7]
-
H₃ Receptor (H₃R): This receptor is coupled to Gαi/o proteins, and its activation inhibits adenylyl cyclase, thereby decreasing cAMP levels.[8][9] Primarily found in the central nervous system, it acts as a presynaptic autoreceptor to modulate histamine release and as a heteroreceptor to control the release of other neurotransmitters.[10][11]
-
H₄ Receptor (H₄R): Also coupled to Gαi/o proteins, the H₄R is highly expressed on cells of the immune system, including mast cells and eosinophils, and is involved in immunomodulatory and chemotactic responses.[12][13]
Comparative Analysis Framework: Building the Selectivity Profile
A comprehensive cross-reactivity profile for isohistamine would require the determination of its binding affinity (Ki) and functional activity (EC₅₀ for agonists, IC₅₀ for antagonists) at each of the four human histamine receptor subtypes. The data should be systematically collected and presented for clear comparison, as shown in the template table below.
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Assay Type | Functional Potency (EC₅₀/IC₅₀, nM) | Mode of Action (Agonist/Antagonist/Inverse Agonist) |
| Human H₁R | To be determined | Calcium Mobilization | To be determined | To be determined |
| Human H₂R | To be determined | cAMP Accumulation | To be determined | To be determined |
| Human H₃R | To be determined | GTPγS Binding / cAMP Inhibition | To be determined | To be determined |
| Human H₄R | To be determined | GTPγS Binding / Chemotaxis | To be determined | To be determined |
Experimental Methodologies: A Step-by-Step Guide
The following sections detail the standard, robust protocols required to populate the comparative data table. The choice of these assays is dictated by the distinct signaling cascade initiated by each receptor subtype.
Workflow for Characterizing a Novel Ligand
Caption: General experimental workflow for hit identification.
Radioligand Competition Binding Assays
Principle: This method quantifies the affinity of a test compound (isohistamine) for a receptor by measuring its ability to compete with a radiolabeled ligand ('radioligand') that has a known high affinity and specificity for the target receptor. The output is the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. The IC₅₀ is then converted to an inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kₔ) of the radioligand used in the assay.[14]
General Protocol:
-
Membrane Preparation: Use cell membranes from stable cell lines (e.g., HEK293 or CHO) overexpressing a single human histamine receptor subtype.
-
Assay Setup: In a multi-well plate, incubate the receptor-containing membranes with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled test compound (isohistamine).
-
Total Binding: Membranes + Radioligand.
-
Non-specific Binding: Membranes + Radioligand + a high concentration of a known, non-radioactive competitor to saturate all specific binding sites.
-
Competition: Membranes + Radioligand + serial dilutions of isohistamine.
-
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60-240 minutes at 25°C).[14][15]
-
Filtration: Rapidly separate the bound from unbound radioligand by filtering the reaction mixture through glass fiber filters using a cell harvester. The membranes with bound radioligand are trapped on the filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of isohistamine.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.[14]
-
Receptor-Specific Radioligands:
-
H₂R: [³H]tiotidine[17]
-
H₃R: [³H]Nα-methylhistamine[8]
-
H₄R: [³H]histamine or a specific synthetic ligand like [³H]JNJ 7777120
Functional Assays: Determining Mode of Action
Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), antagonist (blocks activation by an agonist), or inverse agonist (reduces constitutive receptor activity).
Principle: Since H₁R activation leads to an increase in intracellular calcium ([Ca²⁺]i) via the Gαq pathway, this change can be measured using calcium-sensitive fluorescent dyes.[18][19]
Protocol:
-
Cell Plating: Seed cells stably expressing the human H₁R (e.g., HEK293 or CHO) into a 96- or 384-well black, clear-bottom microplate.[2]
-
Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) that becomes fluorescent upon binding to calcium.[18]
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of isohistamine to the wells and measure the fluorescence signal over time using a plate reader (e.g., a FLIPR or PHERAstar). An increase in fluorescence indicates receptor activation.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of isohistamine before adding a known H₁R agonist (like histamine) at its EC₈₀ concentration. A reduction in the histamine-induced signal indicates antagonism.
-
-
Data Analysis:
-
Agonist: Plot the peak fluorescence response against the log concentration of isohistamine to determine the EC₅₀ (potency) and the maximum response (efficacy) relative to a full agonist like histamine.
-
Antagonist: Plot the inhibition of the agonist response against the log concentration of isohistamine to determine the IC₅₀.
-
Principle: H₂R activation stimulates adenylyl cyclase, increasing intracellular cAMP levels.[5] This change can be quantified using various methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen assays.[20]
Protocol:
-
Cell Culture: Use a cell line (e.g., CHO-K1) expressing the recombinant human H₂R.
-
Assay Procedure:
-
Agonist Mode: Incubate the cells with varying concentrations of isohistamine in the presence of a phosphodiesterase inhibitor (like IBMX) to prevent cAMP degradation.
-
Antagonist Mode: Pre-incubate the cells with isohistamine before stimulating them with a known H₂R agonist (e.g., amthamine or histamine).[20]
-
-
Lysis and Detection: Lyse the cells and measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist: Plot the cAMP level against the log concentration of isohistamine to determine the EC₅₀.
-
Antagonist: Plot the inhibition of agonist-stimulated cAMP production against the log concentration of isohistamine to determine the IC₅₀.
-
Principle: For Gαi/o-coupled receptors like H₃R and H₄R, agonist binding promotes the exchange of GDP for GTP on the Gα subunit. This can be measured using a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[21] Agonist stimulation increases the binding of [³⁵S]GTPγS to the G-protein, which can be quantified.
Protocol:
-
Membrane Preparation: Use membranes from cells expressing the human H₃R or H₄R.
-
Assay Setup: Incubate the membranes with a fixed concentration of [³⁵S]GTPγS, GDP (to ensure binding is agonist-dependent), and the test compound.
-
Agonist Mode: Add varying concentrations of isohistamine.
-
Antagonist Mode: Pre-incubate with isohistamine before adding a known H₃R/H₄R agonist (e.g., imetit).[22]
-
-
Incubation, Filtration, and Quantification: The procedure is similar to the radioligand binding assay, involving incubation, rapid filtration to separate bound and free [³⁵S]GTPγS, and scintillation counting.[21]
-
Data Analysis:
-
Agonist: Plot the stimulation of [³⁵S]GTPγS binding against the log concentration of isohistamine to determine the EC₅₀.
-
Antagonist: Plot the inhibition of agonist-stimulated binding against the log concentration of isohistamine to determine the IC₅₀.
-
Visualization of Signaling Pathways
Understanding the downstream consequences of receptor activation is crucial for interpreting functional data.
Caption: Signaling pathways of histamine receptors.
Conclusion and Interpretation
By systematically applying the protocols outlined in this guide, researchers can generate the high-quality data necessary to construct a complete cross-reactivity profile for 2-(1H-Imidazol-2-YL)ethanamine. The resulting Kᵢ and EC₅₀/IC₅₀ values will reveal the compound's binding affinity, functional potency, and selectivity across the histamine receptor family. A compound is considered selective for a particular receptor subtype if it exhibits significantly higher affinity and/or potency for that subtype compared to the others (e.g., a >10-fold or >100-fold difference in Kᵢ or EC₅₀/IC₅₀ values). This comprehensive characterization is a critical and indispensable step in the journey of drug discovery and development, providing the foundational knowledge to guide further preclinical and clinical investigation.
References
-
Eurofins DiscoverX. (n.d.). H2 Human Histamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. [Link]
-
Walsh Medical Media. (2012). Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. [Link]
-
Leurs, R., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. [Link]
-
Morisset, S., et al. (2000). Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. Molecular Pharmacology. [Link]
-
Wikipedia. (n.d.). Histamine receptor. [Link]
-
De Esch, I. J., et al. (2001). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of Medicinal Chemistry. [Link]
-
Sadek, B., et al. (2016). Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective. CNS & Neurological Disorders - Drug Targets. [Link]
-
Innoprot. (n.d.). Histamine H1 Receptor Assay. [Link]
-
de Esch, I. J. P., et al. (1999). Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Histamine H4 receptor. [Link]
-
Tiligada, E., et al. (2009). The role of histamine H4 receptor in immune and inflammatory disorders. British Journal of Pharmacology. [Link]
-
Wikipedia. (n.d.). Histamine H1 receptor. [Link]
-
Hancock, A. A. (2006). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. Expert Opinion on Therapeutic Targets. [Link]
-
Shin, N., et al. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. Nature Communications. [Link]
-
Wikipedia. (n.d.). Histamine H2 receptor. [Link]
-
Wikipedia. (n.d.). Histamine H3 receptor. [Link]
Sources
- 1. Histamine receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 4. Histamine H1 Receptors | Histamine Receptors | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 7. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 10. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 13. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. innoprot.com [innoprot.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. walshmedicalmedia.com [walshmedicalmedia.com]
A Senior Application Scientist's Guide to Confirming 2-(1H-Imidazol-2-YL)ethanamine Binding Affinity: A Comparative Analysis of Radioligand Assays and Alternative Methods
Introduction: Unveiling the Pharmacological Identity of an Intriguing Molecule
In the landscape of drug discovery and pharmacological research, understanding the precise interaction between a small molecule and its biological target is paramount. This guide focuses on 2-(1H-Imidazol-2-YL)ethanamine, a fascinating small molecule also known by its synonym, isohistamine[1]. Its structural similarity to histamine, a critical neurotransmitter and mediator of immune responses, immediately suggests a high probability of interaction with one or more of the histamine receptor subtypes (H1, H2, H3, H4). Determining the binding affinity of this compound is the first crucial step in characterizing its potential therapeutic effects or off-target liabilities.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. We will provide a comprehensive, field-proven methodology for confirming the binding affinity of 2-(1H-Imidazol-2-YL)ethanamine using the gold-standard radioligand binding assay. Beyond a mere recitation of steps, we will delve into the causality behind experimental choices, ensuring a self-validating and robust protocol. Furthermore, we will objectively compare this classical technique with powerful, modern alternatives like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), providing the supporting data and context needed to select the most appropriate assay for your research goals.
Part 1: The Gold Standard: Radioligand Binding Assays
For decades, radioligand binding assays have been the benchmark for quantifying the affinity of a ligand for its target receptor, prized for their sensitivity and robustness.[2][3] The core principle involves using a radioactively labeled ligand (the radioligand) to trace and measure its binding to a receptor. By observing how our unlabeled test compound, 2-(1H-Imidazol-2-YL)ethanamine, competes with this radioligand, we can precisely determine its binding affinity.
There are two primary types of radioligand assays relevant to our goal:
-
Saturation Assays : These are performed first to characterize the receptor population in our biological sample (e.g., cell membranes). By incubating the membranes with increasing concentrations of the radioligand, we can determine the receptor density (Bmax) and the radioligand's own dissociation constant (Kd).[3][4][5] This Kd value is essential for the subsequent competition assay.
-
Competition Assays : This is the pivotal experiment for our test compound. Here, we use a fixed concentration of the radioligand and compete its binding against a range of concentrations of the unlabeled 2-(1H-Imidazol-2-YL)ethanamine. This allows us to determine the concentration of our compound that inhibits 50% of the specific radioligand binding (the IC50), from which we can calculate the inhibitory constant (Ki), a true measure of affinity.[2][3][6]
Expertise in Action: The Causality Behind Experimental Design
A successful binding assay is built on a series of logical, informed decisions. Here, we dissect the "why" behind each critical choice.
-
Target Selection : Given that 2-(1H-Imidazol-2-YL)ethanamine is an isomer of histamine, the histamine receptors are the most logical starting point. For this guide, we will focus on the Histamine H1 Receptor (H1R) , a well-characterized GPCR involved in allergic reactions.
-
Radioligand Selection : We need a high-affinity, high-specificity radioligand for the H1R. [³H]-Mepyramine is an excellent and widely used choice for this purpose.[7][8] Its high specific activity (a measure of radioactivity per mole) ensures that we can use it at low nanomolar concentrations, minimizing disruption to the binding equilibrium.
-
Receptor Source : The ideal source is a stable cell line, such as HEK293, that has been engineered to overexpress the human H1R. This provides a high concentration of the target receptor with minimal interference from other receptor types, leading to a clean and reproducible signal. Alternatively, tissue homogenates (e.g., from guinea pig brain) can be used, but may have lower receptor density and higher non-specific binding.[8]
-
Separation Method : To measure the bound radioactivity, we must separate it from the unbound radioligand. The most common method is rapid vacuum filtration over glass fiber filters.[2][9] The cell membranes containing the receptor-ligand complexes are trapped on the filter, while the unbound radioligand passes through. This process must be fast and performed with ice-cold buffer to prevent dissociation of the ligand from the receptor during the wash steps.
Visualizing the Workflow: Radioligand Competition Assay
Caption: Workflow for a radioligand competition binding assay.
Experimental Protocol: Competition Assay for H1R
This protocol provides a robust framework for determining the Ki of 2-(1H-Imidazol-2-YL)ethanamine at the human H1 receptor.
Materials:
-
Membrane Preparation: Frozen cell pellet from HEK293 cells expressing human H1R.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-Mepyramine (specific activity ~20-30 Ci/mmol), prepared in assay buffer at a final concentration equal to its Kd (e.g., 1 nM).
-
Test Compound: 2-(1H-Imidazol-2-YL)ethanamine, prepared in a 10-point, 1:10 serial dilution series (e.g., from 100 µM to 1 pM).
-
Non-Specific Binding (NSB) Control: A high concentration of a known H1R antagonist, e.g., 10 µM Mianserin.[8]
-
Apparatus: 96-well plates, vacuum filtration manifold, glass fiber filter mats (e.g., GF/C), scintillation counter.
-
Membrane Preparation: Thaw the H1R cell pellet on ice. Homogenize in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and finally resuspend in fresh assay buffer. Determine the protein concentration using a BCA or Bradford assay. Dilute to a final concentration of 5-10 µg protein per well.
-
Assay Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding (TB): 50 µL membrane suspension + 50 µL assay buffer + 50 µL [³H]-Mepyramine.
-
Non-Specific Binding (NSB): 50 µL membrane suspension + 50 µL Mianserin (NSB control) + 50 µL [³H]-Mepyramine.
-
Competition Wells: 50 µL membrane suspension + 50 µL of each dilution of 2-(1H-Imidazol-2-YL)ethanamine + 50 µL [³H]-Mepyramine.
-
-
Incubation: Gently agitate the plate and incubate at room temperature (25°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Pre-soak the glass fiber filter mat in 0.3% polyethyleneimine to reduce non-specific binding. Place the mat on the vacuum manifold and rapidly transfer the contents of the assay plate to the filters.
-
Washing: Immediately wash the filters 3-4 times with 200 µL of ice-cold assay buffer to remove all unbound radioligand.
-
Counting: Dry the filter mat completely. Place it in a sample bag, add scintillation fluid, and seal. Measure the radioactivity (in Counts Per Minute, CPM) for each filter spot using a microplate scintillation counter.
Data Analysis and Interpretation
-
Calculate Specific Binding: For each data point, calculate specific binding: Specific Binding (CPM) = Total Binding (CPM) - Mean NSB (CPM).
-
Generate Competition Curve: Convert the CPM values for the competition wells into a percentage of maximum specific binding. Plot this percentage against the logarithm of the molar concentration of 2-(1H-Imidazol-2-YL)ethanamine.
-
Determine IC50: Use a non-linear regression curve fit (sigmoidal dose-response) to determine the IC50 value, which is the concentration of your compound that displaces 50% of the specific binding.
-
Calculate Ki: Convert the IC50 to the Ki using the Cheng-Prusoff equation :[11]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined from a prior saturation experiment).
-
-
Hypothetical Data Summary:
| Parameter | Value | Description |
| Radioligand | [³H]-Mepyramine | H1R selective antagonist |
| Radioligand Kd | 1.2 nM | Affinity of the radioligand for H1R |
| Radioligand Conc. [L] | 1.2 nM | Concentration used in the competition assay |
| IC50 | 150 nM | Determined from the dose-response curve |
| Ki | 75 nM | Calculated affinity of 2-(1H-Imidazol-2-YL)ethanamine |
Part 2: Alternative & Complementary Affinity Determination Methods
While radioligand assays are the gold standard, other technologies offer distinct advantages, such as avoiding radioactivity or providing deeper mechanistic insights.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique that monitors molecular interactions in real-time.[12][13][14]
-
Principle: It measures changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand that has been immobilized on the chip.
-
Experimental Workflow: In our case, the H1R protein would be captured and immobilized on the sensor chip surface. A solution containing 2-(1H-Imidazol-2-YL)ethanamine is then flowed over the chip. The binding and subsequent dissociation are monitored in real-time.
-
Key Advantage - Kinetics: SPR's primary strength is its ability to determine not just the binding affinity (KD), but also the kinetic rate constants: the association rate (kₐ or kₒₙ) and the dissociation rate (kₔ or kₒff). This provides critical information about how quickly the compound binds and how long it stays bound (residence time), which can be more predictive of in vivo efficacy than affinity alone.[12]
Isothermal Titration Calorimetry (ITC)
ITC is a label-free in-solution technique that is considered the most rigorous method for characterizing binding thermodynamics.[15][16]
-
Principle: ITC directly measures the heat that is either released (exothermic) or absorbed (endothermic) when two molecules interact.[17][18]
-
Experimental Workflow: A solution of 2-(1H-Imidazol-2-YL)ethanamine is titrated in small, precise injections into a sample cell containing a purified, soluble H1R protein. A highly sensitive calorimeter measures the tiny temperature changes that occur with each injection.
-
Key Advantage - Thermodynamics: A single ITC experiment can determine the binding affinity (KD), the stoichiometry of the interaction (n), and the key thermodynamic parameters: the change in enthalpy (ΔH) and entropy (ΔS).[19] This information reveals the driving forces behind the binding event (e.g., hydrogen bonding vs. hydrophobic effects), which is invaluable for medicinal chemists during lead optimization.
Part 3: Head-to-Head Comparison: Choosing the Right Tool
The choice of assay depends on the specific question being asked. A radioligand assay confirms if and how strongly a compound binds to a membrane-bound receptor, while SPR and ITC provide deeper mechanistic insights.
Visualizing the Methodologies
Sources
- 1. 1H-Imidazole-2-ethanamine | C5H9N3 | CID 3082145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. graphpad.com [graphpad.com]
- 5. researchgate.net [researchgate.net]
- 6. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 14. portlandpress.com [portlandpress.com]
- 15. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 17. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
A Comparative Efficacy Analysis of 2-(1H-Imidazol-2-YL)ethanamine and Its Analogs: A Guide for Drug Discovery Professionals
The imidazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, gracing the structure of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents. At the heart of this chemical universe lies 2-(1H-Imidazol-2-YL)ethanamine, a simple yet versatile molecule. While direct comparative efficacy studies on this specific parent compound are scarce in publicly available literature, a wealth of research has been dedicated to the synthesis and evaluation of its analogs. This guide provides a comprehensive comparison of the efficacy of these analogs across different therapeutic areas, supported by experimental data and detailed protocols, to empower researchers in their drug discovery endeavors.
The Rationale for Analog Development: Expanding on a Privileged Scaffold
The development of analogs of 2-(1H-Imidazol-2-YL)ethanamine is driven by the quest for enhanced potency, selectivity, and improved pharmacokinetic profiles. Modifications to the core structure, including substitutions on the imidazole ring and alterations to the ethylamine side chain, have yielded compounds with a broad spectrum of biological activities, ranging from anticancer and antimicrobial to potent receptor modulators.[1][2] Understanding the structure-activity relationships (SAR) of these analogs is paramount for the rational design of next-generation therapeutics.
Comparative Efficacy Across Therapeutic Areas
The therapeutic potential of 2-(1H-Imidazol-2-YL)ethanamine analogs has been explored in several key areas. Here, we present a comparative overview of their efficacy.
Anticancer Activity
Imidazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[3][4][5] Analogs of 2-(1H-Imidazol-2-YL)ethanamine have been shown to exert their cytotoxic effects through diverse mechanisms, including the inhibition of key enzymes and disruption of cellular processes.[6][7]
Table 1: Comparative Anticancer Activity of 2-(1H-Imidazol-2-YL)ethanamine Analogs
| Analog Class | Example Compound | Target/Mechanism of Action | Cell Line | IC50 (µM) | Reference |
| 2-Aryl-substituted Imidazoles | 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Anti-inflammatory, potential COX inhibition | - | - | [8] |
| Benzimidazole Derivatives | 2-phenyl benzimidazole derivatives | VEGFR-2 inhibition | MCF-7 | 3.37 | [3] |
| Fused Imidazole Analogs | Purine derivatives | EGFR inhibition | MDA-MB-231 | 1.22 | [3] |
| Thiazole-imidazole Hybrids | 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | Tubulin polymerization inhibition | NUGC-3 | 0.05 | [4] |
IC50: Half-maximal inhibitory concentration; VEGFR-2: Vascular Endothelial Growth Factor Receptor 2; EGFR: Epidermal Growth Factor Receptor; COX: Cyclooxygenase.
The data clearly indicates that modifications to the 2-position of the imidazole ring with aryl and heterocyclic moieties can lead to potent anticancer activity. The fusion of the imidazole ring with other heterocyclic systems, as seen in the purine analogs, offers another avenue for developing highly effective compounds.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Imidazole-containing compounds have a long history as antifungal agents, and recent research has expanded their spectrum to include antibacterial activity.[1][7][9]
Table 2: Comparative Antimicrobial Activity of 2-(1H-Imidazol-2-YL)ethanamine Analogs
| Analog Class | Example Compound | Target Organism | MIC (µg/mL) | Reference |
| 2,4,5-Trisubstituted Imidazoles | 1H-2,4 triazole 2,4,5-tri aryl imidazole derivatives | Escherichia coli, Staphylococcus aureus | Not specified | [10] |
| Nitroimidazole Derivatives | Nitroimidazole derivatives | Sclerophoma pityophila | Not specified | [11] |
| Benzimidazole Derivatives | 5-(nitro/bromo)-styryl-2-benzimidazole derivatives | Staphylococcus aureus, Escherichia coli | Moderate to good activity | [1] |
| Thiazole-imidazole Hybrids | 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives | Staphylococcus aureus, Aspergillus flavus | Not specified | [8] |
MIC: Minimum Inhibitory Concentration.
The antimicrobial activity of these analogs is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as cell wall synthesis or DNA replication.[7]
Histamine Receptor Antagonism
Given the structural resemblance of 2-(1H-Imidazol-2-YL)ethanamine to histamine, it is not surprising that many of its analogs have been investigated as histamine receptor antagonists. These compounds hold therapeutic potential for treating allergies, gastric ulcers, and neurological disorders.[12][13][14]
Table 3: Comparative Activity of 2-(1H-Imidazol-2-YL)ethanamine Analogs as Histamine Receptor Antagonists
| Analog Class | Receptor Target | Example Compound | In Vitro Affinity (pKi) | In Vivo Efficacy (ED50, mg/kg) | Reference |
| Piperidine Analogs | H3 | Cyclopropyl 4-(3-piperidinopropyloxy)phenyl methanone | 8.4 | 0.18 | [13] |
| Aminoquinoline Derivatives | H3 and HMT | Aminoquinoline-containing derivative | 4.1 nM (Ki) | Not specified | [12] |
| N-Sulfamoyl Amidines | H2 | Famotidine | Potent | Not specified | [15] |
pKi: negative logarithm of the inhibition constant; ED50: half-maximal effective dose; HMT: Histamine N-methyltransferase.
The development of dual-target ligands, such as those inhibiting both the H3 receptor and histamine N-methyltransferase, represents an innovative approach to modulating the histaminergic system.[12]
Experimental Protocols for Efficacy Evaluation
The objective comparison of the efficacy of these analogs relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well containing the test compound.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Histamine Receptor Binding Assay
This assay measures the affinity of a compound for a specific histamine receptor subtype.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target histamine receptor.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [3H]-mepyramine for H1 receptors) and varying concentrations of the test compound.
-
Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value of the test compound from the competition binding curve.[16]
Visualizing the Path Forward: Workflows and Pathways
To streamline the drug discovery process for novel 2-(1H-Imidazol-2-YL)ethanamine analogs, a logical workflow is essential.
Caption: A generalized workflow for the discovery and development of novel 2-(1H-Imidazol-2-YL)ethanamine analogs.
Understanding the underlying signaling pathways is crucial for elucidating the mechanism of action of these compounds. For instance, analogs targeting histamine receptors will modulate G-protein coupled receptor (GPCR) signaling.
Caption: A simplified diagram of a G-protein coupled histamine receptor signaling pathway.
Conclusion and Future Perspectives
The analogs of 2-(1H-Imidazol-2-YL)ethanamine represent a rich and diverse chemical space with significant therapeutic potential. While direct comparative efficacy data for the parent compound is lacking, the extensive research on its derivatives provides invaluable insights for drug discovery professionals. The structure-activity relationships gleaned from studies on anticancer, antimicrobial, and histamine receptor modulating analogs offer a solid foundation for the rational design of new chemical entities. Future research should focus on systematic head-to-head comparisons of promising analogs and the elucidation of their precise mechanisms of action. The continued exploration of this versatile scaffold is poised to yield novel and effective treatments for a wide range of human diseases.
References
-
Sharma, P., LaRosa, C., & Werbovetz, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(13), 4035. [Link]
-
Sharma, G. V. M., Ramesh, A., Singh, A., Srikanth, G., & Kumar, A. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760. [Link]
-
Abdel-Wahab, B. F., Abdel-Mohsen, H. T., & El-Sayed, W. A. (2018). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 10(15), 1847-1875. [Link]
-
Sharma, P., LaRosa, C., & Werbovetz, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(13), 4035. [Link]
-
Al-Bayati, R. I. H., & Al-Amiery, A. A. (2021). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 26(16), 4960. [Link]
-
Kumar, A., Singh, P., & Kumar, D. (2021). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. Engineered Science. [Link]
-
Stark, H., Kathmann, M., Schlicker, E., Schunack, W., & Lim, H. D. (2001). Imidazole derivatives as a novel class of hybrid compounds with inhibitory histamine N-methyltransferase potencies and histamine hH3 receptor affinities. Journal of medicinal chemistry, 44(18), 2945-2951. [Link]
-
Apodaca, R., Dvorak, C. A., Gentry, A. M., Gfesser, G. A., Hack-track, K. A., Hooks, S. B., ... & Wei, A. (2003). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. Journal of medicinal chemistry, 46(18), 3938-3944. [Link]
-
Leurs, R., Smit, M. J., & Timmerman, H. (1995). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British journal of pharmacology, 114(4), 847-853. [Link]
-
Kumar, V., & Yusuf, M. (2014). Synthesis, characterization and anti microbial screening of novel 1H-2,4triazole 2,4,5-tri aryl imidazole derivatives. Der Pharma Chemica, 6(4), 226-231. [Link]
-
Bertini, S., Gaggini, F., Di Capua, A., Fazzi, L., Ammazzalorso, A., Giampietri, A., ... & Fantacuzzi, M. (2009). In vitro and in vivo pharmacological analysis of imidazole-free histamine H3 receptor antagonists: promising results for a brain-penetrating H3 blocker with weak anticholinesterase activity. Journal of medicinal chemistry, 52(21), 6757-6761. [Link]
-
Yanagisawa, I., Hirata, Y., & Ishii, Y. (1987). Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. Journal of medicinal chemistry, 30(10), 1787-1793. [Link]
-
Parab, R. H., Dixit, B. C., & Desai, D. J. (2013). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 25(11), 6061. [Link]
-
Saulnier, M. G., Frennesson, D. B., Wittman, M. D., Zimmermann, K., Velaparthi, U., Langley, D. R., ... & Vyas, D. M. (2008). 2-(1H-Imidazol-4-yl) ethanamine and 2-(1H-pyrazol-1-yl) ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & medicinal chemistry letters, 18(5), 1702-1707. [Link]
-
Sharma, D., Kumar, R., & Narasimhan, B. (2012). A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research, 3(2), 345. [Link]
-
Al-Sha'er, M. A., Al-Qaisi, A. M., & Al-Hiari, Y. M. (2023). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]
-
Adebayo, J. O., & Ojo, O. E. (2022). A Literature Review on Antimicrobial Activities of Imidazole. ResearchGate. [Link]
-
Gaikwad, S. S., & Sayyed, M. A. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. ResearchGate. [Link]
-
Scott, J. D., Williams, J. M., Beck, J. P., Cassidy, M. P., Chapin, D. S., Chen, Y., ... & Zificsak, C. A. (2011). Structure-activity relationships of 2, 4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. Bioorganic & medicinal chemistry letters, 21(1), 182-185. [Link]
-
Bhor, R. J., & Pawar, S. S. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 32-46. [Link]
-
Sravani, G., & Rao, A. L. (2018). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 51(2), 1-6. [Link]
-
Husain, A., Drabu, S., Kumar, N., Alam, M. M., & Bawa, S. (2011). Synthesis and biological evaluation of di-and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Journal of Pharmacy and Bioallied Sciences, 3(4), 521. [Link]
Sources
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. researchgate.net [researchgate.net]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]
- 6. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Imidazole derivatives as a novel class of hybrid compounds with inhibitory histamine N-methyltransferase potencies and histamine hH3 receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo pharmacological analysis of imidazole-free histamine H3 receptor antagonists: promising results for a brain-penetrating H3 blocker with weak anticholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Histamine H4 Receptor Agonists: 4-Methylhistamine vs. 2-(1H-Imidazol-2-YL)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two imidazole-based compounds, 4-methylhistamine and 2-(1H-Imidazol-2-YL)ethanamine, in the context of their interaction with the histamine H4 receptor (H4R). The H4R is a G protein-coupled receptor (GPCR) predominantly expressed in hematopoietic cells, including mast cells, eosinophils, and T cells, making it a critical target for understanding and treating inflammatory and immune disorders such as asthma, allergic rhinitis, and atopic dermatitis.[1][2] The selection of a precise and well-characterized agonist is paramount for elucidating the receptor's physiological roles and for the development of novel therapeutics.
Here, we compare 4-methylhistamine, a widely recognized potent and selective H4R agonist, with its structural isomer, 2-(1H-Imidazol-2-YL)ethanamine. This analysis reveals a significant disparity in their utility as research tools, underscoring the critical importance of molecular structure in determining receptor affinity and selectivity.
Compound Profiles: Structural and Pharmacological Distinction
The fundamental difference between these two molecules lies in the substitution pattern of the ethylamine side chain on the imidazole ring. Histamine, the endogenous ligand, has the side chain at the C4 position. 4-methylhistamine retains this C4 side chain, adding a methyl group at the same position, which enhances H4R selectivity. In contrast, 2-(1H-Imidazol-2-YL)ethanamine features the side chain at the C2 position, a structural modification that profoundly impacts its pharmacological profile.
4-Methylhistamine: The Selective H4 Receptor Probe
4-methylhistamine has been identified as the first potent and selective agonist for the human H4 receptor.[3] Its structure, which maintains the ethylamine side chain at the C4 position of the imidazole ring, is crucial for its activity. The addition of a methyl group at this position confers a remarkable selectivity profile, making it an invaluable tool for H4R research.[3][4]
-
Binding Affinity and Potency: Studies have consistently shown that 4-methylhistamine binds to the human H4R with high affinity, with reported Ki values ranging from 7 nM to 50 nM.[3][4]
-
Functional Activity: It acts as a full agonist at the H4R, potently activating downstream signaling pathways.[5] Functional assays report a pEC50 of approximately 7.4, demonstrating its high potency in eliciting a cellular response.[3]
-
Selectivity: A key advantage of 4-methylhistamine is its high selectivity for the H4R over other histamine receptor subtypes. It exhibits over 100-fold selectivity against H1, H2, and H3 receptors, minimizing off-target effects in experimental systems.[3][6]
2-(1H-Imidazol-2-YL)ethanamine: An Uncharacterized Isomer
In stark contrast to 4-methylhistamine, 2-(1H-Imidazol-2-YL)ethanamine, also known as 2-isohistamine, is not a well-characterized H4R ligand. Extensive literature searches reveal a significant lack of published data regarding its binding affinity or functional activity at the H4 receptor.
This absence of data is itself informative. Structure-activity relationship (SAR) studies of histamine receptors have established that the substitution pattern on the imidazole ring is a critical determinant of ligand binding and activation.[3] The vast majority of potent histamine receptor ligands, including the endogenous agonist histamine, feature the ethylamine side chain at the C4 (or C5) position.[7] The placement of this side chain at the C2 position, as in 2-(1H-Imidazol-2-YL)ethanamine, is generally associated with a dramatic loss of affinity and activity at the histamine receptors, particularly H1 and H2.[8] While direct data for H4R is absent, the established SAR principles strongly suggest that this isomer is a very weak ligand or is inactive at the H4 receptor, rendering it unsuitable as a research tool for this target.
Quantitative Comparison: A Tale of Two Molecules
The pharmacological data underscores the profound impact of isomeric differences on H4 receptor interaction. 4-methylhistamine stands out as a potent and selective tool, whereas 2-(1H-Imidazol-2-YL)ethanamine remains uncharacterized and is presumed to be inactive based on established SAR.
| Parameter | 4-Methylhistamine | 2-(1H-Imidazol-2-YL)ethanamine |
| H4R Binding Affinity (Ki) | 7 - 50 nM[3][4] | No data available; presumed very low |
| H4R Functional Potency (pEC50) | ~7.4 (Full Agonist)[3] | No data available; presumed inactive |
| Selectivity vs. H1R | >100-fold[6] | No data available |
| Selectivity vs. H2R | >100-fold[6] (though some H2R activity noted)[9] | No data available |
| Selectivity vs. H3R | >100-fold[6] | No data available |
| Utility in H4R Research | Gold Standard Selective Agonist | Not Recommended |
H4 Receptor Signaling Pathways
Activation of the H4R by a potent agonist like 4-methylhistamine initiates a cascade of intracellular signaling events. The H4R primarily couples to the Gi/o family of G proteins.[10][11] This coupling leads to several key downstream effects:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12]
-
Calcium Mobilization: The Gβγ subunits can activate phospholipase C (PLC), resulting in the mobilization of intracellular calcium (Ca2+), which is a key signal for cellular processes like mast cell degranulation and chemotaxis.[12]
-
MAPK Pathway Activation: H4R activation also leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK, which is involved in regulating gene expression and inflammatory responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Selectivity of 2-(1H-Imidazol-2-YL)ethanamine for the Histamine H3 Receptor
Introduction
The histamine H3 receptor (H3R) is a presynaptic G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), where it acts as a critical regulator of neurotransmitter release.[1][2] As an autoreceptor, it inhibits the synthesis and release of histamine; as a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, dopamine, and serotonin.[2][3] This central role makes the H3R a compelling therapeutic target for a range of neurological and psychiatric conditions.[3][4]
A crucial determinant of a potential therapeutic agent's success is its receptor selectivity. For an H3R-targeted compound, high selectivity over other histamine receptor subtypes—particularly the H1 and H2 receptors (H1R, H2R)—is paramount to minimizing off-target effects. The H1R is involved in allergic responses and wakefulness, while the H2R is famously associated with gastric acid secretion.[5][6][7] Therefore, a rigorous, multi-faceted evaluation of a compound's binding affinity and functional potency at each receptor subtype is a cornerstone of the preclinical development process.
This guide provides an in-depth technical framework for assessing the selectivity of the novel compound 2-(1H-Imidazol-2-YL)ethanamine for the H3R over H1R and H2R. We will detail the requisite experimental workflows, explain the causality behind methodological choices, and provide protocols for the key assays that form a self-validating system for selectivity profiling.
Understanding the Targets: Histamine Receptor Signaling Pathways
An effective evaluation of selectivity requires assays that are appropriate for the distinct signaling mechanisms of each receptor subtype. Histamine receptors H1, H2, and H3 are all Class A GPCRs but couple to different intracellular G-proteins, triggering unique downstream cascades.
-
Histamine H1 Receptor (H1R): The H1R couples to Gαq proteins.[5][8] Upon agonist binding, Gαq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event measured in functional assays.[8][9]
Caption: Canonical Gαq signaling pathway of the Histamine H1 Receptor.
-
Histamine H2 Receptor (H2R): The H2R couples to Gαs proteins.[10][11] Agonist activation of H2R stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels is the primary readout for H2R functional activity.[10][12]
Caption: Canonical Gαs signaling pathway of the Histamine H2 Receptor.
Caption: Canonical Gαi/o signaling pathway of the Histamine H3 Receptor.
Experimental Workflow for Selectivity Profiling
A robust determination of selectivity involves a tiered approach, beginning with an assessment of binding affinity and progressing to functional characterization. This ensures a comprehensive understanding of the compound's interaction with each receptor.
Sources
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. SMPDB [smpdb.ca]
- 9. innoprot.com [innoprot.com]
- 10. Histamine H2 receptor mediated dual signaling: mapping of structural requirements using beta2 adrenergic chimeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiple signaling pathways of histamine H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 16. resources.revvity.com [resources.revvity.com]
A Technical Guide to Benchmarking Histamine H3 Receptor Inverse Agonists: A Comparative Analysis Featuring Pitolisant
Disclaimer: The initial compound of interest, 2-(1H-Imidazol-2-YL)ethanamine, is not a recognized Histamine H3 Receptor (H3R) inverse agonist. Structurally, it is an analog of histamine and is more likely to exhibit agonist properties at histamine receptors. This guide has been re-focused to provide a robust framework for benchmarking true H3R inverse agonists, using the clinically approved and well-characterized compound, Pitolisant (Wakix®), as our primary subject. This guide will compare Pitolisant against other established H3R inverse agonists, Ciproxifan and Thioperamide, providing researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge for such a comparative study.
Introduction: The Histamine H3 Receptor - A Unique Therapeutic Target
The Histamine H3 Receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[2][3] Additionally, H3Rs act as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[1][4]
A key feature of the H3R is its high constitutive activity, meaning it can signal without the presence of an agonist.[1][5] This tonic activity provides a unique opportunity for therapeutic intervention with inverse agonists. Unlike neutral antagonists that simply block agonist binding, inverse agonists bind to the receptor and stabilize it in an inactive conformation, thereby reducing its basal signaling activity.[6] This action leads to an increase in the release of histamine and other neurotransmitters, which is the basis for the therapeutic potential of H3R inverse agonists in conditions like narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[1][4][7] Pitolisant is the first H3R inverse agonist to receive clinical approval for the treatment of narcolepsy.[8][9][10][11]
H3R Signaling Pathway
Caption: Workflow for a Radioligand Binding Assay.
[35S]GTPγS Binding Assay: Quantifying Inverse Agonism
This functional assay measures the activation of G proteins, providing a direct readout of agonist and inverse agonist activity. [15][16][17] Principle: In the absence of an agonist, the H3R's constitutive activity leads to a basal level of GDP-GTP exchange on the Gαi/o subunit. Inverse agonists stabilize the inactive state of the receptor, reducing this basal G protein activation. The assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit. A decrease in [35S]GTPγS binding below the basal level indicates inverse agonism. [15][16] Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare H3R-expressing cell membranes as described for the binding assay.
-
-
Assay Setup (96-well plate format):
-
To each well, add assay buffer containing GDP (to ensure G proteins are in their inactive state) and MgCl2.
-
Add increasing concentrations of the test compound (inverse agonist) or a reference agonist (e.g., R-α-methylhistamine) for a positive control.
-
Add the H3R membrane preparation.
-
Pre-incubate for a short period (e.g., 15-30 minutes) at 30°C.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [35S]GTPγS to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Termination and Detection:
-
Terminate the reaction and separate bound from free [35S]GTPγS using rapid filtration, as described in the binding assay protocol.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of [35S]GTPγS binding relative to the basal level (vehicle control) against the log concentration of the test compound.
-
For inverse agonists, the curve will descend below 100% of basal activity.
-
Determine the IC50 (concentration producing half of the maximal inhibition) and Emax (maximal inhibition below basal) from the dose-response curve using non-linear regression.
-
Caption: Workflow for a [35S]GTPγS Functional Assay.
cAMP Accumulation Assay: A Downstream Functional Readout
This assay measures the functional consequence of H3R modulation on the downstream second messenger, cAMP. [18][19] Principle: Since H3R is Gαi/o-coupled, its activation inhibits adenylyl cyclase and reduces cAMP levels. To measure this, cells are first stimulated with an agent like forskolin, which directly activates adenylyl cyclase and causes a large increase in intracellular cAMP. In the presence of an H3R agonist, this forskolin-stimulated cAMP production is inhibited. An inverse agonist will counteract the constitutive activity of the H3R, leading to a de-inhibition of adenylyl cyclase and thus an increase in cAMP levels, even in the absence of forskolin, or a potentiation of the forskolin effect. [20][21] Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Plate H3R-expressing cells in a 96-well or 384-well plate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add increasing concentrations of the test compound (inverse agonist) or controls. Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Optional: Add a submaximal concentration of forskolin to all wells to amplify the assay window.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Add the detection reagents.
-
-
Signal Measurement:
-
Read the plate using a plate reader appropriate for the detection technology used.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Convert the raw signal to cAMP concentrations.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Determine the EC50 (concentration producing 50% of the maximal effect) and Emax (maximal cAMP accumulation) using non-linear regression.
-
Caption: Workflow for a cAMP Accumulation Assay.
Conclusion
Benchmarking a novel H3R inverse agonist requires a systematic and multi-faceted approach. By comparing its performance in key in vitro assays against well-characterized compounds like Pitolisant, Ciproxifan, and Thioperamide, researchers can accurately determine its affinity and functional activity. The protocols and workflows detailed in this guide provide a robust framework for generating the high-quality, reproducible data necessary for advancing drug discovery programs targeting the histamine H3 receptor. This rigorous comparative analysis is essential for identifying promising new therapeutic candidates for a range of neurological disorders.
References
-
Jadhav, S., & Singh, A. (2020). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. PubMed Central. Available at: [Link]
-
Benetti, C. A., et al. (2013). The prototypical histamine H3 receptor inverse agonist thioperamide improves multiple aspects of memory processing in an inhibitory avoidance task. PubMed. Available at: [Link]
-
Chang, K. H., et al. (2017). Ciproxifan, a histamine H3 receptor antagonist and inverse agonist, presynaptically inhibits glutamate release in rat hippocampus. PubMed. Available at: [Link]
-
Al-Ghamdi, K. S., & Al-Ghamdi, M. S. (2021). Signaling pathways associated with the histamine H3 receptor. ResearchGate. Available at: [Link]
-
MedicineNet. (2021). How Do Histamine H3 Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names. MedicineNet. Available at: [Link]
-
Alachkar, A., et al. (2022). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology. Available at: [Link]
-
Wikipedia. (n.d.). Ciproxifan. Wikipedia. Available at: [Link]
-
Brito, R., et al. (2012). Histamine H3 receptor (H3R) main signaling pathways. ResearchGate. Available at: [Link]
-
Walczyński, K., & Malinski, E. (2010). Recent advances in histamine H3 receptor antagonists/inverse agonists. Taylor & Francis Online. Available at: [Link]
-
Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology. Available at: [Link]
-
Jamil, M. S., & Khan, M. (2022). Pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy. Georgetown University Scholarly Commons. Available at: [Link]
-
Inocente, C., et al. (2012). Pitolisant, an inverse agonist of the histamine H3 receptor: an alternative stimulant for narcolepsy-cataplexy in teenagers with refractory sleepiness. PubMed. Available at: [Link]
-
Moreno-Delgado, D., et al. (2014). The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. The Journal of Neuroscience. Available at: [Link]
-
Brabant, C., et al. (2015). The histamine H3-receptor inverse agonist Pitolisant improves fear memory in mice. Behavioural Brain Research. Available at: [Link]
-
Patsnap. (2024). What are H3 receptor inverse agonists and how do they work? Patsnap Synapse. Available at: [Link]
-
Sadek, B., et al. (2017). Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B. PubMed. Available at: [Link]
-
Aculys Pharma, Inc. (2024). Aculys Pharma: Pitolisant,a Histamine H3 Receptor Antagonist/Inverse Agonist for Narcolepsy, Receives Orphan Drug Designation. Aculys Pharma, Inc.. Available at: [Link]
-
WAKIX® (pitolisant) HCP site. (n.d.). Mechanism of Action. WAKIX® (pitolisant) HCP site. Available at: [Link]
-
Alachkar, A., et al. (2022). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment. Frontiers. Available at: [Link]
-
Wang, Q., et al. (2014). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. PubMed. Available at: [Link]
-
Brabant, C., et al. (2015). The histamine H3-receptor inverse agonist Pitolisant improves fear memory in mice. ORBi. Available at: [Link]
-
Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology. Available at: [Link]
-
Walsh Medical Media. (2012). Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. Walsh Medical Media. Available at: [Link]
-
Morisset, S., et al. (2002). Protean agonism at histamine H3 receptors in vitro and in vivo. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. Available at: [Link]
-
Pierson, P. D., et al. (2009). Histamine-3 Receptor Inverse Agonists for the Treatment of Obesity: Validation of the Target and Identification of Novel Series. CHIMIA. Available at: [Link]
-
Fong, T. M. (2010). Measurement of inverse agonism of the cannabinoid receptors. Methods in Enzymology. Available at: [Link]
-
BioWorld. (2009). Novel histamine H3 receptor inverse agonist developed by Roche for the treatment of obesity. BioWorld. Available at: [Link]
-
Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. Available at: [Link]
-
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences. Available at: [Link]
-
van der Aart, J., et al. (2017). Pharmacokinetic Modeling of [11C]GSK-189254, PET Tracer Targeting H3 Receptors, in Rat Brain. ResearchGate. Available at: [Link]
-
Suzuki, K., et al. (2018). Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor. SLAS Discovery. Available at: [Link]
-
Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
PubChem. (n.d.). 2-(1H-imidazol-1-yl)ethanamine. PubChem. Available at: [Link]
-
Jongejan, A., et al. (2004). Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
van der Wenden, E. M., et al. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral. International Journal of Molecular Sciences. Available at: [Link]
-
Pharmaffiliates. (n.d.). 2-(1H-Imidazol-1-yl)ethanamine (BSC). Pharmaffiliates. Available at: [Link]
Sources
- 1. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciproxifan - Wikipedia [en.wikipedia.org]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are H3 receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 10. Pitolisant, an inverse agonist of the histamine H3 receptor: an alternative stimulant for narcolepsy-cataplexy in teenagers with refractory sleepiness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aculys.com [aculys.com]
- 12. researchgate.net [researchgate.net]
- 13. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 18. resources.revvity.com [resources.revvity.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Measurement of inverse agonism of the cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride
Introduction: Beyond the Benchtop
As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride. However, the lifecycle of a chemical does not end with the experiment. Proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride, grounded in established safety principles for imidazole derivatives and amine salts.
Part 1: Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. Based on data from analogous imidazole and amine hydrochloride compounds, we can characterize the primary hazards.
Known Hazards of Structurally Similar Compounds:
-
Irritation: Imidazole derivatives are frequently cited as irritants to the eyes, skin, and respiratory system[3][4].
-
Sensitization: Some related compounds may cause sensitization upon inhalation or skin contact[3].
-
Toxicity: The dihydrochloride salt form suggests good water solubility, which increases its potential for mobility in the environment if not properly contained[3][5]. While specific toxicity data is limited, many amine compounds are considered harmful if swallowed[6].
-
Combustibility: While not highly flammable, it is likely a combustible solid. Thermal decomposition of nitrogen-containing heterocyclic compounds can release toxic and irritating gases, such as nitrogen oxides (NOx), hydrogen chloride (HCl), and potentially hydrogen cyanide (HCN)[2][7][8].
Table 1: Summary of Potential Hazards and Properties
| Property/Hazard | Description | Source(s) |
|---|---|---|
| Physical State | Likely a white to off-white crystalline solid. | [3] |
| Solubility | Expected to be soluble in water. | [3][5] |
| Primary Hazards | Irritating to eyes, skin, and respiratory system. Harmful if swallowed. | [3][4] |
| Incompatibilities | Strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides. | [5][9] |
| Combustion Products | May include carbon oxides, nitrogen oxides, hydrogen chloride gas. |[2] |
Part 2: Core Disposal Principles and Step-by-Step Protocol
The fundamental directive for disposing of 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride is to treat it as hazardous chemical waste.
Core Prohibitions:
-
DO NOT dispose of this chemical down the drain[1][5]. Its water solubility makes it a potential aquatic contaminant.
-
DO NOT dispose of this chemical in the regular solid waste trash[1]. This can lead to environmental contamination and endanger sanitation workers.
-
DO NOT attempt to neutralize the compound without explicit guidance from your EHS department and a validated protocol.
Step-by-Step Disposal Protocol
This protocol establishes a self-validating system, ensuring a clear chain of custody from the point of generation to final disposal.
Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE to mitigate the risks of exposure.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a face shield in addition to goggles[10].
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned[11].
-
Respiratory Protection: If handling fine powders outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation[10][12]. Always work in a well-ventilated area[5].
Step 2: Waste Segregation and Containment Proper containment is crucial to prevent accidental release.
-
Waste Container: Collect waste 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride (both pure solid and solutions) in a designated, sealable, and chemically compatible hazardous waste container[1][9]. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name: "2-(1H-Imidazol-2-YL)ethanamine dihydrochloride," and the approximate quantity. Attach your institution's official hazardous waste tag as soon as the first drop of waste is added[9]. Accurate labeling is a cornerstone of OSHA's Hazard Communication Standard[13].
Step 3: Waste Accumulation and Storage Store the sealed waste container in a designated satellite accumulation area while awaiting pickup.
-
Location: The storage area must be cool, dry, and well-ventilated, away from direct sunlight and heat sources[2].
-
Segregation: Store the container away from incompatible materials, particularly strong bases and oxidizing agents, to prevent hazardous reactions[9].
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 4: Final Disposal Arrangement The final step is the transfer of waste to a certified professional.
-
Contact EHS: Do not allow hazardous waste to accumulate. Once the container is full or you are finished with the process, contact your institution's EHS department to arrange for a chemical waste pickup[1].
-
Method of Disposal: The most common and appropriate disposal method for this type of compound is high-temperature incineration at a licensed hazardous waste disposal facility[5][14]. This process is designed to destroy the compound completely while scrubbing harmful combustion byproducts from the emissions, a critical step for nitrogen-containing heterocycles[7].
Part 3: Emergency Procedures
Accidental Release (Spill):
-
Small Spill: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it into the labeled hazardous waste container. Clean the area with a suitable decontaminating agent and dispose of all cleanup materials as hazardous waste[5][9].
-
Large Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS or emergency response team immediately. Prevent entry into the area until it has been deemed safe by professionals[9].
Accidental Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under an emergency shower. Seek medical attention[15].
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][15].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[15].
Part 4: Visualization of Disposal Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. chembk.com [chembk.com]
- 4. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. carlroth.com [carlroth.com]
- 13. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 14. 2-(1H-Imidazol-1-yl)ethanamine - Safety Data Sheet [chemicalbook.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Senior Scientist's Guide to Handling 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride: PPE, Operations, and Disposal
This guide provides comprehensive safety and handling protocols for 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride, a crucial building block for professionals in drug development and chemical research. As a substituted imidazole, this compound requires careful management due to the potential hazards associated with its chemical class. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, empowering you to work with confidence and integrity.
Hazard Assessment: Understanding the Risk Profile
While a specific, comprehensive Safety Data Sheet (SDS) for the 2-yl isomer is not always readily available, a robust safety protocol can be developed by analyzing the known hazards of the imidazole core structure and its closely related isomers, such as histamine dihydrochloride (the 5-yl isomer). The imidazole ring and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] The dihydrochloride salt form suggests the compound is a solid, likely a powder, which can pose an inhalation hazard.
Key hazards associated with this chemical class include:
-
Corrosivity and Irritation: Causes skin irritation and severe eye irritation/damage.[3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[3][5][6]
-
Sensitization: May cause sensitization by inhalation and skin contact, leading to allergic reactions upon subsequent exposure.[3][6]
-
Harmful if Swallowed: The parent compound, imidazole, is classified as harmful if swallowed.[1]
These hazards dictate the stringent engineering controls and personal protective equipment detailed below.
| Hazard Classification | Associated Risks | Primary Exposure Route |
| Skin Corrosion/Irritation | Causes skin irritation, potential for chemical burns.[3] | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potential for irreversible damage.[3][4][7] | Ocular Contact |
| Respiratory Sensitization | May cause allergy or asthma symptoms if inhaled.[3] | Inhalation |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3][5] | Inhalation |
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
The selection of PPE is your primary defense against direct exposure. The following protocol is designed to provide comprehensive protection during all stages of handling.
Engineering Controls: Your First Line of Defense
All work involving the handling of solid 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride or its concentrated solutions must be performed in a properly functioning, certified laboratory chemical fume hood.[8] This is critical to prevent the inhalation of airborne dust particles. An emergency eyewash station and safety shower must be accessible within a 10-second travel distance.[8]
Mandatory PPE Ensemble
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.
-
Causality: The high risk of serious eye damage necessitates a full seal around the eyes to protect from dust particles and splashes.[4]
-
Best Practice: When handling larger quantities (>1g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.
-
-
Skin and Body Protection:
-
Requirement: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of spills, a chemically resistant apron or coveralls should be worn over the lab coat.
-
Gloves: Wear chemically resistant gloves, such as nitrile, with a minimum thickness of 4 mil. Always double-glove when handling the neat compound.[1][6]
-
Causality: The corrosive nature of imidazole compounds requires a robust barrier to prevent skin contact, irritation, and potential sensitization.[1][3] Contaminated clothing must be removed immediately and washed before reuse.[1]
-
-
Respiratory Protection:
-
Requirement: Under normal conditions within a fume hood, no respiratory protection is required.
-
Causality: The fume hood provides adequate ventilation to control airborne particulates.
-
Emergency/Maintenance: In the event of a large spill outside of a fume hood or during maintenance procedures where dust exposure is possible, a NIOSH-approved respirator with P100 (particulate) filters is required.[8] All users must be medically cleared and fit-tested for respirator use.[8]
-
Operational Workflow: From Receipt to Disposal
This step-by-step guide ensures safety is integrated into every phase of the experimental process.
PPE Selection Workflow
Caption: PPE selection workflow for handling the compound.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for damage.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Segregate from incompatible materials such as strong oxidizers, acids, and acid chlorides.[8] The storage area should be clearly labeled as containing corrosive materials.
Step 2: Weighing and Solution Preparation (Solid Handling)
-
Don PPE: Before handling, don the full PPE ensemble: double gloves, lab coat, and chemical splash goggles.
-
Work Area: Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure to contain dust.
-
Static Control: Use static-dissipating tools and weigh boats, as fine organic powders can be prone to static discharge.
-
Dispensing: Use a dedicated spatula for this chemical. Avoid scooping in a manner that creates airborne dust.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent with stirring to control the dissolution rate and prevent splashing.
Step 3: Reaction and Experimental Use (Solution Handling)
-
Maintain Controls: Keep all operations within the fume hood.
-
PPE: Wear the standard PPE ensemble (single pair of gloves is acceptable for dilute solutions, but goggles and a lab coat remain mandatory).
-
Transfers: Use a syringe or pipette for liquid transfers. Avoid pouring from open beakers where possible.
Emergency Procedures: Spill and Exposure Response
Accidental Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8][9] Remove all contaminated clothing while rinsing. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Spill Response
-
Small Spill (inside fume hood):
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
Secure the area to prevent entry.
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[8] Do not attempt to clean up a large spill without proper training and respiratory protection.
-
Waste Disposal Protocol
All waste containing 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride must be treated as hazardous waste. Do not empty into drains or dispose of in regular trash.[10][11]
-
Solid Waste: Collect all contaminated solids (e.g., used weigh paper, absorbent materials, contaminated gloves) in a clearly labeled, sealed hazardous waste container.[8]
-
Liquid Waste: Collect all aqueous and organic solutions in separate, compatible, and clearly labeled hazardous waste containers.
-
Container Labeling: Affix a "Dangerous Waste" or equivalent label to the container as soon as the first drop of waste is added.[8]
-
Storage and Disposal: Store waste containers in a designated satellite accumulation area away from incompatible materials. Follow your institution's procedures for chemical waste pickup.[8]
By adhering to these detailed protocols, researchers can safely and effectively utilize 2-(1H-Imidazol-2-YL)ethanamine dihydrochloride, ensuring both personal safety and the integrity of their research.
References
-
ChemBK. 2-(1H-imidazol-5-yl)ethanamine dihydrochloride - Risk and Safety. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Imidazole. Available from: [Link]
-
Washington State University. Standard Operating Procedure for Imidazole. Available from: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Imidazole. Available from: [Link]
-
PubChem. 1H-Imidazole-2-ethanamine, dihydrochloride. Available from: [Link]
-
iChemical. 2-(1H-Imidazol-4-yl)ethanamine dihydrochloride, CAS No. 56-92-8 Safety Information. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Imidazole (≥99 %). Available from: [Link]
-
PubChem. 2-(1H-Imidazol-1-yl)ethanamine - Safety and Hazards. Available from: [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. Available from: [Link]
-
ResearchGate. Personal Protective Equipment and Simulation. Available from: [Link]
-
Nature. Structural basis of ligand recognition and activation of the histamine receptor family. Available from: [Link]
-
National Academies Press. Personal Protective Equipment - Chemical and Biological Terrorism. Available from: [Link]
-
Nature Communications. Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. Available from: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-(1H-Imidazol-4-yl)ethanamine dihydrochloride, CAS No. 56-92-8 - iChemical [ichemical.com]
- 4. 2-(1H-Imidazol-1-yl)ethanamine - Safety Data Sheet [chemicalbook.com]
- 5. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 2-(5-Methoxy-1H-benzo d imidazol-2-yl)ethanamine dihydrochloride 4078-55-1 [sigmaaldrich.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. chemos.de [chemos.de]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
